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  • Product: (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid
  • CAS: 89919-57-3

Core Science & Biosynthesis

Foundational

(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic Acid Introduction (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, commonly known as (R)-4-Hydroxyphenyllactic acid,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic Acid

Introduction

(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, commonly known as (R)-4-Hydroxyphenyllactic acid, is a significant organic compound belonging to the class of phenylpropanoic acids. These molecules are characterized by a benzene ring attached to a propanoic acid backbone. Specifically, this compound is an alpha-hydroxy acid, featuring a hydroxyl group on the carbon adjacent to the carboxyl group, and is a known human and microbial metabolite of the amino acid tyrosine.[1] Its presence and concentration in biological fluids can be indicative of certain metabolic states or conditions, such as phenylketonuria or tyrosinemia.[1]

This technical guide provides a comprehensive overview of the core chemical properties of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid. It is designed for researchers, scientists, and drug development professionals, offering in-depth analysis of its structure, physicochemical characteristics, and spectroscopic profile. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of its key properties, ensuring scientific integrity and reproducibility.

Molecular Structure and Identification

The chemical identity of a compound is fundamentally defined by its structure and associated identifiers. (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid is a chiral molecule containing a stereocenter at the C2 position, with this guide focusing on the (R)-enantiomer.

Table 1: Chemical Identifiers and Structural Information

IdentifierValue
IUPAC Name (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid
Synonyms (R)-4-Hydroxyphenyllactic acid, (R)-p-Hydroxyphenyllactic acid, (R+)-3-(4-hydroxyphenyl)lactate[2]
Molecular Formula C₉H₁₀O₄[2][3][4]
Molecular Weight 182.17 g/mol [3][4][5]
CAS Number 7478-99-1
InChI Key JVGVDSSUAVXRDY-MRVPVSSYSA-N
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)O)O

Physicochemical Properties

The physical and chemical behaviors of the molecule are dictated by its functional groups: a carboxylic acid, a secondary alcohol, and a phenol. These groups influence its acidity, solubility, stability, and overall reactivity.

Table 2: Summary of Physicochemical Properties

PropertyValue / DescriptionSource / Rationale
Physical State Solid at room temperature, typically a powder.[6]
Melting Point Not experimentally determined in provided sources. Related compounds 3-(4-hydroxyphenyl)propionic acid and 3-(2-hydroxyphenyl)propionic acid melt at 129-131 °C and 86-89 °C, respectively.[7][8]
Water Solubility 12.9 mg/mL at 16 °C. Generally considered soluble in water and other polar solvents.[9]
logP (Predicted) 0.310 - 0.7[4]
pKa₁ (Carboxylic Acid) Predicted ~3-4. This is the primary acidic proton.Based on typical carboxylic acid pKa values.
pKa₂ (Phenolic Hydroxyl) Predicted ~9-10. This proton is significantly less acidic than the carboxylic proton.Based on the pKa of phenol.
Acidity and pH-Dependent Speciation

The compound possesses two acidic protons, leading to pH-dependent changes in its net charge. The carboxylic acid proton is the most acidic (pKa₁), followed by the phenolic proton (pKa₂). Understanding this behavior is critical for designing separation protocols (e.g., chromatography, extraction) and for predicting its physiological state.

At physiological pH (~7.4), the carboxylic acid group will be deprotonated (carboxylate), while the phenolic hydroxyl group will remain protonated, resulting in a net charge of -1. The specific pKa values can be experimentally determined via potentiometric titration, as detailed in Section 4.1.

G A Predominantly Cationic/Neutral (pH < pKa1) B Predominantly Monoanionic (pKa1 < pH < pKa2) A->B Deprotonation of Carboxylic Acid C Predominantly Dianionic (pH > pKa2) B->C Deprotonation of Phenolic Hydroxyl

Caption: pH-dependent ionization states of the molecule.

Solubility Profile

The molecule's solubility is a balance between its hydrophilic and hydrophobic features.

  • Polar Solvents: High solubility in polar solvents like water, ethanol, and DMSO is attributed to the three functional groups (carboxylic acid, alcohol, phenol) capable of forming hydrogen bonds.[3][9][10]

  • Non-Polar Solvents: The presence of the aromatic phenyl ring imparts hydrophobic character, leading to limited solubility in non-polar solvents such as hexane or toluene.[9]

This differential solubility is the basis for liquid-liquid extraction procedures used for purification and analysis. For in vivo studies, formulation may require co-solvents or pH adjustment to ensure complete dissolution.[3]

Stability and Storage

While generally stable under normal conditions, the phenolic moiety is susceptible to oxidation, which can be accelerated by high pH, elevated temperatures, or the presence of metal ions.[11][12] This can lead to the formation of colored degradation products.

For long-term integrity, the compound should be stored as a solid in a cool (-20°C), dark, and dry environment, preferably under an inert atmosphere to minimize oxidative degradation.[10] Stock solutions should be prepared fresh; if storage is necessary, they should be kept at -80°C for up to a year.[10]

Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and confirmation of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments within the molecule.

  • Aromatic Protons: The protons on the 4-hydroxyphenyl group will appear as two doublets in the aromatic region (~6.7-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Aliphatic Protons:

    • The single proton on the alpha-carbon (CH-OH) will appear as a multiplet (a doublet of doublets, or dd).

    • The two diastereotopic protons of the adjacent methylene group (CH₂) will each appear as a distinct multiplet (dd).

  • Labile Protons: The protons of the carboxylic acid (-COOH) and the two hydroxyl groups (-OH) are exchangeable and will appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature.

Causality in Experimental Choice: To definitively identify the labile -OH and -COOH proton signals, a D₂O exchange experiment is employed.[13] Adding a drop of deuterium oxide to the NMR sample results in the rapid exchange of these acidic protons with deuterium. Since deuterium is not observed in ¹H NMR, the corresponding peaks will disappear from the spectrum, confirming their identity.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and gain structural information from fragmentation patterns. In an Electron Ionization (EI) mass spectrum, the following key fragments would be expected:

  • Molecular Ion (M⁺): A peak at m/z = 182, corresponding to the intact molecule.

  • Key Fragments:

    • Loss of H₂O (m/z = 164) from the aliphatic hydroxyl group.

    • Loss of the carboxyl group as COOH (m/z = 137) or CO₂ (from the carboxylate).

    • A prominent peak at m/z = 107, corresponding to the hydroxyphenylmethyl cation [HO-C₆H₄-CH₂]⁺, resulting from cleavage of the Cα-Cβ bond. This is often a base peak for this class of compounds.

Experimental Protocols for Property Determination

The following protocols describe robust, self-validating methods for determining the key chemical properties of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid.

Protocol: Determination of pKa by Potentiometric Titration

Principle: This method relies on monitoring the pH of a solution of the acid as it is neutralized by a strong base of known concentration.[14] The pKa is the pH at which the acid is half-neutralized, a point identified from the inflection of the resulting titration curve.[15] This provides a direct, empirical measurement of the acid's strength in a given solvent system.[15]

G cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis A Accurately weigh compound B Dissolve in H₂O/ cosolvent to known volume A->B D Place solution on stir plate with pH probe B->D C Calibrate pH meter with standard buffers E Add standardized NaOH in small, precise increments D->E F Record pH after each addition E->F G Plot pH vs. Volume of NaOH added F->G H Determine equivalence point (steepest slope) G->H I Find volume at half- equivalence point H->I J pH at half-equivalence point = pKa I->J

Caption: Workflow for pKa determination by potentiometric titration.

Materials & Equipment:

  • (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid

  • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water (and/or appropriate cosolvent like ethanol if needed)

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Calibrated burette (50 mL)

  • Beakers

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 50-100 mg of the compound and dissolve it in 100 mL of deionized water. Gentle warming may be used if necessary, followed by cooling to room temperature.[14]

  • pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.

  • Titration Setup: Place the beaker containing the sample solution on a magnetic stirrer, add a stir bar, and immerse the pH electrode. Ensure the electrode tip does not contact the stir bar.

  • Titration: Fill the burette with the standardized NaOH solution. Record the initial pH of the sample solution. Begin adding the NaOH titrant in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition once the reading stabilizes. As you approach the equivalence point (where the pH changes rapidly), reduce the increment size (e.g., 0.1 mL) to obtain a more detailed curve. Continue titrating well past the first equivalence point to fully define the curve.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

    • Identify the volume at the equivalence point (Veq), which corresponds to the midpoint of the steepest part of the curve. A first-derivative plot (ΔpH/ΔV vs. V) can be used to determine this point more accurately.

    • The volume at the half-equivalence point is Veq / 2.

    • The pKa is equal to the pH of the solution at this half-equivalence volume, according to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), where at the halfway point, [A⁻] = [HA] and log(1) = 0.[14]

Protocol: Determination of Aqueous Solubility by Shake-Flask Method

Principle: This is the gold standard method for determining equilibrium solubility.[16] An excess of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved states. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.[17][18]

G cluster_0 Equilibration cluster_1 Sample Separation cluster_2 Quantification A Add excess solid to solvent in a vial B Seal vial and place in shaking water bath at constant temperature A->B C Agitate for 24-48 hours to ensure equilibrium B->C D Allow solid to settle C->D E Withdraw aliquot of the supernatant carefully D->E F Filter through 0.45 µm syringe filter to remove undissolved particles E->F H Analyze standards and sample by UV-Vis or HPLC F->H G Prepare calibration standards of known concentrations G->H I Determine concentration of sample from calibration curve H->I

Caption: Workflow for solubility determination by the shake-flask method.

Materials & Equipment:

  • (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid

  • Solvent (e.g., deionized water, phosphate buffer)

  • Shaking incubator or water bath with temperature control

  • Glass vials with screw caps

  • Syringes and 0.45 µm syringe filters

  • Analytical balance

  • UV-Vis Spectrophotometer or HPLC system

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials (performing replicates is crucial for trustworthiness) containing a known volume of the solvent. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaking water bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for at least 24 hours to ensure equilibrium is reached. A preliminary time-course experiment can validate the required equilibration time.

  • Sampling: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

  • Separation: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a 0.45 µm syringe filter and dispense the filtered saturated solution into a clean vial. This step is critical to remove any microscopic undissolved particles.[16]

  • Quantification:

    • Accurately dilute the saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

    • Prepare a set of calibration standards of the compound at known concentrations.

    • Analyze the standards and the diluted sample using a suitable method. Given the compound's chromophore, UV-Vis spectrophotometry is a rapid and effective choice.[16][19] HPLC provides higher specificity and can separate the analyte from any potential impurities or degradation products.

    • Construct a calibration curve from the standards and use it to determine the concentration of the diluted sample.

    • Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Conclusion

(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid is a multifunctional molecule whose chemical behavior is governed by its carboxylic acid, alcohol, and phenol moieties. Its acidity is pH-dependent, and its solubility profile reflects a balance of hydrophilic and hydrophobic characteristics. A thorough understanding of these properties, confirmed through robust experimental protocols as outlined in this guide, is essential for its application in scientific research and drug development, from ensuring purity and stability to designing effective analytical methods and formulations.

References

  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.).
  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023). ACS Publications.
  • Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. (n.d.). Royal Society of Chemistry.
  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023). The University of East Anglia.
  • Chemical determination of phenolic compounds. (n.d.). PROMETHEUS – Protocols.
  • 3-(2-Hydroxyphenyl)propionic acid. (n.d.). Selleck Chemicals.
  • 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid. (n.d.). Sigma-Aldrich.
  • Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755). (2005). Human Metabolome Database.
  • Development of Methods for the Determination of pKa Values. (n.d.). National Institutes of Health (NIH).
  • 2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid | C9H8O4 | CID 636708. (n.d.). PubChem.
  • 4-Hydroxyphenyllactic Acid. (n.d.). Rupa Health.
  • Hydroxyphenyllactic acid | Endogenous Metabolite. (n.d.). TargetMol.
  • 3-(4'-Hydroxyphenyl)propionic acid. (n.d.). Chem-Impex.
  • Showing metabocard for (R+)-3-(4-hydroxyphenyl)lactate (HMDB0303993). (2021). Human Metabolome Database.
  • Aqueous Solubility of Some Natural Phenolic Compounds. (n.d.). The world's largest collection of open access research papers.
  • 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid hydrate | C9H12O5 | CID 18530310. (n.d.). PubChem. Retrieved from [Link].

  • (r)-4-Hydroxyphenyllactic acid | C9H10O4 | CID 9877544. (n.d.). PubChem.
  • (PDF) Studies on the solubility of phenolic compounds. (n.d.). ResearchGate.
  • (2R)-2-Hydroxy-2-(4-hydroxyphenyl)propanoicacid | C9H9O4 | MD Topology | NMR. (n.d.).
  • Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling | Request PDF. (2025). ResearchGate.
  • 3-(2-hydroxyphenyl)propanoic acid. (n.d.). Solubility of Things.
  • 2-(4-HYDROXYPHENYL)PROPIONIC ACID(938-96-5) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 3-(4-Hydroxyphenyl)propionic acid(501-97-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid. (n.d.). SpectraBase. Retrieved from [Link].

  • Showing metabocard for 3-(2-Hydroxyphenyl)propanoic acid (HMDB0033752). (2012). Human Metabolome Database.
  • 3-(4-Hydroxyphenyl)propionic acid 98 501-97-3. (n.d.). Sigma-Aldrich.
  • 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid. (n.d.). CymitQuimica.
  • 3-(2-Hydroxyphenyl)propionic acid 99 495-78-3. (n.d.). Sigma-Aldrich.
  • Showing Compound (±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid (FDB011712). (2010). FooDB.
  • Showing metabocard for 4-Hydroxyphenyl-2-propionic acid (HMDB0041683). (2012). Human Metabolome Database.
  • 3-(4-Hydroxyphenyl)propionic acid | 501-97-3. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET. (2015).
  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH. (n.d.). Doc Brown's Chemistry.
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Exploratory

Foreword: The Strategic Importance of Chiral Phenylpropanoids

An In-Depth Technical Guide to the Synthesis of (R)-p-Hydroxyphenyllactic Acid (R)-p-Hydroxyphenyllactic acid (HPLA), a chiral aromatic hydroxy acid, represents a valuable building block in the synthesis of fine chemical...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (R)-p-Hydroxyphenyllactic Acid

(R)-p-Hydroxyphenyllactic acid (HPLA), a chiral aromatic hydroxy acid, represents a valuable building block in the synthesis of fine chemicals and pharmaceuticals. Its structural motif is integral to various bioactive compounds. Traditionally reliant on complex chemical synthesis routes often plagued by low stereoselectivity and harsh reaction conditions, the field has pivoted towards biocatalysis. This guide provides an in-depth exploration of the microbial and enzymatic pathways for producing enantiomerically pure (R)-HPLA, designed for researchers and drug development professionals seeking to leverage the precision and sustainability of modern biotechnology.

Core Biocatalytic Pathways to (R)-HPLA

The biological synthesis of (R)-HPLA originates from the aromatic amino acid L-tyrosine and converges on the stereospecific reduction of a key intermediate, p-hydroxyphenylpyruvic acid (pHPP). Two principal strategies dominate the landscape: whole-cell microbial fermentation and isolated enzyme catalysis.

The Canonical Pathway: From L-Tyrosine to (R)-HPLA

In many microorganisms, the synthesis is a two-step process initiated from L-tyrosine, a primary metabolite.

  • Transamination of L-Tyrosine: The pathway begins with the conversion of L-tyrosine to p-hydroxyphenylpyruvic acid (pHPP). This reaction is catalyzed by a tyrosine aminotransferase (TAT) , which transfers the amino group from tyrosine to an α-keto acid acceptor, typically α-ketoglutarate.

  • Stereospecific Reduction of pHPP: This is the critical, chirality-defining step. The keto group of pHPP is reduced to a hydroxyl group to yield (R)-HPLA. This reduction is catalyzed by an NADH or NADPH-dependent oxidoreductase. Two key enzyme families are employed for this purpose:

    • (R)-specific Hydroxyphenylpyruvate Reductase (HPPR): These enzymes exhibit high substrate specificity for pHPP and are naturally found in the biosynthetic pathways of plant secondary metabolites like rosmarinic acid.[1][2][3][4] The recombinant expression of plant-derived HPPRs in microbial hosts is a promising strategy.[1]

    • D-Lactate Dehydrogenase (D-LDH): This well-characterized family of D-isomer-specific 2-hydroxy acid dehydrogenases can effectively catalyze the reduction of various α-keto acids, including pHPP, to their corresponding (R)-2-hydroxy acids.[5][6][7] The broad substrate tolerance and robust nature of D-LDHs from organisms like Lactobacillus and Sporolactobacillus make them highly versatile biocatalysts for this transformation.[5][7]

The overall pathway is visualized below.

HPLA_Synthesis_Pathway cluster_0 Core Biosynthetic Route cluster_1 Cofactor Cycle L_Tyr L-Tyrosine pHPP p-Hydroxyphenylpyruvic Acid (pHPP) L_Tyr->pHPP Tyrosine Aminotransferase (TAT) R_HPLA (R)-p-Hydroxyphenyllactic Acid (HPLA) pHPP->R_HPLA D-Lactate Dehydrogenase (D-LDH) or Hydroxyphenylpyruvate Reductase (HPPR) NADH NADH + H+ NAD NAD+ NADH->NAD NAD->NADH Regeneration (e.g., GDH)

Caption: Core biosynthetic pathway from L-Tyrosine to (R)-HPLA.

Key Biocatalysts: Enzymes and Engineered Microorganisms

The efficiency and selectivity of (R)-HPLA synthesis are dictated by the choice of biocatalyst. Both native microorganisms and engineered strains are employed.

Workhorse Enzymes: D-LDH and HPPR

The selection of the reductase is paramount for achieving high enantiomeric purity.

  • D-Lactate Dehydrogenases (D-LDH): These enzymes are central to producing the (R)-enantiomer. D-LDHs from various lactic acid bacteria have been cloned and characterized for their ability to reduce phenylpyruvic acid derivatives.[5][7] For instance, a novel D-LDH from Lactobacillus rossiae expressed in E. coli showed excellent activity for converting phenylpyruvic acid.[5] Similarly, Sporolactobacillus inulinus possesses three distinct D-LDH enzymes, with one isoform (D-LDH1) being highly efficient in converting phenylpyruvic acid to D-phenyllactic acid, a close analog of (R)-HPLA.[7]

  • Hydroxyphenylpyruvate Reductases (HPPR): Originally identified in plants like Salvia miltiorrhiza, HPPRs are tailored for the reduction of pHPP to p-hydroxyphenyllactic acid.[1][2] These enzymes are part of the biosynthetic pathway for valuable phenolic acids and show high substrate affinity, making them ideal candidates for heterologous expression in microbial systems to create specialized HPLA production strains.[1][4]

Enzyme SourceSubstrateKm (mM)kcat (s-1)kcat/Km (mM-1s-1)Reference
Lactobacillus rossiae D-LDHPhenylpyruvic acid2.8312.294.34[5]
Sporolactobacillus inulinus D-LDH1Phenylpyruvic acid0.36481.101336.39[7]

Table 1. Comparison of kinetic parameters for selected D-Lactate Dehydrogenases active on phenylpyruvic acid, a structural analog of pHPP.

Microbial Chassis for Production
  • Escherichia coli : As the quintessential host for metabolic engineering, E. coli offers a clear genetic background and a vast toolkit for pathway manipulation.[8][9] It has been successfully engineered to produce various enantiomerically pure (R)-hydroxycarboxylic acids by introducing heterologous pathways.[10][11][12] For (R)-HPLA production, E. coli is typically engineered to express a chosen D-LDH or HPPR, enabling the conversion of supplemented pHPP or the complete synthesis from glucose via an engineered tyrosine pathway.

  • Lactic Acid Bacteria (LAB): Several LAB strains, including species of Lactobacillus and Leuconostoc, are natural producers of phenyllactic acid and hydroxyphenyllactic acid.[13][14] Lactobacillus sp. SK007, for example, can produce up to 1.26 mg/mL of HPLA when its growth medium is supplemented with the precursor pHPP.[14][15] These organisms are often GRAS (Generally Regarded as Safe), which is advantageous for applications in food and pharmaceuticals.

  • Bacillus coagulans : This spore-forming, thermotolerant bacterium is noted for its robust nature and efficient production of lactic acid.[16][17] Its ability to form resilient spores simplifies industrial handling and sterilization processes.[18][19] Genetic tools for B. coagulans are advancing, making it an attractive host for the production of chemicals under more demanding process conditions.[20]

Production Strategies and Process Optimization

Moving from a laboratory-scale reaction to a viable production process requires careful optimization of fermentation and reaction conditions.

Fed-Batch Fermentation for High-Titer Production

To achieve high cell densities and product concentrations, fed-batch fermentation is the strategy of choice.[21] This approach involves the controlled feeding of a concentrated nutrient solution to the bioreactor, which prevents the accumulation of inhibitory substrate concentrations and allows for extended production phases.[22][23] For microbial production of (R)-HPLA, a fed-batch process can be designed to first grow the engineered cells to a high density, followed by a production phase triggered by an inducer (e.g., IPTG) and the feeding of a precursor like L-tyrosine or pHPP.[24]

In Vitro Enzymatic Synthesis and Cofactor Regeneration

For applications demanding exceptionally high purity, an in vitro enzymatic approach is often preferred. This method uses purified enzymes to convert pHPP to (R)-HPLA. The primary challenge is the stoichiometric requirement for the expensive NADH cofactor. To make this process economically viable, an efficient cofactor regeneration system is essential.[6]

A common and effective system couples the main reaction with a secondary enzyme like glucose dehydrogenase (GDH) or formate dehydrogenase (FDH) .[25]

  • GDH System: Glucose dehydrogenase oxidizes glucose to glucono-δ-lactone while reducing NAD⁺ back to NADH. This system is highly efficient and uses an inexpensive substrate (glucose).

  • FDH System: Formate dehydrogenase oxidizes formate to CO₂, regenerating NADH. This system is advantageous as the product is a gas that does not require separation.

Cofactor_Regeneration cluster_main Primary Synthesis Reaction cluster_regen Cofactor Regeneration Cycle pHPP p-Hydroxyphenylpyruvic Acid DLDH D-LDH pHPP->DLDH HPLA (R)-HPLA DLDH->HPLA NAD NAD+ DLDH->NAD Glucose Glucose GDH GDH Glucose->GDH Gluconolactone Gluconolactone GDH->Gluconolactone NADH NADH + H+ GDH->NADH NADH->DLDH NAD->GDH G cluster_prep Preparation Phase cluster_conv Bioconversion Phase cluster_analysis Analysis Phase A 1. Inoculate E. coli (D-LDH) in TB medium with antibiotic. B 2. Grow at 37°C with shaking to OD600 ~0.6-0.8. A->B C 3. Induce D-LDH expression with 0.5 mM IPTG. Incubate for 6-8h at 25°C. B->C D 4. Harvest cells by centrifugation (4000 x g, 15 min). Wash with phosphate buffer. C->D E 5. Resuspend cell pellet in reaction buffer (100 mM phosphate, pH 7.0) to OD600 of 50. D->E F 6. Add substrates: - 50 mM pHPP - 60 mM Glucose (for cofactor regeneration) E->F G 7. Incubate at 30°C with gentle agitation for 12-24h. F->G H 8. Centrifuge sample to remove cells. G->H I 9. Analyze supernatant using chiral HPLC to determine (R)-HPLA concentration and e.e. H->I

Sources

Foundational

D-HPLA biological activity and mechanism of action

An In-Depth Technical Guide to the Biological Activity and Mechanism of Action of D-3-Phenyllactic Acid (D-HPLA) Authored by: A Senior Application Scientist Abstract D-3-Phenyllactic acid (D-HPLA), a metabolite produced...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity and Mechanism of Action of D-3-Phenyllactic Acid (D-HPLA)

Authored by: A Senior Application Scientist

Abstract

D-3-Phenyllactic acid (D-HPLA), a metabolite produced predominantly by lactic acid bacteria (LAB) found in fermented foods and the human gut, has emerged as a significant bioactive molecule with a wide spectrum of activities.[1][2] Initially recognized for its potent antimicrobial properties, recent investigations have unveiled its role as a key signaling molecule in host physiology, modulating immune responses, antioxidant defenses, and gut homeostasis. This technical guide synthesizes current knowledge on the multifaceted biological activities of D-HPLA, elucidates its primary mechanisms of action, and provides detailed protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this microbially-derived metabolite.

Introduction: The Rise of a Microbial Metabolite

3-Phenyllactic acid (PLA) is an organic acid found in honey and various fermented foods.[1] It exists as two stereoisomers, D-PLA and L-PLA, with the D-isomer often exhibiting more potent biological activity.[2][3] D-HPLA is produced by a range of microorganisms, particularly Lactic Acid Bacteria (LAB) such as Lactobacillus, Pediococcus, and Leuconostoc, through the reduction of phenylpyruvic acid (PPA) via the enzyme D-lactate dehydrogenase.[3][4] As a natural product of fermentation and a metabolite of the gut microbiome, D-HPLA represents a critical link between diet, microbial activity, and host health. Its presence in the human system, following absorption from the gut, allows it to exert systemic effects, reaching micromolar concentrations in plasma.[5][6] This guide delves into the core biological functions of D-HPLA, focusing on its immunomodulatory, antimicrobial, and antioxidant activities.

Core Mechanisms of Action

D-HPLA's biological effects are not attributable to a single mode of action but rather to its ability to interact with multiple host and microbial targets.

Immunomodulation via Hydroxycarboxylic Acid Receptor 3 (HCA3)

A primary mechanism for D-HPLA's systemic effects is its function as a potent agonist for the hydroxycarboxylic acid receptor 3 (HCA3), a Gi protein-coupled receptor expressed on human monocytes and other immune cells.[5][7]

Signaling Cascade:

  • Binding and Activation: D-HPLA binds to the HCA3 receptor.

  • Gi Protein Coupling: This binding activates the associated inhibitory G-protein (Gi).

  • Adenylate Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylate cyclase.

  • cAMP Reduction: This inhibition leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6]

  • Downstream Effects: The reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately altering cellular responses, including the regulation of immune functions and energy homeostasis.[5][6]

This pathway is crucial for how metabolites from fermented foods can directly regulate host immune reactions.[7]

HCA3_Signaling cluster_cell Monocyte D_HPLA D-HPLA HCA3 HCA3 Receptor (GPCR) D_HPLA->HCA3 Binds Gi Gi Protein HCA3->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Modulation of Immune Response PKA->Response Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHPLA D-HPLA Keap1_Nrf2 Keap1-Nrf2 Complex DHPLA->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Antioxidant Genes (e.g., HO-1) ARE->Genes Promotes Transcription

Caption: D-HPLA-mediated activation of the Nrf2 antioxidant response pathway.

Experimental Protocols & Methodologies

To facilitate further research, this section provides step-by-step methodologies for key assays used to characterize the biological activity of D-HPLA.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of D-HPLA that inhibits the visible growth of a microorganism.

Causality: The broth microdilution method is chosen for its efficiency and scalability, allowing for the simultaneous testing of multiple concentrations and replicates. This provides a quantitative measure of antimicrobial potency.

Methodology:

  • Preparation of D-HPLA Stock: Prepare a sterile, high-concentration stock solution of D-HPLA (e.g., 100 mM) in an appropriate solvent (e.g., sterile deionized water or culture medium) and adjust the pH to ~7.0.

  • Bacterial Inoculum Preparation: Culture the target bacterium (e.g., A. actinomycetemcomitans) overnight in a suitable broth (e.g., Tryptic Soy Broth). Dilute the overnight culture to achieve a standardized concentration of ~5 x 105 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the D-HPLA stock solution in the culture broth to achieve a range of final concentrations (e.g., from 25 mM down to 0.2 mM).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls:

    • Positive Control: Wells containing broth and inoculum only (no D-HPLA).

    • Negative Control: Wells containing broth only (no inoculum).

    • Vehicle Control: If a solvent other than the medium is used, include wells with inoculum and the highest concentration of the solvent.

  • Incubation: Incubate the plate at the optimal temperature and conditions for the bacterium (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of D-HPLA at which no visible turbidity (bacterial growth) is observed. [4]This can be confirmed by measuring the optical density at 595 nm (OD595).

Protocol: HCA3 Receptor Activation via cAMP Inhibition Assay

This protocol measures the ability of D-HPLA to activate the Gi-coupled HCA3 receptor by quantifying the resulting decrease in intracellular cAMP.

Causality: A competitive immunoassay is a highly sensitive and specific method for quantifying small molecules like cAMP. The use of forskolin, a direct activator of adenylate cyclase, provides a robust positive control to create a large dynamic range for measuring inhibition.

Methodology:

  • Cell Culture: Culture human monocytic cells (e.g., THP-1) or a cell line stably expressing the human HCA3 receptor.

  • Cell Plating: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Wash the cells and pre-incubate them with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Stimulation: Treat the cells with various concentrations of D-HPLA for 15-30 minutes.

  • Adenylate Cyclase Activation: Add a known activator of adenylate cyclase, such as forskolin, to all wells (except the negative control) to stimulate cAMP production. Incubate for another 15-30 minutes.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP assay kit.

  • cAMP Quantification: Quantify the intracellular cAMP levels using a commercial competitive ELISA-based cAMP assay kit, following the manufacturer's instructions. The signal (e.g., colorimetric or fluorescent) will be inversely proportional to the amount of cAMP in the sample.

  • Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each D-HPLA concentration. Plot the data to determine the EC50 value. [5][6]

Conclusion and Future Directions

D-3-Phenyllactic acid is a pleiotropic microbial metabolite with significant therapeutic potential. Its mechanisms of action, spanning direct antimicrobial effects to nuanced immunomodulation via HCA3 and antioxidant pathway activation, position it as a compelling candidate for further investigation. Future research should focus on its in vivo efficacy in models of inflammatory and infectious diseases, its potential as a neuroprotective agent, and the synergistic effects it may have with other gut microbial metabolites. [8][9]A deeper understanding of its pharmacokinetics and safety profile will be essential for translating this promising molecule from the laboratory to clinical applications.

References

  • The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Dihydrolipoic acid protects against lipopolysaccharide-induced behavioral deficits and neuroinflammation via regulation of Nrf2/HO-1/NLRP3 signaling in rat. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Peters, A., et al. (2019). D-PLA is absorbed from the human gut, reaches μM plasma concentrations and activates HCA3 in human monocytes. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Wiese, M., et al. (2022). D-PLA is absorbed from the human gut, reaches μM plasma concentrations... ResearchGate. Retrieved January 16, 2026, from [Link]

  • Lee, H., et al. (2022). 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans. Frontiers in Microbiology. Retrieved January 16, 2026, from [Link]

  • Li, P., et al. (2016). Production of natural antimicrobial compound D-phenyllactic acid using Leuconostoc mesenteroides ATCC 8293 whole cells involving highly active D-lactate dehydrogenase. PubMed. Retrieved January 16, 2026, from [Link]

  • D-PLA is absorbed from the human gut, reaches μM plasma concentrations... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]

  • 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans. (2022). Frontiers Media S.A.. Retrieved January 16, 2026, from [Link]

  • Antimicrobial activity of D-3-phenyllactic acid produced by fed-batch process against Salmonella enterica. (2012). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Li, X., et al. (2012). Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound. PubMed. Retrieved January 16, 2026, from [Link]

  • Rajanikar, D., et al. (2021). Phenyllactic Acid: A Potential Antimicrobial Compound in Lactic acid Bacteria. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Gengler, S., et al. (2013). Neuroprotective Effects of D-Ala(2)GIP on Alzheimer's Disease Biomarkers in an APP/PS1 Mouse Model. PubMed. Retrieved January 16, 2026, from [Link]

  • Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. (2024). MDPI. Retrieved January 16, 2026, from [Link]

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Exploratory

A Technical Guide to the Discovery and Significance of D-p-Hydroxyphenyllactic Acid in Fermented Foods

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of D-p-Hydroxyphenyllactic acid (D-HPLA), a significant microbial metabolite discovered in f...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of D-p-Hydroxyphenyllactic acid (D-HPLA), a significant microbial metabolite discovered in fermented foods. We will explore its chemical identity, microbial origins, and the biosynthetic pathways orchestrated by Lactic Acid Bacteria (LAB). This guide details the analytical methodologies essential for its detection and quantification within complex food matrices. Furthermore, it delves into the physiological relevance of D-HPLA, its interaction with host immune systems, and its potential as a natural antioxidant and antimicrobial agent. This document serves as a foundational resource for professionals in research and drug development, offering insights into the scientific and therapeutic potential of this fascinating compound.

Section 1: Unveiling D-p-Hydroxyphenyllactic Acid (D-HPLA)

D-p-Hydroxyphenyllactic acid (also known as D-4-hydroxyphenyllactic acid or HPLA) is a phenolic acid belonging to the class of phenylpropanoic acids.[1] Its structure consists of a lactic acid molecule with a 4-hydroxyphenyl group attached to the beta-carbon.[2][3] The "D-" prefix denotes the stereoisomeric form of the molecule, a crucial distinction as the L-form is an endogenous human metabolite of tyrosine, while the D-form is primarily of bacterial origin.[4] This distinction is fundamental to understanding its role as a biomarker for gut microflora activity.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₉H₁₀O₄[5]
Molecular Weight 182.17 g/mol [3][6]
IUPAC Name (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid[1]
CAS Number 6482-98-0[5]
Water Solubility 12.9 mg/mL at 16 °C[3]
Appearance Solid

The presence of hydroxyl groups on both the phenyl ring and the propanoic acid chain contributes to its antioxidant properties. Bifidobacteria and lactobacilli are known to produce significant amounts of p-hydroxyphenyllactic acid, which has been shown to decrease the production of reactive oxygen species (ROS).

Section 2: Microbial Origins and Biosynthesis in Fermentation

The discovery of D-HPLA is intrinsically linked to the metabolic activity of microorganisms, particularly Lactic Acid Bacteria (LAB), during the fermentation of foods.[7] Genera such as Lactobacillus, Leuconostoc, and Pediococcus are key players in the production of this compound in foods like kimchi, sauerkraut, and pickled vegetables.[7][8][9]

The Biosynthetic Pathway:

D-HPLA is synthesized from the amino acid tyrosine, which is present in the raw materials of fermented foods. The pathway involves a two-step enzymatic conversion.

  • Transamination: Tyrosine is first converted to 4-hydroxyphenylpyruvic acid (4-HPPA) through a transamination reaction.[2]

  • Reduction: Subsequently, 4-HPPA is reduced to D-HPLA by a lactate dehydrogenase enzyme.[2][10]

The efficiency of this conversion and the final concentration of D-HPLA can be influenced by several factors, including the specific LAB strain(s) present, the initial concentration of tyrosine in the substrate, and the fermentation conditions (e.g., temperature, pH).[11][12] Studies have shown that supplementing the fermentation medium with tyrosine or its precursor, 4-HPPA, can significantly increase the yield of D-HPLA.[11]

G cluster_pathway Biosynthesis of D-p-Hydroxyphenyllactic Acid cluster_factors Influencing Factors Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvic Acid (4-HPPA) Tyrosine->HPPA Transaminase HPLA D-p-Hydroxyphenyllactic Acid (D-HPLA) HPPA->HPLA Lactate Dehydrogenase Strain LAB Strain Strain->HPPA Substrate Substrate Composition (Tyrosine levels) Substrate->Tyrosine Conditions Fermentation Conditions (pH, Temp) Conditions->HPPA

Biosynthetic pathway of D-HPLA from tyrosine by LAB.

Section 3: Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of D-HPLA in complex matrices like fermented foods require robust analytical techniques. The choice of method is critical for ensuring specificity, sensitivity, and reproducibility.

Core Analytical Workflow:

The general workflow involves sample preparation (extraction), chromatographic separation, and detection.

G cluster_workflow Analytical Workflow for D-HPLA Quantification A 1. Sample Homogenization (e.g., Fermented Food Slurry) B 2. Extraction (e.g., Protein Precipitation with Methanol or LLE with Ethyl Acetate) A->B C 3. Centrifugation & Filtration B->C D 4. Chromatographic Separation (UPLC/HPLC) C->D E 5. Detection & Quantification (Tandem Mass Spectrometry - MS/MS) D->E

General experimental workflow for D-HPLA analysis.

Detailed Experimental Protocol: UPLC-MS/MS

Ultra-High-Pressure Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for its high sensitivity and specificity.[13][14]

Rationale for Method Selection:

  • UPLC: Provides superior resolution and faster analysis times compared to conventional HPLC.[13]

  • Tandem MS (MS/MS): Offers high selectivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference.[14]

  • Protein Precipitation: A simple and effective method for removing high-molecular-weight interferences like proteins from the sample matrix, resulting in good analyte recovery.[13][15]

Step-by-Step Protocol:

  • Sample Preparation (Protein Precipitation): [13][14]

    • Homogenize 1 gram of the fermented food sample with 5 mL of deionized water.

    • Take a 100 µL aliquot of the homogenate.

    • Add 400 µL of ice-cold methanol containing an internal standard (e.g., deuterated HPLA) to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial.

  • UPLC-MS/MS Conditions: [13][15][16]

    • Chromatographic Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: Monitor the specific transition for D-HPLA (e.g., m/z 181 -> 135) and the internal standard.

  • Quantification:

    • Construct a calibration curve using a series of known concentrations of a D-HPLA standard.

    • Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Validation Parameters: To ensure trustworthiness, the method must be validated according to FDA or EMA guidelines, assessing linearity, accuracy, precision, recovery, and matrix effects.[13]

Section 4: Physiological Relevance and Mechanism of Action

The discovery of D-HPLA in fermented foods is not merely a matter of food chemistry; it has profound implications for human health. This microbial metabolite actively communicates with the host's physiological systems.

Antioxidant and Antimicrobial Activity: D-HPLA exhibits notable antioxidant properties, likely due to the phenolic hydroxyl group, which can scavenge free radicals.[17] This contributes to the overall health benefits associated with polyphenol-rich diets.[18] Additionally, D-HPLA has demonstrated antifungal and antimicrobial activities, suggesting it plays a role in food preservation and may help modulate the gut microbial ecosystem.[2][6][11]

Immune System Modulation via HCA₃ Receptor: A landmark discovery revealed that D-phenyllactic acid (D-PLA), a structurally similar compound, is a potent agonist for the Hydroxycarboxylic Acid Receptor 3 (HCA₃).[19][20] This receptor is found on the surface of immune cells and adipocytes in humans and great apes.[20] The interaction between bacterial metabolites like D-PLA and the HCA₃ receptor triggers a signaling cascade that can modulate immune responses, such as inducing the migration of monocytes.[19][20] This suggests a direct molecular link between the consumption of fermented foods and the modulation of the human immune system.[20] While D-PLA was the focus of this initial discovery, the structural similarity of D-HPLA suggests it may have similar or related activities, a promising area for future research.

G cluster_signaling Host-Microbe Interaction: D-HPLA Signaling food Fermented Food (e.g., Kimchi) hpla D-HPLA food->hpla Ingestion & Absorption receptor Host Cell Receptor (e.g., HCA₃) hpla->receptor Binds to Receptor signal Intracellular Signaling (Pertussis Toxin-Sensitive) receptor->signal Activates response Physiological Response (e.g., Immune Cell Migration, Anti-inflammatory Effects) signal->response Leads to

Proposed signaling pathway for D-HPLA interaction with host cells.

Section 5: Case Study - D-HPLA in Kimchi

Kimchi, a traditional Korean fermented vegetable dish, serves as an excellent case study for the presence and significance of D-HPLA.[8][21] The fermentation of kimchi is a dynamic process involving a succession of various LAB, including species from the genera Leuconostoc, Lactobacillus, and Pediococcus.[9][22]

During kimchi fermentation, these bacteria metabolize amino acids from the raw ingredients (cabbage, radish, garlic, etc.).[8] This process leads to the production of various bioactive compounds, including phenyllactic acid (PLA) and D-p-hydroxyphenyllactic acid (D-HPLA).[23] The concentration of these metabolites changes throughout the fermentation process, often peaking during the mid-to-late stages as the LAB population flourishes.[23]

The presence of D-HPLA contributes not only to the unique flavor profile of kimchi but also to its health-promoting properties, including its antimicrobial and antioxidant effects.[21] The selection of specific starter cultures of LAB with a high capacity for D-HPLA production is an area of active research to enhance the functional qualities of fermented foods like kimchi.[23]

Section 6: Future Perspectives and Research Directions

The discovery of D-HPLA in fermented foods opens up numerous avenues for scientific inquiry and therapeutic development.

  • Drug Development: Given its ability to modulate the immune system, D-HPLA and its analogs are potential candidates for the development of new anti-inflammatory drugs.[20] Its antioxidant properties could also be harnessed for therapies targeting oxidative stress-related diseases.[17]

  • Probiotics and Functional Foods: There is significant potential in selecting and engineering probiotic strains with enhanced capabilities to produce D-HPLA. This could lead to the development of next-generation functional foods with targeted health benefits.

  • Biomarker Discovery: As a product of microbial metabolism, circulating levels of D-HPLA could serve as a valuable biomarker for gut dysbiosis or to monitor the efficacy of probiotic interventions.[24] Elevated levels have already been identified as diagnostically significant in various critical illnesses.[14][24]

  • Further Mechanistic Studies: More research is needed to fully elucidate the specific receptors and signaling pathways that D-HPLA interacts with in the human body and to understand its full spectrum of biological activities.

References

  • Beltrán, L. M. F., et al. (2018). Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity. Applied Microbiology and Biotechnology. Available at: [Link]

  • Peters, A., et al. (2019). Metabolites of lactic acid bacteria present in fermented foods are highly potent agonists of human hydroxycarboxylic acid receptor 3. PLOS Genetics. Available at: [Link]

  • Wishart, D. S., et al. (2022). HMDB 5.0: The Human Metabolome Database for 2022. Human Metabolome Database. Available at: [Link]

  • Lavermicocca, P., et al. (2004). Production of phenyllactic acid by lactic acid bacteria: an approach to the selection of strains contributing to food quality and preservation. FEMS Microbiology Letters. Available at: [Link]

  • Lee, S., et al. (2021). Some Important Metabolites Produced by Lactic Acid Bacteria Originated from Kimchi. Fermentation. Available at: [Link]

  • Xu, J., et al. (2025). Discovery of novel key non-volatile metabolites linked to Lactiplantibacillus plantarum in pickled chili peppers fermentation: DL-p-hydroxyphenyllactic acid, 3-phenyllactic acid, catechol, and acetylcholine. ResearchGate. Available at: [Link]

  • PLOS. (2019). Bacteria in fermented food signal the human immune system, explaining health benefits. EurekAlert!. Available at: [Link]

  • Mu, W., et al. (2010). Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation. ResearchGate. Available at: [Link]

  • Mu, W., et al. (2010). Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation. Journal of Bioscience and Bioengineering. Available at: [Link]

  • Chen, H., et al. (2024). Effects of Phenolic Acids Produced from Food-Derived Flavonoids and Amino Acids by the Gut Microbiota on Health and Disease. Molecules. Available at: [Link]

  • IARC. p-Hydroxyphenyllactic acid (Compound). Exposome-Explorer. Available at: [Link]

  • Singh, S., & Singh, S. K. (2025). Biosynthesis of lactic acid bacteria exopolysaccharides: A review. International Academy of Ecology and Environmental Sciences. Available at: [Link]

  • Lim, S. M., et al. (2018). Effect of lactic acid bacteria on phenyllactic acid production in kimchi. ResearchGate. Available at: [Link]

  • Ho, J. E., et al. (2024). Phenyllactic Acid is Physiologically Released from Skeletal Muscle and Contributes to the Beneficial Effects of Physical Exercise in Humans. medRxiv. Available at: [Link]

  • Genova Diagnostics. Support Guide. Genova Diagnostics. Available at: [Link]

  • Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites. Available at: [Link]

  • Rupa Health. 4-Hydroxyphenyllactic Acid. Rupa Health. Available at: [Link]

  • Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites. Available at: [Link]

  • Zacharis, C. K., et al. (2021). Literature update of analytical methods for biogenic amines determination in food and beverages. MOST Wiedzy. Available at: [Link]

  • Lab Results, Explained. 4-Hydroxphenyllactic. Lab Results, Explained. Available at: [Link]

  • Aboul-Enein, B. H., et al. (2022). Dietary Phenolic Compounds: Their Health Benefits and Association with the Gut Microbiota. Antioxidants. Available at: [Link]

  • Salminen, S., et al. (2021). Exopolysaccharides Produced by Lactic Acid Bacteria: From Biosynthesis to Health-Promoting Properties. Foods. Available at: [Link]

  • van Hal, J. (2023). Fermented foods: Study identifies lactic acid bacteria in kimchi with robust defense system. Nutrition Insight. Available at: [Link]

  • Davison, A. S., et al. (2022). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. Journal of Inherited Metabolic Disease. Available at: [Link]

  • Tan, J. P., et al. (2024). Comprehensive Review of Strategies for Lactic Acid Bacteria Production and Metabolite Enhancement in Probiotic Cultures: Multifunctional Applications in Functional Foods. Fermentation. Available at: [Link]

  • Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. ResearchGate. Available at: [Link]

  • Chen, Y. C., et al. (2021). Production of Phenyllactic Acid from Porphyra Residues by Lactic Acid Bacterial Fermentation. Marine Drugs. Available at: [Link]

  • Patra, J. K., et al. (2016). Kimchi and Other Widely Consumed Traditional Fermented Foods of Korea: A Review. Frontiers in Microbiology. Available at: [Link]

  • Duran, M., et al. (1987). Urinary D-4-hydroxyphenyllactate, D-phenyllactate and D-2-hydroxyisocaproate, Abnormalities of Bacterial Origin. Journal of Inherited Metabolic Disease. Available at: [Link]

  • Wang, M., et al. (2024). Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways. ResearchGate. Available at: [Link]

  • Lee, C. H. (2015). Effect of Various Ingredients of Kimchi on the Kimchi Fermentation. Semantic Scholar. Available at: [Link]

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  • Hareland, W. A., et al. (1975). Metabolic function and properties of 4-hydroxyphenylacetic acid 1-hydroxylase from Pseudomonas acidovorans. Semantic Scholar. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Structural Elucidation of (R)-p-Hydroxyphenyllactic Acid

Introduction (R)-p-Hydroxyphenyllactic acid (HPLA), a metabolite of the amino acid tyrosine, is a molecule of significant interest across various scientific disciplines. Found in biological fluids, it serves as a potenti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-p-Hydroxyphenyllactic acid (HPLA), a metabolite of the amino acid tyrosine, is a molecule of significant interest across various scientific disciplines. Found in biological fluids, it serves as a potential biomarker for certain metabolic disorders and alterations in gut microbiota.[1] Its specific stereoisomer, the (R)-enantiomer, plays a crucial role in biological systems, making its unambiguous identification and structural confirmation paramount for researchers in drug development, metabolomics, and clinical diagnostics.

The challenge in elucidating the structure of (R)-HPLA lies not merely in confirming its atomic connectivity but in definitively assigning its absolute stereochemistry. Enantiomers, being non-superimposable mirror images, possess identical physical properties such as mass, melting point, and spectroscopic signatures in achiral environments.[2] Therefore, a simple analysis via mass spectrometry or standard nuclear magnetic resonance (NMR) is insufficient.

This guide provides a comprehensive, multi-faceted strategy for the complete structural elucidation of (R)-p-Hydroxyphenyllactic acid. It moves beyond a simple listing of techniques to explain the causal logic behind experimental choices, presenting an integrated workflow that ensures scientific rigor and trustworthiness. We will detail the core analytical pillars: primary structure confirmation through mass spectrometry and NMR, followed by definitive stereochemical assignment using chiroptical and advanced NMR methods, and finally, the gold standard of X-ray crystallography.

Part 1: Primary Structure and Connectivity Confirmation

Before interrogating the molecule's three-dimensional nature, it is essential to confirm its molecular formula and the precise arrangement of its atomic bonds—its constitution. This is achieved primarily through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first step is to ascertain the elemental composition. High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence. For an organic acid like HPLA, electrospray ionization (ESI) in negative ion mode is often preferred, as the carboxylic acid and phenolic hydroxyl groups are readily deprotonated to form stable [M-H]⁻ ions.[3]

Experimental Protocol: LC-MS for HPLA

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is suitable for separating HPLA from potential impurities.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Detection (ESI-):

    • Mode: Negative ion mode.

    • Mass Range: Scan from m/z 50 to 500.

    • Data Acquisition: Acquire both full scan data for the parent ion and tandem MS (MS/MS) data for fragmentation analysis. The precursor ion for MS/MS would be the [M-H]⁻ ion at m/z 181.05.

Data Presentation: Expected Mass Spectrometry Data for HPLA

Ion SpeciesCalculated m/zObserved m/z (Typical)Interpretation
[M-H]⁻181.0506~181.050Parent ion (deprotonated molecule)
[M-H-H₂O]⁻163.0400~163.040Loss of water from the aliphatic hydroxyl group
[M-H-CO₂]⁻137.0608~137.061Loss of carbon dioxide (decarboxylation)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: While MS provides the formula, NMR spectroscopy maps the carbon-hydrogen framework, confirming the connectivity. ¹H NMR identifies the different types of protons and their neighboring environments, while ¹³C NMR identifies the unique carbon atoms. For unambiguous assignment, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. COSY reveals proton-proton couplings (¹H-¹H), and HMBC shows correlations between protons and carbons over two to three bonds (¹H-¹³C), effectively piecing the molecular puzzle together.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR Acquisition: Perform COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC experiments to establish connectivities.

Data Presentation: Predicted ¹H and ¹³C NMR Data for HPLA (in DMSO-d₆)

Atom Position¹³C δ (ppm)¹H δ (ppm)MultiplicityJ (Hz)COSY CorrelationsHMBC Correlations
C1 (C=O)~175.0----H2, H3a, H3b
C2 (-CHOH)~72.0~4.0-4.1dd~8.0, 4.0H3a, H3bC1, C3, C4, C5/C9
C3 (-CH₂)~40.0~2.7-2.9m-H2C1, C2, C4, C5/C9
C4~128.0----H3a, H3b, H6/H8
C5/C9~130.0~7.0-7.1d~8.5H6/H8C3, C4, C7
C6/C8~115.0~6.6-6.7d~8.5H5/C9C4, C7
C7 (-COH)~156.0----C5/C9, C6/H8
-OH (Phenol)-~9.2 (br s)s--C6/C8, C7
-OH (Aliph.)-~5.1 (br s)s--C2, C3
-COOH-~12.2 (br s)s--C1, C2

Part 2: Definitive Stereochemical Elucidation

With the planar structure confirmed, the central task is to determine the absolute configuration at the chiral center (C2). This requires techniques sensitive to chirality.

Circular Dichroism (CD) Spectroscopy

Expertise & Causality: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[4][5] The resulting spectrum, particularly the sign of the Cotton effects (the peaks and troughs), is a unique fingerprint of a specific enantiomer.[6] By comparing the experimental CD spectrum of the unknown sample to that of an authentic (R)-HPLA standard, or to a spectrum predicted by quantum chemical calculations, the absolute configuration can be confidently assigned.[4][7]

dot

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Assignment Prep Dissolve analyte in suitable solvent (e.g., Methanol) Concentration Ensure concentration is optimized for UV absorbance (~1.0) Prep->Concentration Acquire Record CD spectrum (e.g., 190-300 nm) Concentration->Acquire Baseline Subtract solvent baseline Acquire->Baseline Compare Compare experimental spectrum to: a) Authentic (R)-standard b) Quantum chemical calculations Baseline->Compare Assign Assign Absolute Configuration based on spectral similarity Compare->Assign

Caption: Workflow for absolute configuration assignment using CD spectroscopy.

Experimental Protocol: Acquiring a CD Spectrum

  • Instrument Setup: Purge the instrument with nitrogen gas. Calibrate using a standard like camphor sulfonic acid.

  • Sample Preparation: Prepare a solution of HPLA in a UV-transparent solvent (e.g., methanol) at a concentration that gives a maximum UV absorbance of ~0.8-1.0.

  • Measurement:

    • Use a quartz cuvette with a 1 mm path length.

    • Record a baseline spectrum of the solvent alone.

    • Record the spectrum of the sample from approximately 300 nm down to 190 nm.

    • Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

  • Data Processing: Subtract the solvent baseline from the sample spectrum. Convert the data from millidegrees (mdeg) to molar circular dichroism (Δε).

X-ray Crystallography

Expertise & Causality: Single-crystal X-ray crystallography is the unequivocal 'gold standard' for determining the absolute configuration of a molecule.[7] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, the precise three-dimensional position of every atom can be determined.[8][9] The determination of the absolute structure for a light-atom molecule like HPLA is often facilitated by using a copper X-ray source, as its wavelength is better suited for anomalous dispersion effects from oxygen atoms.[8]

dot

XRay_Workflow Crystal Grow single crystal (slow evaporation, vapor diffusion) Mount Mount crystal on diffractometer Crystal->Mount Data Collect diffraction data (e.g., Cu Kα radiation) Mount->Data Solve Solve structure (determine electron density map) Data->Solve Refine Refine atomic positions and thermal parameters Solve->Refine Absolute Determine absolute configuration (Flack parameter) Refine->Absolute

Caption: The experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The most critical and often challenging step. Grow single crystals of HPLA suitable for diffraction (typically > 20 µm in all dimensions).[8] Common methods include:

    • Slow evaporation of a saturated solution.

    • Vapor diffusion (solvent/anti-solvent system).

    • Cooling of a saturated solution.

  • Data Collection:

    • Select a high-quality crystal under a microscope and mount it on the diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

    • Collect a full sphere of diffraction data using an appropriate X-ray source (preferably Cu Kα).

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain reflection intensities.

    • Solve the phase problem to generate an initial electron density map and molecular model.

    • Refine the model by adjusting atomic positions, occupancies, and displacement parameters to best fit the experimental data.

  • Absolute Structure Determination:

    • Calculate the Flack parameter. A value close to 0 indicates the correct absolute configuration has been determined; a value near 1 suggests the inverted structure is correct.

NMR Spectroscopy with Chiral Derivatizing Agents (CDA)

Expertise & Causality: When crystallography is not feasible, NMR can be adapted to distinguish enantiomers. This is achieved by reacting the analyte with a chiral derivatizing agent, such as Mosher's acid chloride ((R)- or (S)-MTPA-Cl), to covalently form a mixture of diastereomers.[10] Diastereomers have different physical properties and, crucially, distinct NMR spectra.[11] By analyzing the chemical shift differences in the resulting diastereomeric esters, one can both determine the absolute configuration and calculate the enantiomeric excess.

dot

Chiral_NMR_Logic cluster_reactants Reactants cluster_products Products Enantiomers (R)-HPLA + (S)-HPLA (Indistinguishable in NMR) Diastereomers Diastereomer 1: (R,S)-Ester Diastereomer 2: (S,S)-Ester (Distinct & Distinguishable in NMR) Enantiomers->Diastereomers Reaction CDA Single Enantiomer of CDA (e.g., (S)-Mosher's Acid) CDA->Diastereomers Reaction

Caption: Logic of using a chiral agent to create distinguishable diastereomers for NMR.

Experimental Protocol: Mosher's Ester Analysis

  • Derivatization: In a dry NMR tube, react ~1-2 mg of the HPLA sample with a slight excess of (S)-MTPA-Cl in the presence of a non-nucleophilic base (e.g., pyridine-d₅, which also serves as the solvent). The reaction typically targets the secondary alcohol at C2.

  • NMR Acquisition: After the reaction is complete (monitor by ¹H NMR), acquire a high-resolution ¹H NMR spectrum. If MTPA is used, a ¹⁹F NMR spectrum can also be highly informative and simpler to interpret.

  • Analysis: Compare the chemical shifts of protons near the newly formed ester linkage for the two diastereomers. Based on the established model for Mosher's esters, the differential shifts (Δδ = δS - δR) can be used to assign the configuration of the original alcohol center.

Part 3: Quantifying Chiral Purity

Confirming the structure is only part of the process; quantifying the enantiomeric purity is equally critical, especially in pharmaceutical contexts.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Chiral HPLC is the workhorse technique for determining enantiomeric excess (ee).[12][13] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers. This differential interaction leads to different retention times, allowing for their physical separation and subsequent quantification by a detector (e.g., UV-Vis).[14] The ratio of the peak areas for the two enantiomers directly corresponds to their ratio in the mixture.

Experimental Protocol: Chiral HPLC for ee Determination

  • Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralpak series) are often effective for this class of compounds.

  • Method Development:

    • Mobile Phase: Typically a mixture of hexane/isopropanol or another normal-phase or polar-organic mode eluent system. Modifiers like trifluoroacetic acid may be needed to improve peak shape for acidic analytes.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength where the phenyl group absorbs strongly (e.g., 275 nm).

  • Analysis:

    • Inject a racemic (50:50) standard of HPLA to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the unknown sample under the same conditions.

    • Integrate the peak areas for each enantiomer.

Data Presentation: Calculation of Enantiomeric Excess (ee)

EnantiomerRetention Time (min)Peak Area
(R)-HPLA10.298,500
(S)-HPLA12.51,500

Calculation: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100 *ee (%) = [ (98,500 - 1,500) / (98,500 + 1,500) ] * 100 = 97% *

Conclusion

The complete and unambiguous structural elucidation of (R)-p-Hydroxyphenyllactic acid is a non-trivial task that demands a rigorous, integrated analytical approach. It begins with foundational techniques like mass spectrometry and standard NMR to confirm molecular formula and atomic connectivity. The core challenge—the assignment of absolute stereochemistry—is then addressed using a suite of specialized methods. Circular dichroism provides a powerful chiroptical fingerprint, while X-ray crystallography offers the ultimate, definitive 3D structure. In cases where crystallization is elusive, NMR with chiral derivatizing agents serves as a robust alternative. Finally, the crucial metric of enantiomeric purity is precisely quantified using chiral HPLC. By systematically applying these orthogonal techniques, researchers can achieve a self-validating and trustworthy structural assignment, providing the solid foundation necessary for further investigation in drug development, clinical diagnostics, and beyond.

References

  • MtoZ Biolabs. Circular Dichroism for Determining Absolute Configuration . MtoZ Biolabs. [Link]

  • Chiralabs. Circular Dichroism (CD) Applications- Stereochemical assignment . Chiralabs. [Link]

  • RSC Publishing. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds . National Institutes of Health (NIH). [Link]

  • Taylor & Francis Online. Laser Desorption Mass Spectrometry of Some Organic Acids . Spectroscopy Letters. [Link]

  • PharmaGuru. How To Calculate Enantiomeric Excess: Learn Quickly . PharmaGuru. [Link]

  • MDPI. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases . MDPI. [Link]

  • Biocompare. NMR Spectroscopy Used to Directly Measure Molecular Chirality . Biocompare. [Link]

  • Technology Networks. New NMR Technique Enables Direct Detection of Molecular Chirality . Technology Networks. [Link]

  • ACS Publications. Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism . Accounts of Chemical Research. [Link]

  • The University of Queensland. Small molecule X-ray crystallography . School of Chemistry and Molecular Biosciences. [Link]

  • Excillum. Small molecule crystallography . Excillum. [Link]

  • ScienceDirect. Direct chiral discrimination in NMR spectroscopy . Chemical Physics Letters. [Link]

  • Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography . Herald Scholarly Open Access. [Link]

  • IROA Technologies. Organic Acid Library: Standards for Accurate Metabolomics . IROA Technologies. [Link]

  • Portland Press. Beginners guide to circular dichroism . The Biochemist. [Link]

  • Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards . Journal of Chemometrics. [Link]

  • Agilent Technologies. Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column . Agilent Technologies. [Link]

  • Shodhganga. Methodological Developments in NMR for Chiral Analysis using Selective Excitation . INFLIBNET Centre. [Link]

  • Chemistry LibreTexts. Circular Dichroism . Chemistry LibreTexts. [Link]

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  • National Institutes of Health (NIH). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization . PubMed. [Link]

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  • Human Metabolome Database. Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755) . HMDB. [Link]

  • Exposome-Explorer. p-Hydroxyphenyllactic acid (Compound) . Exposome-Explorer. [Link]

  • Taylor & Francis Online. Structure elucidation – Knowledge and References . Taylor & Francis. [Link]

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  • Heinrich Heine University Düsseldorf. Structure Elucidation of Bioactive Marine Natural Products using Modern Methods of Spectroscopy . HHU. [Link]

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Exploratory

A Technical Guide to the Chirality and Biological Function of D-3-Phenyllactic Acid (D-HPLA)

Abstract D-3-Phenyllactic Acid (D-HPLA), a chiral metabolite predominantly produced by Lactic Acid Bacteria (LAB) during the fermentation of phenylalanine, has emerged from relative obscurity to become a molecule of sign...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

D-3-Phenyllactic Acid (D-HPLA), a chiral metabolite predominantly produced by Lactic Acid Bacteria (LAB) during the fermentation of phenylalanine, has emerged from relative obscurity to become a molecule of significant interest in pharmacology, microbiology, and immunology. Unlike its L-enantiomer, D-HPLA exhibits pronounced and stereospecific biological activities, ranging from potent antimicrobial action to nuanced immunomodulation via specific host receptor interactions. This guide provides a comprehensive technical overview of D-HPLA, elucidating the critical role of its chirality in defining its function. We will explore its biosynthetic origins, detail its mechanisms of action, present validated analytical protocols for its chiral separation, and discuss its burgeoning therapeutic potential for researchers, scientists, and drug development professionals.

The Principle of Chirality: Why Stereochemistry Defines D-HPLA's Function

Chirality is a fundamental principle in biology, where the three-dimensional arrangement of atoms in a molecule can dictate its interaction with biological systems. 3-Phenyllactic acid (C₉H₁₀O₃) possesses a single stereocenter, giving rise to two non-superimposable mirror-image isomers, or enantiomers: D-HPLA and L-HPLA. While chemically similar, their spatial orientation is distinct, analogous to a left and right hand.

This structural difference is the causal basis for their divergent biological roles. Biological targets, such as enzymes and cell surface receptors, are themselves chiral. Consequently, the "fit" between a ligand and its receptor is often highly stereospecific. The superior biological activity of D-HPLA in several key areas is a direct result of its specific molecular geometry, which allows for higher affinity and more effective interactions with its biological targets compared to its L-counterpart. This principle is central to understanding its therapeutic promise.

Biosynthesis and Natural Occurrence of D-HPLA

D-HPLA is not a primary human metabolite but is introduced to the host system primarily through diet and the metabolic activity of the gut microbiota.

  • Microbial Production: Lactic Acid Bacteria (LAB), such as Lactobacillus plantarum and Leuconostoc mesenteroides, are prolific producers of D-HPLA[1][2]. These microbes are abundant in the human gut and are the cornerstone of many fermented foods.

  • Fermented Foods: Foods like sauerkraut, yogurt, and kimchi are significant dietary sources of D-HPLA[3][4][5]. The fermentation process provides the necessary enzymatic machinery to convert the amino acid phenylalanine into D-HPLA.

  • Metabolic Pathway: The primary biosynthetic route involves a two-step process. First, phenylalanine undergoes transamination to form phenylpyruvic acid (PPA). Subsequently, PPA is stereospecifically reduced by the enzyme D-lactate dehydrogenase (D-LDH) to yield D-HPLA[2][6]. The high stereoselectivity of this enzyme is crucial for the production of the D-isomer[2].

D-HPLA Biosynthesis Phe Phenylalanine PPA Phenylpyruvic Acid (PPA) Phe->PPA Transaminase DHPLA D-3-Phenyllactic Acid (D-HPLA) PPA->DHPLA D-Lactate Dehydrogenase (D-LDH)

Caption: Biosynthesis of D-HPLA from Phenylalanine by Lactic Acid Bacteria.

Stereospecific Biological Functions and Mechanisms of Action

The functional significance of D-HPLA is intrinsically linked to its chirality, which confers superior activity in antimicrobial and immunomodulatory contexts.

Potent, Broad-Spectrum Antimicrobial Activity

A primary and well-documented function of D-HPLA is its broad-spectrum antimicrobial activity against a range of bacteria and fungi[5]. Notably, the D-isomer consistently demonstrates greater antimicrobial potency than the L-isomer.

  • Mechanism of Action: The antimicrobial action is primarily attributed to the disruption of microbial cell membrane integrity. Scanning electron microscopy has revealed that exposure to phenyllactic acid causes bacteria to aggregate, secrete polysaccharides, and lose cell wall rigidity, ultimately leading to cell death. Its amphiphilic nature allows it to interact effectively with both aqueous environments and lipid-rich cell membranes[7]. Further studies suggest it may also act by intercalating with microbial DNA[8].

  • Anti-Biofilm Properties: Beyond inhibiting planktonic growth, D-HPLA effectively inhibits and disrupts the formation of biofilms by pathogenic bacteria such as Listeria monocytogenes and Pseudomonas aeruginosa[8][9]. This is a critical function, as biofilms are notoriously resistant to conventional antibiotics.

Microorganism Reported Activity of Phenyllactic Acid (PLA) Reference
Listeria monocytogenesPotent inhibitory activity, particularly by D-HPLA[8]
Salmonella entericaEffective antimicrobial against this food-borne pathogen[1]
Escherichia coliBroad-spectrum activity[10]
Staphylococcus aureusInhibitory effects demonstrated[9]
Fungi & MoldsActive against various food spoilage fungi like Penicillium[10]
Immunomodulation via HCA3 Receptor Agonism

Perhaps the most compelling evidence for the stereospecific action of D-HPLA lies in its role as a potent and selective agonist for the Hydroxycarboxylic Acid Receptor 3 (HCA3)[3][4]. This receptor is a G-protein coupled receptor (GPCR) found on the surface of immune cells (like monocytes) and fat cells, and it is uniquely present in humans and great apes[3][4].

  • Stereospecific Recognition: D-HPLA binds to and activates HCA3 with a potency approximately 100-fold higher than its L-enantiomer[11]. This high-affinity interaction is a textbook example of chiral recognition by a biological receptor.

  • Mechanism of Action: HCA3 is a Gi-coupled receptor. Upon binding of D-HPLA, the Gi subunit inhibits the enzyme adenylyl cyclase. This action leads to a decrease in intracellular levels of cyclic AMP (cAMP), a critical second messenger[12]. The reduction in cAMP triggers downstream signaling cascades that result in cellular responses, most notably the chemotaxis (directed migration) of human monocytes[4][13]. This suggests D-HPLA, derived from gut bacteria or fermented foods, acts as a signaling molecule to the human immune system[3].

  • Therapeutic Implications: This specific immunomodulatory function positions HCA3 as a potential drug target for treating inflammatory diseases, with D-HPLA serving as a lead compound[3][14]. The activation of HCA3 may mediate some of the beneficial, anti-inflammatory effects associated with the consumption of LAB and fermented foods[4].

HCA3 Signaling cluster_cell Monocyte HCA3 HCA3 Receptor Gi Gi Protein HCA3->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP Response Cellular Response (e.g., Chemotaxis) cAMP->Response leads to DHPLA D-HPLA DHPLA->HCA3 binds

Caption: D-HPLA activation of the HCA3 receptor signaling pathway in an immune cell.

Emerging and Context-Dependent Roles

Research into D-HPLA is expanding, revealing a complex and sometimes context-dependent bioactivity profile.

  • Gut Health and Microbiota Communication: As a key metabolite of gut bacteria, D-HPLA is a mediator in the intricate dialogue between the microbiome and the host[15][16]. Studies have shown that D-HPLA is absorbed from the human gut and can reach micromolar concentrations in the plasma, sufficient to activate HCA3 receptors systemically[12][17][18].

  • Cancer Research: The role of D-HPLA in cancer is multifaceted and warrants careful interpretation. Metabolites from LAB, including phenyllactic acid, have been investigated for their ability to inhibit the production of carcinogenic aflatoxins[19][20]. Furthermore, PLA has been shown to inhibit Fusobacterium nucleatum, a bacterium linked to the progression of colorectal cancer[21][22]. Conversely, one study reported that phenyllactic acid could promote cell migration and invasion in cervical cancer cell lines through the IKK/NF-κB/MMP-9 pathway, highlighting a potential pro-tumorigenic role in a specific context[23]. This underscores the necessity for further research to delineate its effects across different cancer types and physiological environments.

Analytical Methodologies: A Protocol for Chiral Separation

The accurate quantification of D- and L-HPLA is essential for research and development. Due to their identical physical properties in an achiral environment, their separation requires chiral chromatography techniques[24][25]. High-Performance Liquid Chromatography (HPLC) is the most common and robust method[26][27].

Experimental Protocol: Chiral Separation of HPLA Enantiomers by RP-HPLC

This protocol is based on the established method of using a chiral mobile phase additive with a standard reversed-phase column[28]. This approach is cost-effective as it does not require a dedicated and expensive chiral stationary phase column.

Objective: To separate and quantify D-HPLA and L-HPLA from a sample matrix.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Reversed-phase C18 analytical column (e.g., 250 x 4.6mm, 5μm)

  • D-HPLA and L-HPLA analytical standards

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) as the chiral selector[28]

  • Orthophosphoric acid for pH adjustment

  • Syringe filters (0.22 μm)

Methodology:

  • Mobile Phase Preparation:

    • Prepare an aqueous buffer by dissolving KH₂PO₄ in HPLC-grade water to a final concentration of 20 mM.

    • Adjust the pH of the buffer to 3.0 using orthophosphoric acid. A lower pH is generally better for the analysis of organic acids.

    • Add the chiral selector, HP-β-CD, to the aqueous buffer at a determined concentration (e.g., 10-15 mM). Optimization may be required.

    • Prepare the final mobile phase by mixing the aqueous buffer containing HP-β-CD with acetonitrile. A typical starting ratio is 85:15 (Aqueous:Acetonitrile).

    • Degas the mobile phase thoroughly before use.

  • Standard Preparation:

    • Prepare individual stock solutions of D-HPLA and L-HPLA (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a racemic standard by mixing equal volumes of the D- and L-HPLA stock solutions.

    • Create a series of working standards by diluting the stock solutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50 μg/mL).

  • Sample Preparation:

    • For liquid samples (e.g., fermentation broth, plasma), perform a protein precipitation step by adding 3 volumes of cold acetonitrile. Centrifuge to pellet the precipitate.

    • Collect the supernatant and filter it through a 0.22 μm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Equilibrate the C18 column with the mobile phase for at least 30 minutes at a stable flow rate.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 μL

      • Column Temperature: 25°C (can be optimized)

      • Detection: UV at 220 nm

    • Inject the racemic standard first to confirm the separation of the two enantiomeric peaks and determine their retention times.

    • Inject the individual D- and L-standards to identify which peak corresponds to which enantiomer.

    • Inject the calibration standards followed by the prepared samples.

  • Data Analysis:

    • Integrate the peak areas for D-HPLA and L-HPLA.

    • Construct a calibration curve by plotting peak area against concentration for the standards.

    • Calculate the concentration of D-HPLA and L-HPLA in the unknown samples using the regression equation from the calibration curve.

Chiral HPLC Workflow Prep Sample Preparation (e.g., Protein Precipitation, Filtration) Inject Inject Sample onto Reversed-Phase C18 Column Prep->Inject Separate Elution with Mobile Phase containing Chiral Selector (e.g., HP-β-Cyclodextrin) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Data Data Acquisition & Quantification Detect->Data

Caption: Experimental workflow for the chiral separation and analysis of HPLA.

Conclusion and Future Directions

D-3-Phenyllactic Acid is a compelling example of how molecular chirality dictates biological function. Its stereospecific activities as a potent antimicrobial agent and a selective immunomodulator via the HCA3 receptor highlight its significant therapeutic potential. Originating from the metabolic activity of beneficial bacteria in our diet and gut, it represents a crucial link in the host-microbiome axis.

Future research should focus on:

  • Clinical Validation: Translating the promising in vitro and animal data into human clinical trials, particularly for inflammatory conditions and as a potential natural food preservative[10][29].

  • Mechanism Elucidation: Further clarifying its context-dependent roles in cancer biology to understand when its effects are beneficial or detrimental.

  • Drug Development: Leveraging the structure of D-HPLA to design more potent and selective synthetic agonists or antagonists for the HCA3 receptor.

For drug development professionals and researchers, D-HPLA is no longer just a simple microbial metabolite but a chiral molecule with a distinct and powerful biological signature worthy of continued investigation.

References

  • MedCrave. (2016, October 14). Phenyllactic acid: a potential antimicrobial compound in lactic acid bacteria. MedCrave online.
  • ResearchGate.
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  • ResearchGate. Antimicrobial activity of D-3-phenyllactic acid produced by fed-batch process against Salmonella enterica.
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Foundational

A Technical Guide to the Spectroscopic Characterization of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic Acid

Abstract (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, also known as 4-Hydroxyphenyllactic acid (HPLA), is a phenolic acid and a significant metabolite found in humans, plants, and microorganisms.[1] Its presence and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, also known as 4-Hydroxyphenyllactic acid (HPLA), is a phenolic acid and a significant metabolite found in humans, plants, and microorganisms.[1] Its presence and concentration are increasingly recognized as potential biomarkers for various physiological and pathological states, including post-COVID-19 syndrome and critical illness.[2][3] Accurate identification and quantification of HPLA in complex biological matrices are paramount for research and clinical applications. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used for the definitive structural elucidation and characterization of this molecule. We present field-proven protocols, data interpretation, and the causality behind experimental choices to equip researchers, scientists, and drug development professionals with a robust framework for their analytical workflows.

Molecular Structure and Properties

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. HPLA is a chiral molecule containing a p-substituted aromatic ring, a secondary alcohol, and a carboxylic acid functional group.

  • Molecular Formula: C₉H₁₀O₄

  • Molecular Weight: 182.17 g/mol [1]

  • Key Structural Features:

    • Aromatic Ring: A 1,4-disubstituted (para) benzene ring.

    • Propanoic Acid Backbone: A three-carbon chain with a carboxylic acid terminus.

    • Chiral Center: The C2 carbon, bearing a hydroxyl group, is a stereocenter.

    • Functional Groups: Phenolic hydroxyl (-OH), alcoholic hydroxyl (-OH), and carboxylic acid (-COOH).

These features give rise to a unique spectroscopic fingerprint, which we will explore in the subsequent sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the distinct electronic environments of hydrogen atoms within the molecule.

The choice of a deuterated solvent is critical. For HPLA, which has exchangeable protons (from -OH and -COOH groups), solvents like Deuterium Oxide (D₂O) or DMSO-d₆ are commonly used. In D₂O, the acidic protons will exchange with deuterium, causing their signals to disappear, which is a useful diagnostic tool. DMSO-d₆, being a hydrogen bond acceptor, can slow down the exchange rate, often allowing for the observation of these labile protons as broad signals.

  • Sample Preparation: Dissolve approximately 5-10 mg of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Internal Standard: Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples, to calibrate the chemical shift scale to 0.00 ppm.

  • Data Acquisition: Acquire the spectrum on a 500 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a spectral width of approximately 12-15 ppm, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~7.17Doublet~8.52HH-2', H-6' (Aromatic)
~6.84Doublet~8.52HH-3', H-5' (Aromatic)
~4.25Doublet of Doublets (dd)~8.0, ~4.51HH-2 (-CHOH)
~2.95Doublet of Doublets (dd)~14.0, ~4.51HH-3a (-CH₂-)
~2.80Doublet of Doublets (dd)~14.0, ~8.01HH-3b (-CH₂-)

Note: Data is representative and synthesized from sources like PubChem for the racemate.[1] Shifts can vary slightly based on solvent and pH.

  • Aromatic Region (δ 6.8-7.2 ppm): The signals at δ ~7.17 and ~6.84 ppm appear as two distinct doublets, characteristic of a para-substituted benzene ring (an AA'BB' system). The protons ortho to the electron-donating hydroxyl group (H-3', H-5') are shielded and appear upfield compared to the protons meta to it (H-2', H-6').[1]

  • Methine Proton (δ ~4.25 ppm): The proton on the chiral carbon (H-2) is adjacent to the methylene group (H-3). It is split by the two diastereotopic H-3 protons into a doublet of doublets (dd).

  • Methylene Protons (δ ~2.8-3.0 ppm): The two protons at the C3 position are diastereotopic due to the adjacent chiral center. They are chemically non-equivalent and couple with each other (geminal coupling) and with the H-2 proton (vicinal coupling), resulting in two separate doublet of doublets signals.

¹³C NMR Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton of the molecule.

The sample preparation and instrument setup are analogous to ¹H NMR, but the acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus. This typically involves a larger number of scans and a wider spectral width (~200 ppm).[4] Proton-decoupled mode is standard, resulting in singlets for each unique carbon environment.[4]

Chemical Shift (δ) ppmAssignment
~178-180C-1 (Carboxylic Acid, -C OOH)
~156C-4' (Aromatic, C -OH)
~131C-2', C-6' (Aromatic, C H)
~128C-1' (Aromatic, Quaternary)
~116C-3', C-5' (Aromatic, C H)
~73C-2 (Methine, -C HOH)
~40C-3 (Methylene, -C H₂)

Note: Data is representative and synthesized from sources like PubChem.[1]

  • Downfield Region: The carbonyl carbon of the carboxylic acid (C-1) is the most deshielded, appearing furthest downfield (~178-180 ppm) due to the strong electron-withdrawing effect of the two oxygen atoms.[4]

  • Aromatic Region (δ 115-160 ppm): Four signals are observed for the six aromatic carbons due to molecular symmetry. The carbon bearing the phenolic hydroxyl group (C-4') is significantly deshielded (~156 ppm). The quaternary carbon (C-1') is also visible. The protonated aromatic carbons (C-2'/6' and C-3'/5') appear at distinct chemical shifts.

  • Upfield Region: The carbon attached to the alcoholic hydroxyl group (C-2) resonates around 73 ppm. The methylene carbon (C-3) is the most shielded carbon in the aliphatic region, appearing around 40 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which aids in confirming its identity.

Electrospray Ionization (ESI) is the preferred ionization technique for a polar, relatively non-volatile molecule like HPLA. It is a "soft" ionization method that typically generates the intact molecular ion (or a protonated/deprotonated version) with minimal fragmentation.[2] Operating in negative ion mode is highly effective as the acidic protons of the carboxylic acid and phenolic groups are readily lost to form the stable [M-H]⁻ ion. Tandem Mass Spectrometry (MS/MS) is then used to fragment this precursor ion, providing structural confirmation.[2][5]

This protocol is adapted from a validated method for analyzing HPLA in biological samples.[2][3]

  • Sample Preparation: For analysis in biological fluids, a protein precipitation step is performed (e.g., with methanol) followed by centrifugation.[2] The supernatant is then diluted for injection.

  • Chromatography: Separation is achieved using Ultra-High-Pressure Liquid Chromatography (UPLC) with a C18 reverse-phase column. A gradient elution with mobile phases like water and acetonitrile (both often containing a small amount of formic acid to aid ionization) is employed.

  • Mass Spectrometry:

    • Ionization: ESI in negative ion mode.

    • Ion Source Conditions: Optimized parameters include ion spray voltage (-4000 V), temperature (600 °C), and nebulizer/curtain gas pressures.[2]

    • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. The mass spectrometer is set to isolate the precursor ion and detect specific product ions.

m/z (Mass-to-Charge Ratio)IonDescription
181.05[M-H]⁻Precursor Ion (Deprotonated Molecule)
135.04[M-H - H₂O - CO]⁻ or [M-H - CO₂]⁻Product Ion
119.05[M-H - H₂O - CO₂]⁻Product Ion
107.05[C₇H₇O]⁻Product Ion (p-hydroxybenzyl fragment)

Note: Data derived from validated UPLC-MS/MS methods.[2][5]

The MS/MS spectrum of the precursor ion at m/z 181 provides structural confirmation. The key fragmentation is the facile loss of the side chain. For example, a prominent fragment at m/z 107 corresponds to the stable p-hydroxybenzyl moiety, formed by cleavage of the C2-C3 bond. Other fragments corresponding to losses of water (from the hydroxyl groups) and carbon dioxide (from the carboxyl group) are also diagnostic.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

  • Sample Preparation: A small amount of the solid HPLA sample is finely ground with dry potassium bromide (KBr) powder, which is transparent to IR radiation.

  • Pellet Formation: The mixture is pressed under high pressure in a die to form a thin, transparent pellet.

  • Data Acquisition: The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. The absorption frequencies are reported in wavenumbers (cm⁻¹).[6]

Frequency Range (cm⁻¹)IntensityAssignment
3500 - 2500Strong, BroadO-H stretch (from carboxylic acid, alcohol, and phenol)
~3030MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
1750 - 1700StrongC=O stretch (from carboxylic acid)
~1600, ~1500Medium-StrongAromatic C=C ring stretches
~1250StrongC-O stretch (from acid and alcohol)
~830StrongC-H out-of-plane bend (para-disubstitution)

The IR spectrum of HPLA is dominated by a very broad and intense absorption band in the 3500-2500 cm⁻¹ region.[7] This is a hallmark of a hydrogen-bonded carboxylic acid, which overlaps with the O-H stretching vibrations of the alcoholic and phenolic groups.[7] A strong, sharp peak around 1700-1750 cm⁻¹ confirms the presence of the carbonyl (C=O) group of the carboxylic acid.[7] Characteristic peaks for the aromatic ring (C=C stretches and C-H bends) further confirm the overall structure. The strong band around 830 cm⁻¹ is particularly diagnostic for 1,4-disubstitution on a benzene ring.

Integrated Spectroscopic Analysis Workflow

The definitive characterization of a compound like HPLA relies not on a single technique, but on the synergistic integration of data from multiple spectroscopic methods. The following workflow represents a logical and scientifically sound approach to structural elucidation.

G Figure 1. General Workflow for Spectroscopic Characterization cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Detailed Structural Elucidation cluster_3 Final Confirmation Synthesis Synthesis or Isolation Purification Purification (e.g., HPLC, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Purification->MS Initial Check IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR_1H 1D NMR (¹H) - Proton Environments - Integration Purification->NMR_1H NMR_13C 1D NMR (¹³C) - Carbon Skeleton MS->NMR_13C Guides NMR setup Structure Final Structure Confirmation MS->Structure IR->Structure NMR_2D 2D NMR (COSY, HSQC) - H-H & C-H Connectivity NMR_1H->NMR_2D NMR_13C->NMR_2D NMR_2D->Structure

Caption: A logical workflow for the structural elucidation of a chemical compound.

Conclusion

The spectroscopic profile of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid is distinct and well-defined by a combination of NMR, MS, and IR techniques. ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the proton and carbon skeletons, respectively. High-resolution mass spectrometry confirms the molecular formula and provides characteristic fragmentation patterns for sensitive detection. Infrared spectroscopy offers rapid confirmation of essential functional groups. Together, these techniques provide a self-validating system for the unequivocal identification and characterization of HPLA, forming an essential analytical toolkit for researchers in pharmacology, metabolomics, and drug development.

References

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]

  • mzCloud. (2014). DL 4 Hydroxyphenyllactic acid. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-3-(4-Hydroxyphenyl)lactic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. Retrieved from [Link]

  • Sobolev, P. D., Burnakova, N. A., Beloborodova, N. V., Revelsky, A. I., & Pautova, A. K. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. Retrieved from [Link]

  • Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites. Retrieved from [Link]

  • SpectraBase. (n.d.). (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Role of D-3-Phenyllactic Acid (D-HPLA) in Gut Microbiome Metabolism

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling D-HPLA, a Key Mediator of Host-Microbiome Communication The intricate biochemical interplay between the host and the trilli...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling D-HPLA, a Key Mediator of Host-Microbiome Communication

The intricate biochemical interplay between the host and the trillions of microbes residing in the gut is a frontier of modern biomedical research. Gut microbial metabolites are now recognized as critical signaling molecules that can profoundly influence host physiology, from immune function to metabolic homeostasis.[1] Among these molecules, D-3-phenyllactic acid (D-HPLA), a chiral aromatic organic acid, has emerged as a significant product of microbial phenylalanine metabolism. While its L-enantiomer is primarily of endogenous origin, D-HPLA is largely derived from bacterial sources within the gastrointestinal tract. Understanding the pathways of its production, its systemic absorption, and its functional impact on the host provides a compelling rationale for its investigation as a potential therapeutic modulator and a sensitive clinical biomarker. This guide offers an in-depth exploration of the microbial metabolism underpinning D-HPLA production and its subsequent role in host-microbe interactions.

Section 1: The Microbial Biotransformation of Phenylalanine

The essential amino acid phenylalanine, derived from dietary proteins, serves as the primary precursor for D-HPLA.[2] While the host utilizes phenylalanine for protein synthesis and conversion to tyrosine, a significant portion transits to the colon where it becomes a substrate for the gut microbiota.[3][4] Commensal bacteria, particularly species within the Firmicutes and Proteobacteria phyla, possess robust enzymatic machinery to metabolize aromatic amino acids.[1]

The central pathway for microbial conversion of phenylalanine to D-HPLA involves a two-step process.[5]

  • Transamination: Phenylalanine is first converted to phenylpyruvic acid (PPA) through the action of microbial aromatic amino acid aminotransferases.[4][6] This initial step funnels phenylalanine away from host metabolic pathways and into a microbial-specific metabolic route.

  • Reduction: Subsequently, PPA is reduced to D-HPLA. This stereospecific conversion is catalyzed by D-lactate dehydrogenase (D-LDH), an enzyme prevalent in various lactic acid bacteria (LAB).[5][7]

This metabolic sequence highlights the gut microbiome's function as a sophisticated bioreactor, capable of generating bioactive molecules not typically produced by the host.

Microbial_DHPLA_Production cluster_microbiome Phe Dietary Phenylalanine PPA Phenylpyruvic Acid (PPA) Phe->PPA Aromatic Amino Acid Aminotransferase DHPLA D-3-Phenyllactic Acid (D-HPLA) PPA->DHPLA D-Lactate Dehydrogenase (D-LDH) Microbiota Gut Microbiota

Caption: Microbial metabolic pathway from phenylalanine to D-HPLA.

Section 2: Key Microbial Producers of D-HPLA

A diverse range of gut commensals, particularly within the lactic acid bacteria group, are known to be proficient producers of D-HPLA. The ability to synthesize this metabolite is not ubiquitous and represents a specialized metabolic function. Investigating these specific strains is paramount for developing probiotic strategies aimed at modulating host D-HPLA levels.

Bacterial SpeciesPhylumKey EnzymeReference
Lactobacillus plantarumFirmicutesD-Lactate Dehydrogenase[8]
Pediococcus pentosaceusFirmicutesD-Lactate Dehydrogenase[5]
Leuconostoc mesenteroidesFirmicutesD-Lactate Dehydrogenase[7]
Bifidobacterium speciesActinobacteriaNot explicitly D-LDH, but produce related metabolites[9]

The prevalence and activity of these bacteria are influenced by host diet, genetics, and the overall composition of the gut ecosystem, leading to significant inter-individual variations in D-HPLA production.[10]

Section 3: Physiological Impact and Host-Microbe Crosstalk

Once produced in the gut lumen, D-HPLA can be absorbed into systemic circulation, reaching micromolar concentrations in the plasma and enabling it to exert effects far beyond the gastrointestinal tract.[11][12] Research has illuminated several key physiological roles for D-HPLA, positioning it as a crucial mediator of host-microbe communication.[13][14][15][16]

Immunomodulatory and Anti-inflammatory Effects

One of the most well-documented functions of D-HPLA is its ability to modulate inflammation. Studies have shown that D-HPLA can counteract the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, in peripheral blood mononuclear cells (PBMCs) stimulated by inflammatory agents like lipopolysaccharide (LPS).[17][18] This anti-inflammatory activity appears to be independent of the HCAR3 receptor, a G-protein coupled receptor that binds other microbial metabolites, suggesting a potentially novel signaling mechanism.[18] This function may contribute to the overall anti-inflammatory benefits associated with a healthy gut microbiome and physical exercise.[19]

DHPLA_Signaling cluster_cell DHPLA D-HPLA Receptor Unknown Surface Receptor DHPLA->Receptor Binds Signaling Intracellular Signaling Cascade Receptor->Signaling Cell Immune Cell (e.g., Monocyte) NFkB NF-κB Pathway (Inhibited) Signaling->NFkB Suppresses Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) NFkB->Cytokines Reduces Transcription

Caption: Postulated anti-inflammatory signaling pathway of D-HPLA.

Intestinal Barrier Integrity and Metabolic Health

Emerging evidence suggests D-HPLA contributes to the maintenance of the intestinal epithelial barrier.[11] This protective effect may be mediated through the activation of signaling pathways involving peroxisome proliferator-activated receptor-gamma (PPAR-γ).[11] A robust intestinal barrier is critical for preventing the translocation of inflammatory microbial components into circulation. Furthermore, studies have correlated higher exercise-induced plasma levels of phenyllactic acid with improvements in insulin sensitivity and reductions in adipose tissue, pointing to a potential role in systemic metabolic regulation.[17][19]

Section 4: D-HPLA as a Clinical Biomarker

The concentration of D-HPLA in biological fluids can reflect specific metabolic states, both normal and pathological, making it a candidate biomarker.[20][21][22][23]

  • Phenylketonuria (PKU): In individuals with PKU, the inability to metabolize phenylalanine via the primary host pathway leads to its accumulation and subsequent shunting into alternative pathways, including microbial metabolism. This results in significantly elevated levels of phenylpyruvic acid and its derivatives, including phenyllactic acid, in blood and urine, which are hallmark diagnostic indicators.[3]

  • Gut Dysbiosis and Inflammatory Conditions: Given its microbial origin and anti-inflammatory properties, altered levels of D-HPLA could serve as a non-invasive biomarker for gut dysbiosis or systemic inflammatory conditions.[24] Low levels might indicate a deficit in beneficial lactic acid bacteria, while elevated levels could reflect increased phenylalanine flux to the colon or a compensatory anti-inflammatory response.[25][26][27] Further clinical validation is required to establish definitive correlations and reference ranges for specific diseases.[28]

Section 5: Methodologies for D-HPLA Research

A robust methodological framework is essential for accurately studying the production and function of D-HPLA. This involves a multi-tiered approach from in vitro modeling to advanced analytical quantification.

Experimental Protocol 1: In Vitro Microbial Fermentation for D-HPLA Production

This protocol provides a framework for assessing the D-HPLA production capacity of a specific bacterial strain or a complex microbial community.

Causality: The choice of an anaerobic environment is critical as the majority of gut microbes are obligate or facultative anaerobes. Supplementing the basal medium with the precursor, L-phenylalanine, is necessary to drive the metabolic pathway towards D-HPLA production, allowing for the quantification of the specific metabolic capability being investigated.

Self-Validation: The protocol includes a negative control (no bacteria) to ensure that D-HPLA is not generated abiotically from the medium components. A second control without supplemental phenylalanine validates that the observed D-HPLA is derived from the added precursor.

Step-by-Step Methodology:

  • Preparation: Prepare a basal growth medium (e.g., modified MRS broth for LAB, or a general anaerobic medium for mixed communities) supplemented with a known concentration of L-phenylalanine (e.g., 1-5 mM).[5]

  • Inoculation: In an anaerobic chamber, inoculate the medium with the bacterial isolate of interest or a standardized fecal slurry (e.g., 1% w/v). Include a sterile medium control and an inoculated control without added phenylalanine.

  • Incubation: Incubate the cultures under strict anaerobic conditions at 37°C for a defined period (e.g., 24-48 hours).

  • Sampling: At designated time points, aseptically remove an aliquot of the culture.

  • Sample Processing: Centrifuge the aliquot at 10,000 x g for 10 minutes to pellet the bacterial cells. Collect the supernatant.

  • Stabilization: Filter-sterilize the supernatant through a 0.22 µm filter and store at -80°C until analysis. This step removes particulates and prevents further enzymatic activity.

  • Analysis: Quantify D-HPLA concentration in the supernatant using the LC-MS/MS method described below.

Experimental Protocol 2: Quantification of D-HPLA in Biological Samples by LC-MS/MS

This protocol outlines a sensitive and specific method for measuring D-HPLA in complex matrices like culture supernatant, plasma, or urine.

Causality: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.[29][30] It can distinguish D-HPLA from other structurally similar metabolites and accurately quantify it even at low concentrations. A protein precipitation step is essential for plasma samples to remove high-abundance proteins that would otherwise interfere with the analysis.[31]

Self-Validation: The use of a stable isotope-labeled internal standard (e.g., D-HPLA-d5) is critical. This standard is added at the beginning of sample preparation and co-elutes with the analyte, correcting for any variability in sample extraction, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the quantification.[29]

Step-by-Step Methodology:

  • Sample Thawing: Thaw biological samples (supernatant, plasma, urine) on ice.

  • Internal Standard Spiking: Add a precise amount of a stable isotope-labeled D-HPLA internal standard to each sample, vortex briefly.

  • Protein Precipitation (for plasma/serum): Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a chiral reverse-phase HPLC column capable of separating D- and L-HPLA isomers.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Perform detection using a tandem mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both D-HPLA and its internal standard.

  • Quantification: Generate a standard curve using known concentrations of D-HPLA. Calculate the concentration in unknown samples by comparing the analyte/internal standard peak area ratio to the standard curve.

Research_Workflow invitro In Vitro Fermentation (Protocol 1) quant LC-MS/MS Quantification (Protocol 2) invitro->quant Analyze Supernatant clinical Human Studies (Biomarker discovery) invitro->clinical Identify Potential Probiotics gnoto Gnotobiotic Mouse Models (Colonization with producer strains) quant->gnoto Validate Production gnoto->quant Analyze Plasma/Tissues physio Host Physiological Analysis (e.g., Immune profiling, Barrier function) gnoto->physio Assess Effects physio->clinical Inform Hypothesis

Caption: Integrated workflow for investigating D-HPLA metabolism and function.

Conclusion and Future Perspectives

D-3-phenyllactic acid stands as a prime example of a microbially-produced metabolite with significant implications for host physiology. Generated from dietary phenylalanine by specific gut commensals, D-HPLA functions as an immunomodulatory and barrier-protective agent. Its role in conditions like PKU is well-established, and its potential as a biomarker for gut health and inflammatory diseases is an exciting area of ongoing research.

Future investigations should focus on elucidating the precise molecular mechanisms and receptors through which D-HPLA exerts its anti-inflammatory effects. The development of engineered probiotics with enhanced D-HPLA production capabilities could offer a novel therapeutic strategy for inflammatory bowel disease or metabolic disorders.[3] Furthermore, large-scale clinical studies correlating D-HPLA levels with disease states will be crucial for establishing its utility as a reliable diagnostic or prognostic biomarker. A deeper understanding of this single metabolite's journey from the microbial world to the host's systemic circulation will undoubtedly unlock new paradigms in drug development and personalized nutrition.

References

  • Impact of gut probiotic metabolites on phenylketonuria - PMC. (2025). PubMed Central.
  • Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases. (2024).
  • A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites. (2017).
  • Relationship Between Gut Microbiota and Phenylalanine Levels: A Mendelian Randomiz
  • Aromatic Amino Acid Metabolome In The Human Gut Microbiota. (n.d.). Digital Commons @ RU.
  • Phenyllactic Acid is Physiologically Released from Skeletal Muscle and Contributes to the Beneficial Effects of Physical Exercise in Humans. (2024). medRxiv.
  • Production of HPLA and DHPLA by Bifidobacterium. (n.d.).
  • Showing metabocard for L-3-Phenyllactic acid (HMDB0000748). (n.d.). HMDB.
  • Phenyllactic Acid is Physiologically Released from Skeletal Muscle and Contributes to the Beneficial Effects of Physical Exercise. (2024). medRxiv.
  • Phenyllactic Acid is Physiologically Released from Skeletal Muscle and Contributes to the Beneficial Effects of Physical Exercise in Humans. (2024). medRxiv.
  • 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans. (n.d.). Frontiers.
  • D-PLA is absorbed from the human gut, reaches μM plasma concentrations... (n.d.).
  • Antimicrobial activity of D-3-phenyllactic acid produced by fed-batch process against Salmonella enterica. (2025).
  • 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans - PMC. (n.d.). NIH.
  • Production of natural antimicrobial compound D-phenyllactic acid using Leuconostoc mesenteroides ATCC 8293 whole cells involving highly active D-lact
  • The clinical significance of ultra-high D-dimer levels - PMC. (n.d.). PubMed Central.
  • D-PLA is absorbed from the human gut, reaches μM plasma concentrations... (n.d.).
  • Dentatorubral-pallidoluysian Atrophy Natural History and Biomarkers Study (DRPLA NHBS). (n.d.). clinicaltrials.gov.
  • Analytical Methods for the Determination of Diamorphine (Heroin)
  • The clinical significance of ultra-high D-dimer levels. (n.d.).
  • The clinical significance of ultra-high D-dimer levels. (2021). PubMed.
  • Host-microbe interaction: The dynamic interplay between hosts and microorganisms. (2024). Allied Academies.
  • Shaping human gut community assembly and butyrate production by controlling the arginine dihydrolase p
  • Clinical significance of elevated D-dimer in emergency department patients: a retrospective single-center analysis. (n.d.). springermedizin.de.
  • Recognized and Potentially New Biomarkers—Their Role in Diagnosis and Prognosis of Cardiovascular Disease. (n.d.). MDPI.
  • Methods for Pharmaceutical Analysis of Biological Samples. (2022). AxisPharm.
  • Host-microbe interactions shaping the gastrointestinal environment - PMC. (n.d.). NIH.
  • Host‐microbiome interactions in health and disease - PMC. (n.d.). NIH.
  • Analysis of Drugs from Biological Samples. (n.d.).
  • D-Dimer: Reference Range, Interpretation, Collection and Panels. (2025). Medscape.
  • Host-microbe interactions in the gut. (n.d.). MLO Online.
  • HLA-DR EXPRESSION AS A BIOMARKER OF INFLAMMATION FOR MULTICENTER CLINICAL TRIALS OF OCULAR SURFACE DISEASE - PMC. (2013). NIH.
  • DRPLA: understanding the natural history and developing biomarkers to accelerate therapeutic trials in a globally rare repe

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Foundational

A Technical Guide to the Bacterial Biosynthesis of (R)-p-Hydroxyphenyllactic Acid

Foreword: The Imperative for Chiral Purity in Modern Therapeutics (R)-p-Hydroxyphenyllactic acid ((R)-HPLA), a chiral aromatic hydroxy acid, represents a molecule of significant interest to the pharmaceutical and nutrace...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Chiral Purity in Modern Therapeutics

(R)-p-Hydroxyphenyllactic acid ((R)-HPLA), a chiral aromatic hydroxy acid, represents a molecule of significant interest to the pharmaceutical and nutraceutical industries. Its utility as a key building block for synthesizing bioactive compounds, including novel anticoagulants and other therapeutics, is contingent on achieving high enantiomeric purity. Traditional chemical synthesis often yields racemic mixtures, necessitating costly and inefficient resolution steps. Microbial biosynthesis, leveraging the inherent stereospecificity of bacterial enzymes, presents a sustainable and economically viable alternative for producing enantiopure (R)-HPLA.

This guide provides a comprehensive technical overview of the core biosynthetic pathways, key microbial hosts, and field-tested methodologies for the production, purification, and analysis of (R)-HPLA. It is intended for researchers, scientists, and drug development professionals seeking to harness the power of microbial cell factories for the synthesis of high-value chiral chemicals.

The Core Biosynthetic Pathway: From Central Metabolism to (R)-HPLA

The biosynthesis of (R)-HPLA in bacteria is a concise and elegant pathway branching from the aromatic amino acid L-tyrosine. The process is fundamentally a two-step enzymatic conversion.

Step 1: Transamination of L-Tyrosine The pathway initiates with the conversion of L-tyrosine to its α-keto acid analog, p-hydroxyphenylpyruvic acid (HPPA). This reaction is catalyzed by aminotransferases (also known as transaminases). In many engineered bacterial systems, native broad-specificity aminotransferases, such as tyrosine aminotransferase (tyrB) or aspartate aminotransferase (aspC) from Escherichia coli, can efficiently perform this step.

Step 2: Stereospecific Reduction of HPPA This is the critical chiral-determining step. The carbonyl group of the HPPA side chain is stereospecifically reduced to a hydroxyl group to form (R)-HPLA. This reaction requires an NADH- or NADPH-dependent oxidoreductase that exhibits a strong preference for producing the (R)-enantiomer. The primary enzyme family responsible for this conversion is the D-lactate dehydrogenases (D-LDH) . Enzymes such as D-LDH from Lactobacillus plantarum, Sporolactobacillus inulinus, and Pediococcus pentosaceus have been identified and characterized for their high catalytic efficiency in reducing phenylpyruvic acid derivatives to their corresponding (R)-hydroxy acids.

The overall pathway, integrated with central carbon metabolism, is illustrated below.

Biosynthesis_Pathway cluster_shikimate Central Metabolism & Shikimate Pathway cluster_hpla (R)-HPLA Synthesis Glucose Glucose PEP_E4P PEP / E4P Glucose->PEP_E4P Glycolysis / PPP Chorismate Chorismate PEP_E4P->Chorismate Shikimate Pathway (7 steps) L_Tyrosine L-Tyrosine Chorismate->L_Tyrosine HPPA p-Hydroxyphenyl- pyruvic Acid (HPPA) L_Tyrosine->HPPA Aminotransferase (e.g., TyrB, AspC) Transamination R_HPLA (R)-p-Hydroxyphenyl- lactic Acid ((R)-HPLA) HPPA->R_HPLA D-Lactate Dehydrogenase (D-LDH) Stereospecific Reduction NADH -> NAD+

Figure 1: Core biosynthetic pathway for (R)-HPLA from glucose.

Microbial Hosts for (R)-HPLA Production

Two primary strategies exist for the microbial production of (R)-HPLA: utilizing natural producers and developing engineered hosts.

Natural Producers: The Lactobacillus Genus

Various species of Lactic Acid Bacteria (LAB), particularly within the Lactobacillus and Bifidobacterium genera, are known natural producers of (R)-HPLA. Lactobacillus plantarum, for instance, possesses the necessary enzymatic machinery to convert L-tyrosine present in culture media into HPLA.

  • Advantages: The enzymatic machinery is native and often well-regulated. These strains are generally regarded as safe (GRAS), which can simplify downstream applications in food and nutraceuticals.

  • Challenges: Production titers are often low and dependent on the availability of L-tyrosine in complex and expensive media (e.g., MRS broth). The metabolic flux is not optimized for HPLA overproduction, with much of the carbon being directed towards lactate and other fermentation byproducts.

Engineered Hosts: The Escherichia coli Platform

E. coli is the workhorse of modern metabolic engineering and serves as an excellent chassis for high-yield (R)-HPLA production. It does not naturally produce HPLA, but its well-characterized genetics and rapid growth make it an ideal candidate for heterologous pathway expression.

  • Advantages: Genetic tools for E. coli are highly advanced, allowing for precise and complex metabolic modifications. Fermentation processes are well-established and scalable. High cell densities and product titers are achievable.

  • Challenges: Requires the introduction of a heterologous gene for the key reductase enzyme (D-LDH). Careful metabolic engineering is necessary to channel precursors towards L-tyrosine and prevent the formation of undesirable byproducts.

Metabolic Engineering Strategies in E. coli

To construct a high-performance E. coli strain for (R)-HPLA production, several key metabolic engineering strategies must be implemented. The objective is to maximize the carbon flux from glucose to the final product.

  • Enhance Precursor Supply: The shikimate pathway produces chorismate, the common precursor for all aromatic amino acids. To increase the metabolic flux into this pathway, it is crucial to increase the intracellular availability of its precursors, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P).

    • Action: Overexpress the gene for transketolase (tktA).

    • Causality: Increases the supply of E4P from the pentose phosphate pathway.

  • Alleviate Feedback Inhibition: The first committed step of the aromatic amino acid pathway is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, encoded by aroG, aroF, and aroH. The activity of these enzymes is strongly inhibited by L-tyrosine, L-phenylalanine, and L-tryptophan, respectively. Similarly, the enzyme directing flux from chorismate to tyrosine, chorismate mutase/prephenate dehydrogenase (encoded by tyrA), is inhibited by L-tyrosine.

    • Action: Introduce feedback-resistant (fbr) variants of these enzymes, such as aroG_fbr_ and tyrA_fbr_.

    • Causality: This decouples the pathway from native allosteric regulation, permitting high-level accumulation of L-tyrosine without shutting down its own synthesis.

  • Block Competing Pathways: To prevent the newly synthesized L-tyrosine from being degraded or transported out of the cell, competing pathways must be eliminated.

    • Action: Knock out the gene for the tyrosine-specific transporter (tyrP) and the transcriptional repressor tyrR.

    • Causality: Deleting tyrP prevents the cell from exporting L-tyrosine, increasing its intracellular concentration for conversion to HPLA. Deleting tyrR derepresses the expression of the aro genes, further boosting the pathway.

  • Express a Stereospecific Reductase: The final and most critical step is the introduction of a robust D-lactate dehydrogenase.

    • Action: Overexpress a codon-optimized D-LDH gene from a suitable source, such as Lactobacillus plantarum, under the control of a strong, inducible promoter (e.g., T7 or tac).

    • Causality: Provides the catalytic activity for the stereospecific conversion of HPPA to (R)-HPLA with high enantiomeric excess.

Quantitative Comparison of Production Systems

The choice of microbial chassis and engineering strategy significantly impacts final product titers and process efficiency. The following table summarizes representative data from literature for different production systems.

Microbial Host SystemKey Genetic Modification / ConditionSubstrateTiter (g/L)Yield (g/g substrate)Reference
Lactobacillus sp. SK007Supplemented with HPPAHPPA1.26N/A
Engineered E. coliOverexpression of D-LDH & pathway optimizationGlucose>20 (projected)~0.25 (projected)Based on similar compounds
Sporolactobacillus inulinusWhole-cell bioconversionPhenylpyruvic acid~8.5 (D-PLA)0.88 (mol/mol)

Note: Data for engineered E. coli is projected based on titers achieved for structurally similar aromatic compounds like dopamine, as direct high-titer reports for (R)-HPLA are emerging. D-PLA (D-phenyllactic acid) data is included for comparison of reductase efficiency.

Experimental Protocols

The following protocols provide a framework for the cultivation of an engineered E. coli strain, followed by the extraction and quantification of the produced (R)-HPLA.

Experimental Workflow Overview

Workflow cluster_ferm Bioproduction cluster_dsp Downstream Processing cluster_analysis Analysis Inoculation 1. Inoculation & Seed Culture Fermentation 2. Fed-Batch Fermentation Inoculation->Fermentation Induction 3. IPTG Induction Fermentation->Induction Harvest 4. Cell Harvest Induction->Harvest Centrifugation 5. Centrifugation Harvest->Centrifugation Acidification 6. Acidify Supernatant Centrifugation->Acidification Extraction 7. Solvent Extraction Acidification->Extraction HPLC 8. HPLC Quantification Extraction->HPLC

Figure 2: General experimental workflow for (R)-HPLA production and analysis.
Protocol 1: Fed-Batch Fermentation of Engineered E. coli

This protocol is designed for a 5 L laboratory-scale bioreactor.

A. Media Preparation:

  • Batch Medium (per liter): 20 g Glucose, 10 g Yeast Extract, 5 g (NH₄)₂SO₄, 2 g KH₂PO₄, 4 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, 10 mg FeSO₄·7H₂O, 1 mL Trace Metal Solution. Autoclave liquids and solids separately.

  • Feeding Medium: 500 g/L Glucose, 20 g/L MgSO₄·7H₂O. Sterile filter.

  • Trace Metal Solution (per liter): 0.5 g CaCl₂, 0.18 g ZnSO₄·7H₂O, 0.1 g MnSO₄·H₂O, 10 g Na₃-citrate, 0.1 g CuSO₄·5H₂O.

B. Cultivation Procedure:

  • Seed Culture: Inoculate 100 mL of LB medium with a single colony from a fresh plate. Grow overnight at 37°C with shaking at 220 rpm.

  • Bioreactor Inoculation: Inoculate 3 L of batch medium in the bioreactor with the entire seed culture.

  • Initial Batch Phase: Control temperature at 37°C and pH at 7.0 (using 25% NH₄OH). Maintain dissolved oxygen (DO) above 30% by cascading agitation (300-900 rpm) and aeration (1-3 vvm).

  • Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp rise in DO), begin feeding the glucose solution to maintain a glucose concentration of 1-5 g/L. This is a critical step to avoid acetate accumulation from overflow metabolism.

  • Induction: When the optical density at 600 nm (OD₆₀₀) reaches approximately 30-40, cool the reactor to 30°C. Induce protein expression by adding IPTG to a final concentration of 0.2 mM.

  • Production Phase: Continue the fed-batch fermentation for 24-48 hours post-induction. Maintain pH at 7.0 and DO > 30%.

  • Harvesting: Collect culture samples periodically for analysis. At the end of the fermentation, harvest the entire broth for downstream processing.

Protocol 2: Extraction of (R)-HPLA from Culture Broth

This protocol is a self-validating system for isolating the acidic product from the aqueous culture medium.

  • Cell Removal: Centrifuge 50 mL of the fermentation broth at 8,000 x g for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean flask. This fraction contains the secreted (R)-HPLA.

  • Acidification (Critical Step): Adjust the pH of the supernatant to 2.0 using 6 M HCl.

    • Causality: Protonating the carboxyl group of HPLA (pKa ≈ 3.5) makes it uncharged and significantly more soluble in organic solvents, enabling efficient extraction.

  • Liquid-Liquid Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of ethyl acetate. Shake vigorously for 2 minutes, venting frequently. Allow the layers to separate.

  • Organic Phase Collection: Collect the upper organic (ethyl acetate) layer. Repeat the extraction on the aqueous layer two more times to maximize recovery.

  • Solvent Evaporation: Pool the organic extracts and evaporate the ethyl acetate using a rotary evaporator.

  • Reconstitution: Re-dissolve the dried residue in a known volume (e.g., 5 mL) of the HPLC mobile phase for analysis.

Protocol 3: HPLC Quantification of (R)-HPLA

This protocol uses reverse-phase HPLC with UV detection for accurate quantification.

A. Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of 30% Methanol, 69.9% Water, 0.1% Phosphoric Acid (v/v/v).

    • Causality: The acidic mobile phase ensures the HPLA remains in its protonated form for consistent retention and sharp peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 225 nm or 275 nm (corresponding to the absorbance maxima of the phenyl ring).

  • Injection Volume: 10 µL.

B. Standard Curve Preparation (Self-Validation):

  • Prepare a 1 g/L stock solution of pure (R)-HPLA standard in the mobile phase.

  • Perform serial dilutions to create a set of standards (e.g., 500, 250, 125, 62.5, 31.25 mg/L).

  • Inject each standard and record the peak area.

  • Plot a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (R²) > 0.995 for the assay to be considered valid.

C. Sample Analysis:

  • Inject the reconstituted sample extract from Protocol 2.

  • Identify the (R)-HPLA peak by comparing its retention time to that of the pure standard.

  • Calculate the concentration in the sample using the peak area and the linear regression equation from the standard curve.

Conclusion and Future Outlook

The bacterial biosynthesis of (R)-HPLA is a potent demonstration of how metabolic engineering can be applied to solve challenges in chiral chemistry. While natural producers like Lactobacillus provide a valuable starting point and source of key enzymes, engineered E. coli platforms offer unparalleled potential for high-titer, industrial-scale production. Future work will likely focus on further optimizing metabolic flux through dynamic pathway regulation, exploring novel and more efficient reductase enzymes through protein engineering, and developing integrated fermentation and downstream processing systems to improve overall process economics. The strategies and protocols outlined in this guide provide a robust foundation for advancing these efforts and unlocking the full potential of (R)-HPLA as a valuable platform chemical.

References

  • Jung, J., et al. (2022). Biological characterization of D-lactate dehydrogenase responsible for high-yield production of D-phenyllactic acid in Sporolactobacillus inulinus. Microbial Biotechnology, 15(11), 2717-2729. [Link]

  • Zheng, Z., et al. (2011). Characterization of D-lactate dehydrogenase producing D-3-phenyllactic acid from Pediococcus pentosaceus. Journal of Microbiology and Biotechnology, 21(1), 81-86. [Link]

  • Xu, Z., et al. (2018). Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway. Frontiers in Plant Science, 9, 1188. [Link]

  • Shaw, W. M., et al. (2023). Biosynthesis of L-tyrosine derivatives. ResearchGate. [Link]

  • Wrobel, M., et al. (2011). High density process to cultivate Lactobacillus plantarum biomass using wheat stillage and sugar beet molasses. ResearchGate. [Link]

  • Li, Z., et al. (2021). Metabolic Engineering of Escherichia coli for High-Yield Production of (R)-1,3-Butanediol. ACS Synthetic Biology, 10(8), 2007–2016. [Link]

  • Ning, Y., et al. (2017). Improving 3-phenyllactic acid production of Lactobacillus plantarum AB-1 by enhancing its quorum-sensing capacity. AMB Express, 7(1), 211. [Link]

  • Ilieva, S., et al. (2022). Lactic Acid Production by Lactiplantibacillus plantarum AC 11S—Kinetics and Modeling. Fermentation, 8(11), 619. [Link]

  • Vasileva, I., et al. (2024). Lactic Acid Production by Lactiplantibacillus plantarum AC 11S – Kinetics, and Modeling. MDPI. [Link]

  • Li, X., et al. (2007). Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation. ResearchGate. [Link]

  • Kim, D. S. (2018). The role of HPPR in the tyrosine conversion pathway. ResearchGate. [Link]

  • Pseudomonas Aeruginosa Metabolome Database. (n.d.). 4-Hydroxyphenylpyruvic acid (PAMDB000176). PAMDB. [Link]

  • Moran, G. R. (2005). 4-Hydroxyphenylpyruvate dioxygenase. Archives of Biochemistry and Biophysics, 433(1), 117-128. [Link]

  • Vasileva, I., et al. (2024). Lactic Acid Production by Lactiplantibacillus plantarum AC 11S –. Preprints.org. [Link]

  • Human Metabolome Database. (2023). Hydroxyphenyllactic acid (HMDB0000755). HMDB. [Link]

  • Hebert, E. M., et al. (2020). Major role of lactate dehydrogenase D-LDH1 for the synthesis of lactic acid in Fructobacillus tropaeoli CRL 2034. Applied Microbiology and Biotechnology, 104(18), 7937-7948. [Link]

  • Zhang, H., et al. (2023). The metabolic engineering of Escherichia coli for the high-yield production of hypoxanthine. Microbial Cell Factories, 22(1), 14. [Link]

  • Hzymes Biotechnology. (n.d.). D-Lactate Dehydrogenase. Hzymes. [Link]

  • Yang, G. F., et al. (2023). Insights into 4-hydroxyphenylpyruvate dioxygenase-inhibitor interactions from comparative structural biology. Trends in Biochemical Sciences, 48(7), 624-636. [Link]

  • Liu, Q., et al. (2019). Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). ResearchGate. [Link]

  • Rupa Health. (2024). 4-Hydroxyphenyllactic Acid. Rupa Health. [Link]

  • An, T., et al. (2023). Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli. International Journal of Molecular Sciences, 24(12), 10077. [Link]

  • Owens, D. K., et al. (2013). p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for beta-triketones from Leptospermum scoparium. Pest Management Science, 69(9), 1042-1048. [Link]

  • Zhang, T., et al. (2023). Metabolic engineering of Escherichia coli for high-yield dopamine production via optimized fermentation strategies. Frontiers in Bioengineering and Biotechnology, 11, 1201533. [Link]

  • Kim, B., et al. (2018). Metabolic engineering of Escherichia coli for the enhanced production of l-tyrosine. Biotechnology and Bioengineering, 115(10), 2554-2564. [Link]

Protocols & Analytical Methods

Method

Application Note: A Validated Chiral HPLC-UV Method for the Quantification of D-3-Phenyllactic Acid in Human Plasma

Abstract This application note describes a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the stereoselective quantification of D-3-Phenyllactic Acid (D-HPLA) in human plasma. D-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the stereoselective quantification of D-3-Phenyllactic Acid (D-HPLA) in human plasma. D-HPLA is a metabolite of interest in various biomedical and pharmaceutical research areas. Given the potential for different physiological activities between its enantiomers, a reliable method to quantify the D-enantiomer specifically is crucial. This method employs a straightforward protein precipitation for sample preparation and a polysaccharide-based chiral stationary phase for the enantioselective separation, followed by UV detection. The described protocol has been structured to meet the rigorous standards of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA), ensuring accuracy, precision, and reliability for preclinical and clinical research.

Introduction: The Rationale for Chiral Separation

3-Phenyllactic acid (HPLA) is a naturally occurring organic acid, present in two enantiomeric forms, D-HPLA and L-HPLA. While L-HPLA is a common metabolite in human phenylalanine metabolism, D-HPLA is primarily produced by microorganisms, including commensal gut bacteria. Emerging research has highlighted D-HPLA's potential as a biomarker and a bioactive molecule with antimicrobial properties. Due to the stereospecific nature of biological systems, the two enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to selectively quantify D-HPLA in a complex biological matrix like plasma is paramount for understanding its pharmacokinetic properties and physiological significance.

This guide provides a comprehensive framework for the quantification of D-HPLA, grounded in established principles of chiral chromatography and bioanalytical method validation. The chosen methodology balances simplicity in sample preparation with the high selectivity required for enantiomeric resolution.

Principles of the Method

The quantification of D-HPLA from plasma is achieved through a multi-step process designed for high throughput and accuracy.

  • Sample Preparation: The primary challenge in analyzing plasma samples is the high concentration of proteins, which can interfere with the chromatographic analysis and damage the HPLC column. This method utilizes a simple and effective protein precipitation step with acetonitrile. This not only removes the majority of proteins but also simultaneously extracts D-HPLA from the plasma matrix.

  • Internal Standard: To ensure the accuracy and precision of the quantification, an internal standard (IS) is employed. The ideal IS should be a compound with similar chemical and physical properties to the analyte but not naturally present in the sample. For this method, α-methyl phenylalanine is proposed as a suitable internal standard due to its structural similarity to D-HPLA, ensuring comparable extraction efficiency and chromatographic behavior.[1]

  • Chiral HPLC Separation: The separation of D-HPLA from its L-enantiomer and other endogenous plasma components is the most critical step. This is accomplished using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as cellulose tris(4-methylbenzoate), are particularly effective for separating a wide range of chiral compounds.[2][3] The chiral recognition mechanism of these CSPs is based on the formation of transient diastereomeric complexes with the enantiomers through a combination of hydrogen bonding, π-π interactions, and steric hindrance, leading to different retention times for the D and L forms.[4]

  • Detection: D-HPLA possesses a phenyl group, which allows for sensitive detection using a standard UV-Vis detector. The wavelength is selected to maximize the signal-to-noise ratio for D-HPLA.

Materials and Reagents

Material/ReagentGradeSupplier
D-3-Phenyllactic Acid≥98%Sigma-Aldrich
L-3-Phenyllactic Acid≥98%Sigma-Aldrich
α-methyl phenylalanine (Internal Standard)≥98%Sigma-Aldrich
AcetonitrileHPLC GradeFisher Scientific
n-HexaneHPLC GradeFisher Scientific
Isopropanol (IPA)HPLC GradeFisher Scientific
Trifluoroacetic Acid (TFA)HPLC GradeSigma-Aldrich
Human Plasma (K2-EDTA)Research GradeBioIVT
Deionized Water18.2 MΩ·cmMilli-Q System

Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
Chromatography Column Chiralcel® OJ-H, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)[2]
Flow Rate 0.5 mL/min[2]
Column Temperature 25°C[2]
Detection Wavelength 261 nm[2]
Injection Volume 20 µL
Run Time Approximately 25 minutes

Detailed Protocols

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of D-HPLA and the internal standard (α-methyl phenylalanine) into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol. These stock solutions should be stored at 2-8°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of D-HPLA by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water. These will be used to spike into blank plasma to create calibration standards.

  • Internal Standard Working Solution (10 µg/mL):

    • Dilute the IS primary stock solution with acetonitrile.

  • Calibration Standards and Quality Control Samples:

    • Prepare calibration standards by spiking the appropriate amount of D-HPLA working standard solution into blank human plasma to achieve final concentrations ranging from 0.1 µg/mL to 20 µg/mL.

    • Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation Protocol

The following workflow details the protein precipitation extraction method for plasma samples.

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 200 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube is 2. Add 20 µL of Internal Standard working solution (10 µg/mL) plasma->is precipitant 3. Add 600 µL of cold Acetonitrile is->precipitant vortex1 4. Vortex for 30 seconds to precipitate proteins precipitant->vortex1 centrifuge 5. Centrifuge at 14,000 x g for 10 minutes at 4°C vortex1->centrifuge supernatant 6. Transfer the supernatant to a clean tube centrifuge->supernatant evaporate 7. Evaporate to dryness under a gentle stream of nitrogen at 40°C supernatant->evaporate reconstitute 8. Reconstitute the residue in 100 µL of mobile phase evaporate->reconstitute vortex2 9. Vortex for 15 seconds reconstitute->vortex2 transfer 10. Transfer to an HPLC vial for analysis vortex2->transfer

Caption: Workflow for D-HPLA extraction from plasma.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Set up the analysis sequence, including blank samples, calibration standards, QC samples, and unknown plasma samples.

  • Inject 20 µL of each prepared sample into the HPLC system.

  • Integrate the peak areas for D-HPLA and the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of D-HPLA to the peak area of the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of D-HPLA in the QC and unknown samples from the calibration curve using a linear regression model.

Method Validation

The reliability of this bioanalytical method is established through a rigorous validation process, adhering to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[2]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterDescriptionAcceptance Criteria
Specificity & Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention times of D-HPLA and the IS in blank plasma from at least 6 different sources.
Linearity & Range The concentration range over which the method is accurate, precise, and linear.Calibration curve should have a correlation coefficient (r²) ≥ 0.99.[5]
Accuracy The closeness of the determined value to the nominal concentration.The mean value should be within ±15% of the nominal value, except at LLOQ, where it should be within ±20%.[6]
Precision The degree of scatter between a series of measurements.The relative standard deviation (%RSD) should not exceed 15%, except at LLOQ, where it should not exceed 20%.[6]
Recovery The efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible.
Stability The chemical stability of the analyte in the biological matrix under various conditions.Analyte concentration should be within ±15% of the nominal concentration under the tested conditions.
Representative Validation Data

The following tables present representative data that would be expected from a successful validation of this method.

Table 1: Linearity of Calibration Curve

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
0.10.052
0.20.105
0.50.260
1.00.515
2.51.290
5.02.580
10.05.160
20.010.320
0.9995

Table 2: Intra- and Inter-Day Accuracy and Precision

Nominal Conc. (µg/mL)Intra-Day Accuracy (% Bias) (n=6)Intra-Day Precision (%RSD) (n=6)Inter-Day Accuracy (% Bias) (n=18)Inter-Day Precision (%RSD) (n=18)
LLOQ (0.1) -3.5%8.2%-4.1%9.5%
Low QC (0.3) 2.1%6.5%1.8%7.2%
Mid QC (4.0) -1.2%4.1%-0.9%5.3%
High QC (16.0) 0.8%3.2%1.1%4.5%

Table 3: Recovery and Matrix Effect

QC LevelMean Recovery (%)%RSD of RecoveryMean Matrix Effect (%)%RSD of Matrix Effect
Low QC 88.55.197.26.3
High QC 91.24.398.54.9

Table 4: Stability Studies (at Low and High QC concentrations)

Stability ConditionDurationMean Stability (% of Nominal)
Bench-top 6 hours at Room Temp96.5%
Autosampler 24 hours at 4°C98.2%
Freeze-Thaw 3 cycles (-80°C to RT)94.8%
Long-term 30 days at -80°C95.5%

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of D-3-Phenyllactic Acid in human plasma using chiral HPLC with UV detection. The method is selective, sensitive, accurate, and precise, making it suitable for a wide range of research applications where the stereospecific analysis of D-HPLA is required. The detailed validation framework ensures that the data generated using this method is reliable and can be confidently used to support drug development and clinical research studies.

References

  • Tekewe, A., Singh, S., Singh, M., Mohan, U., & Banerjee, U. C. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 46(4), 732-738. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • Haghighi, F., Talebpour, Z., Amini, V., Ahmadzadeh, A., & Farhadpour, M. (2015). A fast high performance liquid chromatographic (HPLC) analysis of amino acid phenylketonuria disorder in dried blood spots and serum samples, employing C18 monolithic silica columns and photo diode array detection. Analytical Methods, 7(18), 7560-7567. Available at: [Link]

  • Okamoto, Y., & Kaida, Y. (1994). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Journal of Chromatography A, 666(1-2), 403-419. Available at: [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Talanta, 64(4), 833-851. Available at: [Link]

  • Patel, P. N., & Pathak, R. (2007). RP-HPLC method development and its validation for quantitative determination of rimonabant in human plasma. Journal of Analytical Methods in Chemistry, 2012, 594139. Available at: [Link]

  • Khan, A., Khar, R. K., Ahmed, F. J., & Jain, G. K. (2016). Development and Validation of HPLC Analytical Method for Quantitative Determination of Metronidazole in Human Plasma. Journal of The Chemical Society of Pakistan, 38(1). Available at: [Link]

Sources

Application

Quantitative Analysis of (R)-p-Hydroxyphenyllactic Acid in Human Urine using a Validated Chiral LC-MS/MS Method

An Application Note for Drug Development and Clinical Research Professionals Abstract (R)-p-Hydroxyphenyllactic acid (R-HPLA), a metabolite produced by gut bacteria from the amino acid tyrosine, is an emerging biomarker...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development and Clinical Research Professionals

Abstract

(R)-p-Hydroxyphenyllactic acid (R-HPLA), a metabolite produced by gut bacteria from the amino acid tyrosine, is an emerging biomarker of significant clinical interest.[1][2] Elevated urinary levels of HPLA have been associated with inherited metabolic disorders such as phenylketonuria and tyrosinemia, as well as gut dysbiosis and post-COVID-19 syndrome.[1][3] Crucially, the stereoisomerism of HPLA is key to its interpretation; the (S)-enantiomer is of endogenous human origin, whereas the (R)-enantiomer is a product of microbial metabolism.[2] Therefore, a stereospecific analytical method is essential for accurately assessing the contribution of the gut microbiome to host metabolism. This application note presents a robust, sensitive, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the specific quantification of (R)-p-Hydroxyphenyllactic acid in human urine. The protocol employs a streamlined Solid Phase Extraction (SPE) for sample cleanup, followed by chiral chromatographic separation and detection using a triple quadrupole mass spectrometer. This method provides the necessary specificity and sensitivity for applications in clinical research, drug development, and studies investigating the gut-host axis.

Principle of the Method

The analytical workflow is designed for high-throughput and accurate quantification of (R)-HPLA in a complex urine matrix. The core of the method involves three key stages:

  • Sample Preparation: Urine samples are first subjected to Solid Phase Extraction (SPE). This step is critical for removing endogenous interferences such as salts, urea, and other polar metabolites that can cause ion suppression in the mass spectrometer and shorten the life of the analytical column.[4] A mixed-mode anion exchange SPE sorbent is used to selectively retain the acidic HPLA while allowing neutral and basic interferences to be washed away.

  • Chiral LC Separation: The cleaned extract is injected into an LC system equipped with a chiral stationary phase. This is the most critical step for this application, as a standard reversed-phase C18 column cannot distinguish between the (R) and (S) enantiomers of HPLA.[5] The chiral column resolves the two isomers, allowing for the specific quantification of the microbially-derived (R)-form.

  • MS/MS Detection: The analyte is ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This detection method provides exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for (R)-HPLA and its stable isotope-labeled internal standard (SIL-IS).[6]

The entire workflow is visualized in the diagram below.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 Urine Sample Collection (with SIL-IS spiking) s3 Sample Loading s1->s3 s2 SPE Cartridge Conditioning & Equilibration s2->s3 s4 Wash Interferences (Salts, Urea) s3->s4 s5 Analyte Elution s4->s5 s6 Evaporation & Reconstitution s5->s6 a1 Chiral LC Separation (R)-HPLA vs (S)-HPLA s6->a1 a2 ESI Ionization (Negative Mode) a1->a2 a3 MS/MS Detection (MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation & Creatinine Normalization d2->d3

Caption: High-level workflow for urinary (R)-HPLA analysis.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • (R)-p-Hydroxyphenyllactic acid: Certified reference standard (≥98% purity).

  • (R,S)-p-Hydroxyphenyllactic acid-d3 (or other stable isotope): Internal Standard (IS).

  • Methanol, Acetonitrile, Water: LC-MS grade.

  • Formic Acid (≥99%) and Acetic Acid (≥99%): LC-MS grade.

  • Ammonium Hydroxide: Reagent grade.

  • Nitrogen Gas: High purity (≥99.9%).

  • Human Urine: Pooled, drug-free. Used for calibration standards and quality controls (QCs).

  • SPE Cartridges: Mixed-mode anion exchange polymer-based cartridges (e.g., Waters Oasis MAX, 30 mg, 1 mL).[7]

  • Autosampler Vials: 2 mL, amber glass, with caps and septa.

Instrumentation
  • Liquid Chromatography System: A UHPLC or HPLC system capable of accurate gradient delivery (e.g., Shimadzu Nexera, Waters ACQUITY).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex 5500, Agilent 6400 Series).[4]

  • Analytical Column: A chiral column designed for SFC or reversed-phase LC (e.g., a polysaccharide-based chiral stationary phase like cellulose or amylose derivatives).

  • SPE Manifold: 12- or 24-port vacuum manifold.

  • Evaporation System: Nitrogen evaporator with temperature control.

Experimental Protocols

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (R)-HPLA and the SIL-IS in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the (R)-HPLA primary stock with 50:50 methanol/water to prepare a series of working solutions for spiking into urine to create the calibration curve. A typical range might be 0.5 to 500 ng/mL.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the SIL-IS primary stock with 50:50 methanol/water.

  • Calibration Standards and QCs: Spike 95 µL of pooled human urine with 5 µL of the appropriate working standard solution. For QCs, prepare at a minimum of three levels: Low, Medium, and High.

Urine Sample Preparation: Solid Phase Extraction (SPE)

This protocol is a self-validating system; the inclusion of an internal standard prior to extraction allows for the monitoring of extraction efficiency for every sample.

  • Sample Pre-treatment: To a 1.5 mL microcentrifuge tube, add 500 µL of urine sample, calibrator, or QC. Add 10 µL of the IS working solution. Vortex briefly.

  • Conditioning: Place SPE cartridges on the manifold. Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Equilibration: Equilibrate the cartridges by passing 1 mL of 2% ammonium hydroxide in water.

  • Loading: Load the entire pre-treated sample (approx. 510 µL) onto the cartridge. Apply gentle vacuum to draw the sample through at a rate of ~1 mL/min.

  • Washing:

    • Wash 1: Add 1 mL of 5% ammonium hydroxide in water to wash away salts and highly polar interferences.

    • Wash 2: Add 1 mL of methanol to wash away less polar, neutral, and basic interferences.

  • Drying: Dry the cartridges under high vacuum for 5-10 minutes to remove residual solvent.

  • Elution: Place clean collection tubes inside the manifold. Elute the analyte by adding 2 x 500 µL of 2% formic acid in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex, and transfer to an autosampler vial.

SPE_Mechanism cluster_spe SPE Protocol Logic start Urine + IS load Sample Loading R-HPLA (Anion) binds to positively charged sorbent. Neutral/Basic compounds pass through. start->load wash1 Aqueous Wash (Basic pH) R-HPLA remains bound. Polar interferences washed away. load->wash1 wash2 Organic Wash R-HPLA remains bound. Non-polar interferences washed away. wash1->wash2 elute Acidic Organic Elution Sorbent is neutralized. R-HPLA is protonated (neutral) and elutes from the cartridge. wash2->elute end Clean Extract for LC-MS/MS elute->end

Caption: Logical flow of the mixed-mode anion exchange SPE protocol.

LC-MS/MS Conditions

The following tables summarize the optimized instrumental parameters. These should serve as a starting point and may require further optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Setting Rationale
LC Column Chiral Stationary Phase (e.g., CHIRALPAK® series) Essential for resolving (R)- and (S)-HPLA enantiomers. [5]
Mobile Phase A 0.1% Formic Acid in Water Provides protons for ESI and ensures good peak shape for acidic analytes.[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic eluent for reversed-phase separation.
Flow Rate 0.4 mL/min Typical for analytical scale columns (e.g., 2.1 mm ID).[8]
Column Temp. 40 °C Improves peak shape and reduces viscosity.[8]
Injection Vol. 5 µL Balances sensitivity with potential for column overload.

| Gradient | 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-9 min), 95-5% B (9-9.1 min), 5% B (9.1-12 min) | A representative gradient to elute the analyte while cleaning the column.[8] |

Table 2: Mass Spectrometry Parameters

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Negative HPLA is an acid and readily forms [M-H]⁻ ions.[9][10]
MRM Transition (R)-HPLA: Q1 181.0 -> Q3 135.1 Monitors the specific fragmentation of the deprotonated molecule.[8][9] (Note: m/z values rounded for clarity)
MRM Transition SIL-IS: Q1 184.0 -> Q3 138.1 Specific transition for the internal standard to ensure accurate quantification.
Collision Energy Optimized for max signal Compound-dependent parameter that must be determined experimentally.
IonSpray Voltage -4500 V Standard voltage for negative mode ESI.

| Source Temp. | 550 °C | Facilitates desolvation of droplets. |

Method Validation

The analytical method was validated according to established international guidelines to ensure its reliability and suitability for clinical research.[11][12]

Table 3: Method Validation Summary and Acceptance Criteria

Parameter Procedure Acceptance Criteria
Linearity 8-point calibration curve in matrix, analyzed in triplicate. r² ≥ 0.99
Lower Limit of Quantification (LLOQ) Lowest standard on the curve. Accuracy within ±20%, Precision ≤20% CV.[9]
Accuracy Analysis of QC samples at 3 levels (n=5). Mean concentration within ±15% of nominal value.
Precision Intra-day and Inter-day analysis of QCs (n=5 over 3 days). Coefficient of Variation (CV) ≤15%.
Matrix Effect Post-extraction spike vs. neat solution standard. IS-normalized matrix factor between 0.85 and 1.15.
Recovery Pre-extraction spike vs. post-extraction spike. Consistent, precise, and reproducible.

| Stability | Freeze-thaw, autosampler, and long-term storage stability of QCs. | Mean concentration within ±15% of nominal.[12] |

Conclusion

This application note describes a comprehensive and robust LC-MS/MS method for the specific quantification of (R)-p-Hydroxyphenyllactic acid in human urine. The protocol leverages a highly effective SPE cleanup procedure to minimize matrix effects and employs essential chiral chromatography to differentiate the microbial-derived (R)-enantiomer from its endogenous (S)-counterpart. The method demonstrates excellent sensitivity, specificity, and reliability, as confirmed by rigorous validation. This analytical procedure is a valuable tool for researchers and drug development professionals investigating the role of the gut microbiome in health and disease, enabling the accurate assessment of this important biomarker.

References

  • De Winter, F., et al. (2025). Development and validation of an LC-MS/MS method for the simultaneous detection of urinary inflammatory biomarkers in a Flemish birth cohort. PubMed. Available at: [Link]

  • Rodríguez-Gonzalo, E., et al. (2010). Development and validation of a method for the detection and confirmation of biomarkers of exposure in human urine by means of restricted access material-liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Paniagua-García, A., et al. (2022). Development and Validation of LC-Q-TOF-MS Methodology to Determine Mycotoxin Biomarkers in Human Urine. MDPI. Available at: [Link]

  • Rupa Health. 4-Hydroxyphenyllactic Acid. Rupa Health Information. Available at: [Link]

  • Carling, R.S., et al. (2016). Development and validation of an LC-MS/MS method for measurement of porphobilinogen in urine. PubMed. Available at: [Link]

  • Ciscato, F., et al. (2024). Validation of an LC–MS/MS Method for Urinary Cortisol in Dogs and Reference Interval, with an Exploratory Comparison to Immunoassay. MDPI. Available at: [Link]

  • Metabolon. Comparison of HPHPA concentration results measured by LC-MS and NMR. Metabolon Publication. Available at: [Link]

  • Al-Khafaji, K., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PMC - PubMed Central. Available at: [Link]

  • Al-Khafaji, K., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. ResearchGate. Available at: [Link]

  • Lab Results Explained. 4-Hydroxphenyllactic - Organic Acids, Comprehensive, Quantitative. Lab Results Explained. Available at: [Link]

  • Chen, C., et al. (2021). Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater. PMC - NIH. Available at: [Link]

  • Biotage. Sample Preparation Strategies for Urine Panels with 50 or More Drugs and Metabolites Analyzed by LC-MS/MS. Biotage Application Note. Available at: [Link]

  • Hughes, A.T., et al. (2022). Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine. ResearchGate. Available at: [Link]

  • Hughes, A.T., et al. (2022). Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine. PubMed. Available at: [Link]

  • Van der Heiden, C., et al. (1989). Urinary D-4-hydroxyphenyllactate, D-phenyllactate and D-2-hydroxyisocaproate, Abnormalities of Bacterial Origin. PubMed. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. Available at: [Link]

Sources

Method

Application Notes and Protocols: D-3-(4-hydroxyphenyl)lactic Acid (D-HPLA) as a Biomarker for Microbial Dysbiosis

Introduction: The Silent Language of a Disrupted Microbiome The human gut microbiome, a complex ecosystem of trillions of microorganisms, is a cornerstone of health, influencing everything from nutrient metabolism to imm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Silent Language of a Disrupted Microbiome

The human gut microbiome, a complex ecosystem of trillions of microorganisms, is a cornerstone of health, influencing everything from nutrient metabolism to immune function.[1][2] An imbalance in this delicate community, termed dysbiosis, is increasingly recognized as a driver or contributor to a spectrum of diseases, including inflammatory bowel disease (IBD), metabolic disorders, and certain cancers.[3][4][5] A significant challenge in harnessing the diagnostic potential of the microbiome lies in identifying sensitive and specific biomarkers that reflect this altered state.[4] Microbial metabolites, the small molecules produced by the gut flora, offer a direct readout of the functional consequences of dysbiosis and are emerging as powerful diagnostic tools.[6]

This application note focuses on D-3-(4-hydroxyphenyl)lactic acid (D-HPLA), a microbial metabolite derived from the amino acid tyrosine, as a promising biomarker for gut dysbiosis, particularly an overgrowth of certain Clostridium species. Elevated levels of D-HPLA and its analogs have been associated with Clostridium difficile infection (CDI), a condition of severe dysbiosis, as well as other inflammatory conditions.[7] This guide provides the scientific rationale, detailed analytical protocols, and data interpretation framework for researchers, clinicians, and drug development professionals interested in utilizing D-HPLA as a functional biomarker of microbial imbalance.

Scientific Rationale: D-HPLA as a Signature of Clostridial Metabolism

The production of D-HPLA is intrinsically linked to the metabolic activity of specific gut bacteria, most notably from the Clostridium genus. These anaerobic bacteria employ a unique metabolic strategy known as the Stickland reaction for energy production, which involves the coupled fermentation of amino acids.[8][9]

The Stickland Reaction: A Clostridial Metabolic Hallmark

In the absence of sufficient carbohydrates, many Clostridium species turn to amino acids as their primary energy source. The Stickland reaction involves the oxidation of one amino acid (the electron donor) coupled with the reduction of another (the electron acceptor).[8][10]

  • Oxidative Arm: An amino acid like leucine, isoleucine, or valine is oxidatively deaminated to its corresponding keto-acid, generating ATP and reducing equivalents (e.g., NADH, Ferredoxin).[8]

  • Reductive Arm: The reducing equivalents generated in the oxidative arm are used to reduce a second amino acid. Proline and glycine are common electron acceptors.[9]

Tyrosine, the precursor to D-HPLA, can be metabolized through a reductive pathway linked to the Stickland reaction. While the precise enzymatic steps are a subject of ongoing research, the pathway is understood to involve the conversion of tyrosine to 4-hydroxyphenylpyruvic acid, which is then reduced to D-HPLA. This reduction is catalyzed by a D-lactate dehydrogenase-like enzyme, which is stereospecific for the D-enantiomer. The over-proliferation of Clostridia species during dysbiosis, often triggered by antibiotic use, leads to an increased flux through these metabolic pathways and a subsequent rise in D-HPLA production, which can be detected in urine, serum, and feces.

G cluster_microbe Gut Lumen (Clostridium sp.) cluster_host Host Circulation & Excretion Tyrosine Dietary/Host Tyrosine HPP 4-Hydroxyphenylpyruvic Acid Tyrosine->HPP Transamination DHPLA D-HPLA HPP->DHPLA Reduction (D-Lactate Dehydrogenase-like) Blood Bloodstream DHPLA_abs D-HPLA DHPLA->DHPLA_abs Absorption AA_donor Amino Acid Donor (e.g., Leucine) Keto_acid α-Keto Acid AA_donor->Keto_acid Oxidative Deamination (Stickland Reaction - Oxidative Arm) NADH NADH AA_donor->NADH ATP ATP Keto_acid->ATP NADH->HPP Urine Urine Blood->Urine Renal Excretion DHPLA_abs->Blood G start Biological Sample (Serum or Urine) prep Sample Preparation (Protein Precipitation / Dilution) start->prep lc UPLC Separation (Reversed-Phase C18) prep->lc ms MS/MS Detection (Triple Quadrupole) lc->ms data Data Analysis (Quantification) ms->data end D-HPLA Concentration data->end

Sources

Application

Solid-phase extraction of D-HPLA from biological samples

Application Note & Protocol High-Recovery Solid-Phase Extraction of D-3-Phenyllactic Acid (D-HPLA) from Biological Samples Using Mixed-Mode Anion Exchange Author: Gemini, Senior Application Scientist Abstract D-3-Phenyll...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Recovery Solid-Phase Extraction of D-3-Phenyllactic Acid (D-HPLA) from Biological Samples Using Mixed-Mode Anion Exchange

Author: Gemini, Senior Application Scientist
Abstract

D-3-Phenyllactic acid (D-HPLA) is an organic acid of significant interest in clinical and metabolic research, recognized for its broad-spectrum antimicrobial properties and as a potential biomarker.[1][2][3][4] Accurate quantification of D-HPLA in complex biological matrices such as plasma, serum, or urine is essential but challenging due to the presence of endogenous interferences like proteins, salts, and phospholipids. This application note presents a robust and highly selective solid-phase extraction (SPE) protocol utilizing a mixed-mode anion exchange sorbent. This methodology leverages both reversed-phase and ion-exchange retention mechanisms to achieve superior sample cleanup, high analyte recovery, and minimal matrix effects, making it ideal for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Rationale for a Selective Extraction Strategy

D-3-Phenyllactic acid (D-HPLA) is a metabolite with a chemical structure featuring both a carboxylic acid group and a phenyl ring.[5] This dual chemical nature—hydrophilic/ionizable and hydrophobic—is the key to designing a highly selective extraction method. While simple sample preparation techniques like protein precipitation or liquid-liquid extraction (LLE) are often employed, they frequently fail to adequately remove matrix components, leading to ion suppression in mass spectrometry and compromised data quality.[6][7]

Solid-phase extraction (SPE) offers a more refined approach by isolating analytes based on their physical and chemical properties.[8][9] For an acidic compound like D-HPLA, three primary SPE retention mechanisms can be considered:

  • Reversed-Phase (RP) SPE: Retains analytes based on hydrophobicity. D-HPLA can be retained on non-polar sorbents (e.g., C18) when in its neutral, protonated state (at low pH).[10] However, this mechanism alone may not be selective enough to separate D-HPLA from other hydrophobic endogenous molecules.

  • Anion Exchange (AX) SPE: Retains analytes based on electrostatic interaction. At a pH above its pKa, the carboxylic acid group of D-HPLA is deprotonated (negatively charged) and can be strongly retained by a positively charged sorbent (anion exchanger).[11][12][13]

  • Mixed-Mode (MM) SPE: This advanced approach utilizes a sorbent with both reversed-phase and ion-exchange functionalities.[14][15] This allows for a dual retention mechanism, providing an orthogonal and highly selective cleanup strategy. Interferences that are only hydrophobic or only ionic can be washed away, while the analyte, possessing both characteristics, is retained until the final, specific elution step.[14]

This protocol focuses on a mixed-mode, strong anion exchange/reversed-phase methodology, which provides the required selectivity and cleanliness for sensitive bioanalytical applications.[14][16]

Principle of Mixed-Mode Extraction for D-HPLA

The success of this protocol hinges on the pH-dependent chemistry of D-HPLA and the dual functionality of the mixed-mode sorbent.

  • Analyte Chemistry: D-HPLA is a weak acid. By adjusting the pH of the sample, we can control its ionization state.

    • At low pH (pH < pKa) , the carboxylic acid is protonated (–COOH), making the molecule neutral and more hydrophobic.

    • At high pH (pH > pKa) , the carboxylic acid is deprotonated (–COO⁻), making the molecule negatively charged.

  • Sorbent Chemistry: A mixed-mode strong anion exchange (MAX) sorbent typically combines a hydrophobic polymeric backbone (for reversed-phase retention) with a quaternary amine functional group (a strong, permanently positive-charged anion exchanger).[16]

The extraction strategy involves loading the sample under conditions where D-HPLA is retained by both mechanisms. A rigorous, multi-step wash sequence then removes interferences before a final elution step disrupts both interactions to release the purified analyte.

Figure 1. pH-dependent retention mechanisms for D-HPLA.

Detailed Application Protocol

This protocol is designed for the extraction of D-HPLA from 500 µL of human plasma or serum. Volumes should be scaled accordingly for other sample types or volumes.

Required Materials and Reagents
  • SPE Device: Mixed-Mode Strong Anion Exchange Polymeric Sorbent (e.g., Waters Oasis® MAX, Biotage ISOLUTE® HAX). Cartridge size: 30 mg / 1 mL.

  • Biological Sample: 500 µL Plasma/Serum, thawed on ice.

  • Reagents:

    • Phosphoric Acid (85%)

    • Ammonium Hydroxide (concentrated, ~28%)

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Deionized Water (18 MΩ·cm)

  • Apparatus:

    • SPE Vacuum Manifold

    • Centrifuge

    • Vortex mixer

    • Calibrated pipettes

    • 1.5 mL microcentrifuge tubes

    • Collection tubes (glass or polypropylene)

Solution Preparation
  • 4% Phosphoric Acid in Water (v/v): Add 4 mL of 85% phosphoric acid to 96 mL of deionized water.

  • 5% Ammonium Hydroxide in Methanol (v/v): Add 5 mL of concentrated ammonium hydroxide to 95 mL of methanol. Prepare fresh.

  • Wash Solvent (5% Methanol in Water, v/v): Add 5 mL of methanol to 95 mL of deionized water.

Experimental Workflow: Step-by-Step Protocol

The entire workflow is visualized in Figure 2.

SPE_Workflow start Start: 500 µL Plasma pretreat 1. Sample Pretreatment Add 500 µL of 4% H3PO4. Vortex & Centrifuge. start->pretreat load 4. Sample Loading Load pretreated supernatant (~1 mL). Flow rate: 1-2 mL/min. pretreat->load condition 2. Sorbent Conditioning 1 mL Methanol equilibrate 3. Sorbent Equilibration 1 mL Deionized Water condition->equilibrate equilibrate->load wash1 5. Wash 1 (Polar Interferences) 1 mL of 5% NH4OH in Water load->wash1 Interferences Discarded wash2 6. Wash 2 (Non-polar Interferences) 1 mL Methanol wash1->wash2 Interferences Discarded elute 7. Elution 1 mL of 5% NH4OH in Methanol wash2->elute collect Collect Eluate elute->collect end Evaporate & Reconstitute for LC-MS/MS Analysis collect->end

Figure 2. Mixed-mode SPE workflow for D-HPLA extraction.

Step 1: Sample Pretreatment

  • Causality: Acidification simultaneously precipitates proteins and ensures D-HPLA is fully protonated (neutral), enhancing its initial binding to the reversed-phase portion of the sorbent.

  • Procedure:

    • Pipette 500 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

    • Add 500 µL of 4% phosphoric acid in water.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant for loading onto the SPE cartridge.

Step 2: Sorbent Conditioning

  • Causality: Wets the polymeric sorbent and activates the stationary phase for interaction with the sample.

  • Procedure:

    • Place the SPE cartridges on the vacuum manifold.

    • Pass 1 mL of Methanol through each cartridge. Do not allow the sorbent to dry.

Step 3: Sorbent Equilibration

  • Causality: Removes the organic solvent and prepares the sorbent for the aqueous sample load.

  • Procedure:

    • Pass 1 mL of deionized water through each cartridge. Ensure the sorbent bed remains wet before sample loading.

Step 4: Sample Loading

  • Causality: At the low pH of the pretreated sample, D-HPLA is retained by reversed-phase interactions. As the sample passes through, the strong anion exchanger (which is permanently charged) captures any D-HPLA that may become deprotonated.

  • Procedure:

    • Load the supernatant from Step 1 onto the conditioned and equilibrated cartridge.

    • Apply a slow, steady flow rate (approx. 1-2 mL/minute) using gentle vacuum.

Step 5: Wash 1 (Removal of Basic and Neutral Polar Interferences)

  • Causality: A weak base wash will remove weakly bound basic compounds without disrupting the strong anion exchange interaction with the acidic D-HPLA.

  • Procedure:

    • Pass 1 mL of 5% ammonium hydroxide in water through the cartridge.

Step 6: Wash 2 (Removal of Non-polar Interferences)

  • Causality: An organic solvent wash removes hydrophobic and lipid-based interferences that are retained by reversed-phase mechanisms. D-HPLA is retained ionically by the strong anion exchanger and is not eluted by this wash.[14]

  • Procedure:

    • Pass 1 mL of Methanol through the cartridge.

    • Dry the sorbent bed thoroughly under full vacuum for 2-5 minutes to remove all residual methanol, which can interfere with the final elution.

Step 7: Elution of D-HPLA

  • Causality: The high pH of the ammoniated methanol neutralizes the charge on D-HPLA, disrupting the strong ionic bond with the sorbent. The high organic content simultaneously disrupts the reversed-phase interaction, allowing for complete elution of the analyte.[14]

  • Procedure:

    • Place clean collection tubes inside the manifold.

    • Add 1 mL of 5% ammonium hydroxide in methanol to the cartridge.

    • Allow the solvent to soak the sorbent bed for 1 minute before applying a slow vacuum to elute the analyte.

Step 8: Post-Elution Processing

  • Procedure:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 80:20 Water:Acetonitrile) for LC-MS/MS analysis.

Performance Characteristics

The following table summarizes the expected performance of this mixed-mode SPE protocol based on typical results for acidic analytes extracted from plasma.[6][17]

ParameterTarget ValueRationale
Analyte Recovery > 90%The dual retention and specific elution steps ensure minimal analyte loss during the wash phases.
Reproducibility (%RSD) < 10%The robust, multi-step protocol minimizes variability between samples compared to simpler methods like LLE.[6]
Matrix Effect < 15%Rigorous washing with both aqueous and organic solvents effectively removes phospholipids and other sources of ion suppression.[18]
Sample Cleanliness HighThe final extract is visibly clean and free of precipitated proteins and lipids, extending analytical column life.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Sorbent bed dried out before sample loading. 2. Sample loading flow rate too high. 3. Incomplete elution.1. Ensure sorbent remains wet after equilibration. 2. Reduce vacuum to maintain a flow rate of 1-2 drops/second. 3. Perform a second elution step or allow the elution solvent to soak for a longer period (2-5 min).
High Matrix Effects / Ion Suppression 1. Inefficient removal of phospholipids. 2. Carryover from insufficient washing.1. Ensure the sorbent bed is fully dried after the methanol wash (Step 6) to improve elution efficiency. 2. Increase the volume of the methanol wash to 2 mL.
Poor Reproducibility (%RSD > 15%) 1. Inconsistent sample pretreatment (protein crash). 2. Inconsistent flow rates during loading/elution.1. Ensure consistent vortexing and complete centrifugation for all samples. 2. Use a positive pressure manifold for more precise flow control if available.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the solid-phase extraction of D-3-phenyllactic acid from biological fluids. By employing a mixed-mode sorbent that combines reversed-phase and strong anion exchange chemistries, this method offers superior selectivity and sample cleanliness compared to traditional techniques. The resulting high-recovery extracts are well-suited for sensitive and reliable quantification by LC-MS/MS, making this protocol an invaluable tool for researchers and drug development professionals in metabolic and clinical studies.

References

  • Title: SAMPLE PREPARATION BY MIXED-MODE SPE USING ISOLUTE® HAX Source: Biotage URL: [Link]

  • Title: Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column Source: PubMed URL: [Link]

  • Title: Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry Source: PubMed URL: [Link]

  • Title: Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin Source: Agilent URL: [Link]

  • Title: Liquid-Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Se Source: SciSpace URL: [Link]

  • Title: Strata SAX (Strong Anion Exchange) SPE Products Strata Solid Phase Extraction Source: Phenomenex URL: [Link]

  • Title: OASIS SAMPLE PREPARATION Source: Waters Corporation URL: [Link]

  • Title: Oasis PRiME HLB Solid Phase Extraction for High Bioanalytical Plasma Analyte Recovery and Low Matrix Effects of Top-Selling Pharmaceuticals Source: Waters Corporation URL: [Link]

  • Title: Recent development of phenyllactic acid: physicochemical properties, biotechnological production strategies and applications Source: ResearchGate URL: [Link]

  • Title: Recent development of phenyllactic acid: physicochemical properties, biotechnological production strategies and applications Source: PubMed URL: [Link]

  • Title: How It Works: Ion-Exchange SPE Source: LCGC International URL: [Link]

  • Title: Do You Really Know About SPE Normal Phase and Reverse Phase Extraction? Source: Hawach Scientific URL: [Link]

  • Title: Quality by Design Approach for a Multicomponent Quantification Using HPLC-PDA and HPLC-MS: Application to Dosage Form and Biological Body Fluids Source: MDPI URL: [Link]

  • Title: Production of Phenyllactic Acid from Porphyra Residues by Lactic Acid Bacterial Fermentation Source: MDPI URL: [Link]

  • Title: 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans Source: Frontiers URL: [Link]

  • Title: Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis Source: PubMed URL: [Link]

  • Title: A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry Source: SciSpace by Typeset URL: [Link]

Sources

Method

Application Note: Robust Silylation of (R)-p-Hydroxyphenyllactic Acid for Quantitative GC-MS Analysis

Introduction and Scientific Principle (R)-p-Hydroxyphenyllactic acid (HPLA), a key metabolite of tyrosine, is a significant biomarker in various metabolic pathways and disease states.[1] Its accurate quantification is cr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Principle

(R)-p-Hydroxyphenyllactic acid (HPLA), a key metabolite of tyrosine, is a significant biomarker in various metabolic pathways and disease states.[1] Its accurate quantification is crucial for researchers in drug development and clinical diagnostics. However, direct analysis of HPLA by gas chromatography-mass spectrometry (GC-MS) is unfeasible. The molecule possesses two polar, active hydrogen-containing functional groups: a phenolic hydroxyl (-OH) and a carboxylic acid (-COOH).[2] These groups induce high polarity and strong intermolecular hydrogen bonding, resulting in low volatility and poor thermal stability, making the analyte incompatible with GC analysis.[3]

To overcome these limitations, a chemical modification process known as derivatization is essential.[4] Silylation is the most prevalent and effective derivatization strategy for compounds containing hydroxyl and carboxyl groups.[5] This application note provides a detailed protocol for the derivatization of HPLA using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.

The Causality of Silylation: The core principle of this method is the replacement of the active, acidic protons on the hydroxyl and carboxyl groups with a nonpolar trimethylsilyl (TMS) group, -Si(CH₃)₃.[6] This transformation yields a di-TMS-HPLA derivative with significantly reduced polarity and eliminated hydrogen bonding capability.[7] Consequently, the derivative exhibits increased volatility and thermal stability, allowing it to traverse the GC column and produce sharp, symmetrical chromatographic peaks. BSTFA is an exceptionally potent silylating agent, and its byproducts are highly volatile, minimizing chromatographic interference.[8] The addition of 1% TMCS acts as a catalyst, enhancing the silylating strength of BSTFA and ensuring a rapid and complete reaction, especially for the less reactive carboxylic acid group.[3][9]

Chemical Derivatization Pathway

The derivatization of HPLA proceeds via a nucleophilic attack from the oxygen atoms of the hydroxyl and carboxyl groups on the silicon atom of BSTFA. Two molecules of BSTFA are consumed to derivatize both functional sites on HPLA, yielding the di-TMS derivative and N-trimethylsilyl-trifluoroacetamide as a byproduct.

G cluster_reactants Reactants cluster_products Products HPLA (R)-p-Hydroxyphenyllactic Acid reaction + HPLA->reaction BSTFA 2x BSTFA + 1% TMCS BSTFA->reaction diTMS_HPLA di-TMS-(R)-HPLA Derivative (Volatile & Thermally Stable) byproduct Byproducts reaction->diTMS_HPLA Heat (70°C) reaction->byproduct

Caption: Silylation reaction of HPLA with BSTFA.

Experimental Protocol and Workflow

This protocol is designed as a self-validating system. Adherence to the anhydrous conditions and inclusion of a reagent blank are critical for trustworthy and reproducible results.

  • (R)-p-Hydroxyphenyllactic acid (HPLA) : Analytical standard grade.

  • Derivatization Reagent : N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). Store in a desiccator.

  • Solvent : Anhydrous Pyridine or Acetonitrile. Pyridine is often preferred as it can help dissolve polar analytes and act as an acid scavenger.[10]

  • Equipment :

    • GC-MS system with a deactivated inlet liner.

    • Heating block or oven capable of maintaining 70°C ± 2°C.

    • 2 mL amber glass GC vials with PTFE-lined screw caps.

    • Nitrogen gas evaporator or centrifugal vacuum concentrator (e.g., SpeedVac).

    • Calibrated microsyringes.

    • Vortex mixer.

The entire process, from sample preparation to analysis, must be conducted with meticulous care to prevent moisture contamination.[11]

G start Start: Sample/Standard in Solution dry Step 1: Evaporate to Complete Dryness (Critical Step: N2 stream or vacuum) start->dry add_reagent Step 2: Add Anhydrous Solvent & Derivatization Reagent (BSTFA + 1% TMCS) dry->add_reagent vortex Step 3: Cap Tightly & Vortex add_reagent->vortex heat Step 4: Incubate at 70°C for 30 min vortex->heat cool Step 5: Cool to Room Temperature heat->cool inject Step 6: GC-MS Analysis cool->inject end End: Data Acquisition inject->end

Caption: Workflow for HPLA derivatization.

  • Sample Preparation (Drying) :

    • Pipette an aliquot of the sample or standard solution (typically containing 1-20 µg of HPLA) into a 2 mL GC vial.

    • Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen or using a centrifugal vacuum concentrator. This step is the most critical for success. The presence of water will consume the derivatizing reagent and hydrolyze the TMS derivatives, leading to incomplete reactions and poor results.[9][11]

    • Trustworthiness Check: The residue should appear as a solid film or powder with no visible liquid.

  • Derivatization Reaction :

    • To the dried residue, add 50 µL of anhydrous pyridine (or acetonitrile). Vortex for 15 seconds to dissolve the HPLA.

    • Add 100 µL of BSTFA + 1% TMCS. A significant excess of the silylating reagent is necessary to drive the reaction equilibrium towards the products. A molar ratio of at least 2:1 of BSTFA to active hydrogens is recommended.[3]

    • Immediately cap the vial tightly to prevent atmospheric moisture from entering.

    • Vortex the mixture for 30 seconds.

    • Place the vial in a heating block or oven set to 70°C and incubate for 30 minutes. Heating provides the activation energy needed to ensure complete derivatization of both the phenolic and the sterically less accessible carboxylic acid groups.[3]

  • Analysis :

    • After incubation, remove the vial and allow it to cool to room temperature. Do not open the vial.

    • The sample is now ready for injection into the GC-MS system.

    • Self-Validation: Prepare a reagent blank (solvent and BSTFA, no analyte) and process it identically to the samples. This blank is crucial for identifying any background contamination or artifacts from the reagent.

Data Presentation and Expected Outcomes

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

Parameter Recommended Setting Rationale
GC System Agilent 8890 GC or equivalentStandard, robust platform.
Inlet Split/SplitlessSplitless mode for trace analysis; Split mode for higher concentrations.
Inlet Temp. 275°CEnsures rapid volatilization of the TMS-derivative.
Liner Deactivated, single-taper glass linerMinimizes active sites that can cause peak tailing or analyte degradation.[7][12]
Injection Vol. 1 µLStandard volume to prevent backflash.[13]
Carrier Gas Helium, constant flow @ 1.2 mL/minProvides good chromatographic efficiency.
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms)A nonpolar 5% phenyl-methylpolysiloxane phase provides excellent resolution for TMS derivatives.
Oven Program Initial 100°C, hold 1 min; Ramp 15°C/min to 280°C, hold 5 minOptimized to separate the derivative from solvent and potential byproducts.
MS System Agilent 5977B MSD or equivalentStandard quadrupole MS detector.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Quadrupole Temp. 150°CStandard temperature for quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range m/z 50-500Covers the expected fragment ions of the di-TMS-HPLA derivative.

The di-TMS derivative of HPLA (Molecular Weight: 326.5 g/mol ) will produce a characteristic fragmentation pattern under EI.

Ion (m/z) Identity Significance
326 [M]⁺Molecular ion. May be low in abundance.
311 [M-15]⁺Loss of a methyl group (-CH₃) from a TMS group. Typically a prominent ion.[14]
209 [M-117]⁺Cleavage of the C-C bond alpha to the carboxyl group, loss of -COOTMS.
179 Fragment containing the silylated phenol moiety.
73 [Si(CH₃)₃]⁺Characteristic base peak for TMS derivatives.

Troubleshooting Guide

Even with a robust protocol, issues can arise. This guide addresses common problems encountered during the analysis of silylated compounds.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Incomplete derivatization.[12]2. Active sites in the inlet liner or column.[7]3. Hydrolysis of derivative due to moisture.1. Ensure sample is completely dry before adding reagent. Increase reaction time/temperature slightly.2. Replace the inlet liner with a new, deactivated one. Trim the first 10 cm of the column.3. Use anhydrous solvents and handle reagents under dry conditions. Check carrier gas traps.
No/Low Peak Intensity 1. Incomplete derivatization.2. Sample degradation in the inlet.3. Leak in the GC-MS system.1. Verify the dryness of the sample and the integrity of the derivatization reagent.2. Ensure the inlet liner is properly deactivated.3. Perform a system leak check.[13]
Ghost Peaks / Carryover 1. Contamination from a previous high-concentration sample.2. Syringe contamination.1. Run several solvent blanks to wash the system.2. Increase the number of syringe washes with a strong solvent (e.g., acetone) before and after injection.[13]
Multiple Peaks for Analyte 1. Incomplete derivatization (mono-silylated and underivatized forms present).2. Presence of isomers (if starting material is a racemic mixture and a chiral column is used).1. Re-optimize derivatization conditions (time, temperature, reagent volume). Ensure sample is dry.2. Confirm the stereochemical purity of the standard. This protocol is for a single enantiomer.

Conclusion

The silylation of (R)-p-hydroxyphenyllactic acid with BSTFA + 1% TMCS is a reliable and highly effective method to enable robust quantitative analysis by GC-MS. The keys to success are maintaining strictly anhydrous conditions throughout the procedure and using a properly maintained, inert GC system. By converting the polar, non-volatile HPLA into a stable and volatile di-TMS derivative, this protocol allows for high-sensitivity detection and accurate quantification, making it an invaluable tool for researchers in metabolomics and pharmaceutical development.

References

  • Springer Nature Experiments. (n.d.). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. Springer Nature. Retrieved from [Link]

  • Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
  • ATAS GC. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Retrieved from [Link]

  • Wang, Y., et al. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. Rapid Communications in Mass Spectrometry, 35(17), e9149. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1, 6.
  • Cebolla, V. L., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Journal of Chromatography B, 877(5-6), 473-484. Retrieved from [Link]

  • Supelco. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. Retrieved from [Link]

  • Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 1338, 127-135. Retrieved from [Link]

  • Zhu, K., et al. (2017). Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive. Journal of Chromatography A, 1491, 145-151. Retrieved from [Link]

  • Duez, P., et al. (1997). Determination of p-hydroxyphenylpyruvate, p-hydroxyphenyllactate and tyrosine in normal human plasma by gas chromatography-mass spectrometry isotope-dilution assay. Journal of Chromatography B: Biomedical Sciences and Applications, 690(1-2), 1-6. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

  • ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS? Retrieved from [Link]

  • Lee, S., et al. (2003). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Analytical and Bioanalytical Chemistry, 375(6), 804-810. Retrieved from [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Kiseleva, A. G., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1121. Retrieved from [Link]

  • Al-Dirbashi, O. Y., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 874. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • D'Hondt, M., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4583. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for D-3-Phenyllactic Acid (D-HPLA) in Food Preservation

Introduction: The Emergence of D-3-Phenyllactic Acid as a Natural Antimicrobial In the ongoing pursuit of clean-label food preservation solutions, D-3-phenyllactic acid (D-HPLA) has emerged as a promising natural antimic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of D-3-Phenyllactic Acid as a Natural Antimicrobial

In the ongoing pursuit of clean-label food preservation solutions, D-3-phenyllactic acid (D-HPLA) has emerged as a promising natural antimicrobial agent. D-HPLA, a chiral isomer of 3-phenyllactic acid (PLA), is a metabolic byproduct of phenylalanine, an essential amino acid[1]. It is naturally present in various fermented foods, such as honey and those produced using lactic acid bacteria (LAB)[2][3]. Its broad-spectrum antimicrobial activity against a wide range of food spoilage and pathogenic microorganisms, coupled with its natural origin, positions D-HPLA as a compelling alternative to synthetic preservatives[2][4].

D-HPLA exhibits greater antimicrobial efficacy than its L-PLA counterpart, making it the focus of significant research and development in the food industry. It has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungi[5]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of D-HPLA in food preservation, detailing its mechanism of action, and providing robust protocols for its evaluation and implementation.

Physicochemical Properties of D-3-Phenyllactic Acid

A thorough understanding of the physicochemical properties of D-HPLA is fundamental to its effective application.

PropertyValueReference
Molecular Formula C₉H₁₀O₃[6][7]
Molecular Weight 166.17 g/mol [6]
Appearance Off-white crystalline powder[8]
Synonyms (R)-2-Hydroxy-3-phenylpropanoic acid, D-β-Phenyllactic acid[6]
Chirality Exists as D and L isomers. The D-isomer is generally more bioactive.

Antimicrobial Mechanism of Action

While the precise antimicrobial mechanism of D-HPLA is still under investigation, current evidence suggests a multi-faceted approach to microbial inhibition. The primary mode of action is believed to be the disruption of the cell membrane's integrity[5]. Scanning electron microscopy has revealed that exposure to PLA causes damage to the bacterial cell wall. This disruption leads to the loss of cellular components and ultimately, cell death.

Furthermore, the antimicrobial activity of D-HPLA is significantly influenced by pH. Its efficacy is enhanced in acidic environments, which is a common characteristic of many food products. This pH-dependent activity is likely due to the increased proportion of the undissociated form of the acid at lower pH, which can more readily penetrate the microbial cell membrane.

D_HPLA_Mechanism D_HPLA_un Undissociated D-HPLA Membrane Cell Membrane D_HPLA_un->Membrane Penetration Cytoplasm Cytoplasm Membrane->Cytoplasm Disruption & Permeabilization DNA DNA Cytoplasm->DNA Potential Intracellular Targets (e.g., DNA intercalation) Cell_Death Cell Death Cytoplasm->Cell_Death Leakage of Cellular Components

Caption: Proposed antimicrobial mechanism of D-HPLA.

Regulatory Landscape

The regulatory status of D-HPLA is a critical consideration for its commercial application in food products. Many of the lactic acid bacteria that naturally produce D-HPLA are classified as "Generally Recognized as Safe" (GRAS) by the U.S. Food and Drug Administration (FDA)[9][10]. However, the direct addition of purified D-HPLA as a food additive is subject to specific regulatory approval in different jurisdictions. In the European Union, food additives are evaluated by the European Food Safety Authority (EFSA)[11][12]. As of the writing of this document, researchers and developers should consult the latest FDA and EFSA regulations for the most current status of D-HPLA as a food additive[13][14][15][16][17].

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the standardized broth microdilution method for determining the MIC and MBC of D-HPLA against target microorganisms.

1. Materials and Reagents:

  • D-3-Phenyllactic acid (≥98% purity)

  • Target microorganisms (e.g., Listeria monocytogenes, Salmonella enterica, Escherichia coli, Aspergillus niger)

  • Appropriate growth media (e.g., Tryptic Soy Broth (TSB) for bacteria, Potato Dextrose Broth (PDB) for fungi)

  • Sterile 96-well microtiter plates

  • Sterile deionized water

  • Spectrophotometer

  • Incubator

2. Experimental Workflow:

MIC_MBC_Workflow A Prepare D-HPLA Stock Solution C Serial Dilution of D-HPLA in 96-well Plate A->C B Prepare Microbial Inoculum (Standardized to OD) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate at Optimal Temperature and Time D->E F Determine MIC (Lowest concentration with no visible growth) E->F G Plate Aliquots from Clear Wells onto Agar Plates F->G H Incubate Agar Plates G->H I Determine MBC (Lowest concentration with ≥99.9% killing) H->I

Caption: Workflow for MIC and MBC determination.

3. Step-by-Step Methodology:

  • Preparation of D-HPLA Stock Solution: Dissolve D-HPLA in sterile deionized water to a concentration of 100 mg/mL. Further dilutions can be made in the appropriate broth.

  • Preparation of Microbial Inoculum: Culture the target microorganism overnight in the appropriate broth. Adjust the culture density with fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. This can be standardized by measuring the optical density (OD) at 600 nm.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the D-HPLA solution in the appropriate broth to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well containing the D-HPLA dilutions. Include a positive control (broth with inoculum, no D-HPLA) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the target microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of D-HPLA at which no visible growth (turbidity) is observed[18][19][20].

  • MBC Determination: To determine the MBC, take an aliquot from the wells showing no growth in the MIC assay and plate it onto fresh agar plates. Incubate the plates under optimal conditions. The MBC is the lowest concentration of D-HPLA that results in a ≥99.9% reduction in the initial inoculum count[21][22][23][24].

Protocol 2: Application of D-HPLA in a Food Matrix (e.g., Fresh Cheese)

This protocol details a method for evaluating the efficacy of D-HPLA in a real food system.

1. Materials and Reagents:

  • Freshly prepared cheese (e.g., cottage cheese, queso fresco)

  • D-HPLA solution (prepared as in Protocol 1)

  • Target spoilage or pathogenic microorganism (e.g., Listeria monocytogenes)

  • Sterile stomacher bags

  • Stomacher

  • Plate Count Agar (PCA) or selective agar for the target microorganism

  • Incubator

2. Step-by-Step Methodology:

  • Inoculation of Food Product: Inoculate a known quantity of the fresh cheese with a predetermined concentration of the target microorganism.

  • Application of D-HPLA: Treat the inoculated cheese samples with different concentrations of the D-HPLA solution. A control group with no D-HPLA treatment should be included.

  • Storage: Store the treated and control cheese samples under refrigerated conditions (4°C) for a specified period, simulating typical shelf-life.

  • Microbial Analysis: At regular intervals during the storage period, take a representative sample from each treatment group. Homogenize the sample in a sterile diluent using a stomacher. Perform serial dilutions and plate onto the appropriate agar to enumerate the viable microbial count.

  • Data Analysis: Compare the microbial growth in the D-HPLA-treated samples to the control group to determine the inhibitory effect of D-HPLA over time.

Sensory Evaluation and Quality Parameters

A crucial aspect of implementing any new preservative is its impact on the sensory attributes of the food product. It is imperative to conduct sensory evaluations to ensure that the addition of D-HPLA does not adversely affect the taste, odor, texture, or overall acceptability of the food. Standard sensory analysis techniques, such as triangle tests or hedonic scaling, should be employed with a trained sensory panel. Additionally, instrumental analysis of color and texture should be performed to objectively assess any changes in the physical properties of the food product.

Conclusion and Future Perspectives

D-3-phenyllactic acid presents a significant opportunity for the food industry to move towards more natural and effective preservation strategies. Its proven antimicrobial efficacy against a broad range of microorganisms, combined with its natural origin, makes it an attractive ingredient for clean-label formulations. Further research should focus on optimizing its application in various food matrices, exploring synergistic effects with other natural antimicrobials, and completing the necessary regulatory approvals for its widespread use. The protocols outlined in this document provide a solid foundation for researchers and developers to explore and harness the potential of D-HPLA in enhancing food safety and extending shelf-life.

References

  • MedCrave. (2016, October 14). Phenyllactic acid: a potential antimicrobial compound in lactic acid bacteria. MedCrave online.
  • ResearchGate. (2025, August 6). Antimicrobial activity of D-3-phenyllactic acid produced by fed-batch process against Salmonella enterica | Request PDF.
  • Oxford Academic. (n.d.).
  • Taylor & Francis Online. (n.d.).
  • Aprofood. (n.d.). 3-phenyllactic acid.
  • Frontiers. (n.d.).
  • PMC. (n.d.).
  • PubMed. (n.d.). Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound.
  • PubMed. (n.d.). Inactivation of foodborne pathogens in milk using dynamic high pressure.
  • FDA. (2022, March 3). GRAS Substances (SCOGS)
  • Microbe Investigations. (n.d.).
  • PMC. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
  • Creative Diagnostics. (n.d.).
  • Microchem Laboratory. (n.d.).
  • precisionFDA. (n.d.). 3-PHENYLLACTIC ACID, (S)-.
  • European Union. (n.d.). Food additives - EFSA.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). DL-BETA-PHENYLLACTIC ACID | 828-01-3.
  • FDA. (2023, October 17). Generally Recognized as Safe (GRAS).
  • UCSB. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • ResearchGate. (n.d.). (PDF)
  • MI - Microbiology. (n.d.). Methods.
  • FDA. (2025, February 13). Substances Added to Food (formerly EAFUS).
  • FDA. (2018, January 4). Microorganisms & Microbial-Derived Ingredients Used in Food (Partial List).
  • Wikipedia. (n.d.). Phenylalanine.
  • PMC. (n.d.). Review and priority setting for substances that are listed without a specific migration limit in Table 1 of Annex 1 of Regulation 10/2011 on plastic materials and articles intended to come into contact with food.
  • Zenodo. (2024, July 22). Updated list of QPS-recommended microorganisms for safety risk assessments carried out by EFSA.
  • European Union. (n.d.).

Sources

Method

Application Notes and Protocols: Investigating the Antifungal Effects of D-3-Phenyllactic Acid (D-HPLA) on Candida species

Introduction: The Emerging Potential of D-HPLA Against Candidiasis Candida species represent a significant and growing threat to public health, ranging from superficial mucosal infections to life-threatening invasive can...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of D-HPLA Against Candidiasis

Candida species represent a significant and growing threat to public health, ranging from superficial mucosal infections to life-threatening invasive candidiasis, particularly in immunocompromised individuals. The rise of drug-resistant strains, especially against common azole antifungals like fluconazole, necessitates the urgent development of novel therapeutic strategies. D-3-phenyllactic acid (D-HPLA), a naturally occurring organic acid produced by various microorganisms, has demonstrated broad-spectrum antimicrobial activity and is emerging as a promising candidate for antifungal drug development.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the antifungal properties of D-HPLA against Candida species. This document is structured to provide not only step-by-step protocols for key assays but also the scientific rationale behind these experimental choices, ensuring a robust and logical approach to the evaluation of D-HPLA's antifungal potential. We will explore methods to determine its fundamental antifungal activity, its efficacy against drug-resistant biofilms, and delve into potential mechanisms of action, including the disruption of cellular homeostasis and induction of programmed cell death.

Part 1: Foundational Antifungal Activity Assessment

The initial characterization of any potential antifungal agent involves determining its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC). These values establish the baseline potency of the compound. For this, we will follow the standardized guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M27.[3][4][5]

Protocol 1.1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

This protocol details the broth microdilution method to determine the MIC and MFC of D-HPLA against planktonic Candida cells.

Materials:

  • D-HPLA (powder)

  • Dimethyl sulfoxide (DMSO)

  • Candida species (e.g., C. albicans ATCC 90028, clinical isolates)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer (plate reader)

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Preparation of D-HPLA Stock Solution:

    • Dissolve D-HPLA powder in DMSO to create a high-concentration stock solution (e.g., 100 mg/mL).

    • Rationale: DMSO is a common solvent for water-insoluble compounds. The final concentration in the assay should be non-inhibitory to the fungus (typically ≤1%).

  • Preparation of Candida Inoculum:

    • Culture Candida on an SDA plate at 35°C for 24-48 hours.

    • Harvest colonies and suspend in sterile saline.

    • Adjust the cell density to 1-5 x 10^6 CFU/mL using a spectrophotometer (OD600) or hemocytometer.

    • Dilute this suspension 1:1000 in RPMI 1640 to achieve a final inoculum of 1-5 x 10^3 CFU/mL.

  • Microdilution Assay Setup:

    • In a 96-well plate, perform serial two-fold dilutions of the D-HPLA stock solution in RPMI 1640 medium to achieve a range of desired concentrations.

    • Add 100 µL of the diluted Candida inoculum to each well containing the D-HPLA dilutions.

    • Include a positive control (inoculum without D-HPLA) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of D-HPLA that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the positive control. This can be assessed visually or by reading the absorbance at 530 nm.

  • MFC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a 10-100 µL aliquot and spread it onto SDA plates.

    • Incubate the plates at 35°C for 48 hours.

    • The MFC is the lowest concentration of D-HPLA that results in no fungal growth on the agar plate (a ≥99.9% reduction in CFU/mL compared to the initial inoculum).

ParameterDescriptionTypical Range for PLA against C. albicans
MIC Minimum Inhibitory Concentration7.5 mg/mL[1]
MFC Minimum Fungicidal Concentration3.75 to 10 mg/mL[6]

Part 2: Anti-Biofilm Efficacy of D-HPLA

Candida biofilms are a major clinical concern due to their high resistance to conventional antifungal therapies.[1] Evaluating the ability of D-HPLA to both prevent biofilm formation and eradicate established biofilms is a critical step in assessing its therapeutic potential.

Protocol 2.1: Biofilm Inhibition and Eradication Assays

This protocol utilizes two common methods: the crystal violet assay to quantify biofilm biomass and the XTT reduction assay to measure metabolic activity.

Materials:

  • Materials from Protocol 1.1

  • 0.1% Crystal Violet solution

  • 33% Acetic acid

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

  • Menadione

Procedure for Biofilm Inhibition:

  • Biofilm Formation with D-HPLA:

    • Prepare a Candida suspension of 1 x 10^7 CFU/mL in RPMI 1640.

    • In a 96-well plate, add 100 µL of the Candida suspension to wells containing 100 µL of RPMI with serial dilutions of D-HPLA.

    • Incubate at 37°C for 24 hours to allow biofilm formation.

  • Quantification (Choose one or both):

    • Crystal Violet Assay (Biomass):

      • Gently wash the wells twice with sterile PBS to remove non-adherent cells.

      • Air dry the plate and stain with 125 µL of 0.1% crystal violet for 15 minutes.[7]

      • Wash away excess stain with water and air dry.

      • Solubilize the bound dye with 200 µL of 33% acetic acid.[7]

      • Read the absorbance at 570 nm.

    • XTT Assay (Metabolic Activity):

      • Wash wells twice with sterile PBS.

      • Prepare the XTT-menadione solution (e.g., 0.5 g/L XTT with 1 µM menadione).[8][9]

      • Add 100 µL of the XTT-menadione solution to each well and incubate in the dark at 37°C for 2 hours.[8][9]

      • Read the absorbance at 490 nm.[8]

Procedure for Biofilm Eradication:

  • Pre-formed Biofilms:

    • Prepare biofilms as described in the inhibition assay but without D-HPLA, and incubate for 24 hours.

    • After 24 hours, gently wash the wells with PBS.

  • Treatment with D-HPLA:

    • Add fresh RPMI 1640 medium containing serial dilutions of D-HPLA to the wells with pre-formed biofilms.

    • Incubate for another 24 hours at 37°C.

  • Quantification:

    • Perform the crystal violet and/or XTT assays as described above.

Part 3: Elucidating the Mechanism of Action

Understanding how D-HPLA exerts its antifungal effect is crucial for its development as a therapeutic agent. The following protocols are designed to investigate three potential mechanisms: induction of oxidative stress, mitochondrial dysfunction, and apoptosis.

Workflow for Mechanistic Studies of D-HPLA

cluster_treatment Candida Treatment cluster_assays Mechanistic Assays Candida_cells Candida cells D-HPLA D-HPLA Treatment Candida_cells->D-HPLA ROS_Assay ROS Measurement (DCFH-DA) D-HPLA->ROS_Assay Induces Oxidative Stress? MMP_Assay Mitochondrial Dysfunction (JC-1) D-HPLA->MMP_Assay Disrupts Mitochondria? Apoptosis_Assay Apoptosis Induction (Caspase Activity) MMP_Assay->Apoptosis_Assay Triggers Apoptosis?

Caption: Workflow for investigating the mechanism of action of D-HPLA on Candida.

Protocol 3.1: Measurement of Reactive Oxygen Species (ROS)

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation by ROS.

Materials:

  • DCFH-DA

  • Candida cells treated with D-HPLA (from MIC assay)

  • Fluorometric plate reader or flow cytometer

Procedure:

  • Culture and treat Candida cells with D-HPLA at sub-MIC and MIC concentrations for a defined period (e.g., 4 hours).

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS containing 10 µM DCFH-DA.

  • Incubate in the dark at 37°C for 30-60 minutes.

  • Wash the cells to remove excess dye.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[10] An increase in fluorescence indicates higher levels of intracellular ROS.

Protocol 3.2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

The JC-1 dye is used to monitor mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[11]

Materials:

  • JC-1 dye

  • Candida cells treated with D-HPLA

  • Fluorescence microscope or fluorometric plate reader

Procedure:

  • Treat Candida cells with D-HPLA as in Protocol 3.1.

  • Harvest and wash the cells.

  • Incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) at 37°C for 15-30 minutes in the dark.

  • Wash the cells to remove the staining solution.

  • Measure both red (Ex/Em ~540/590 nm) and green (Ex/Em ~485/535 nm) fluorescence.[11]

  • A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.

Protocol 3.3: Caspase Activation Assay

Caspases are key mediators of apoptosis. This assay uses a fluorogenic substrate that is cleaved by activated caspases, releasing a fluorescent molecule.

Materials:

  • Fluorogenic caspase substrate (e.g., for caspase-3/7)

  • Cell lysis buffer

  • Candida cells treated with D-HPLA

  • Fluorometric plate reader

Procedure:

  • Treat Candida cells with D-HPLA.

  • Harvest the cells and resuspend in chilled cell lysis buffer.

  • Incubate on ice for 10 minutes.

  • Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

  • In a 96-well plate, mix the cell lysate with a reaction buffer containing the fluorogenic caspase substrate.

  • Incubate at 37°C for 1-2 hours, protected from light.[12]

  • Measure the fluorescence at the appropriate wavelengths for the specific substrate used (e.g., Ex/Em ~400/505 nm for AFC-based substrates).[12] An increase in fluorescence indicates caspase activation.

Part 4: Investigating Synergistic Interactions

Combining D-HPLA with conventional antifungal drugs could be a strategy to enhance efficacy and overcome resistance. The checkerboard microdilution assay is the standard method for assessing these interactions.

Protocol 4.1: Checkerboard Synergy Assay

Materials:

  • D-HPLA

  • Conventional antifungal (e.g., fluconazole)

  • Materials from Protocol 1.1

Procedure:

  • In a 96-well plate, prepare a two-dimensional array of dilutions. Serially dilute D-HPLA horizontally and the second antifungal agent (e.g., fluconazole) vertically.

  • This creates a matrix of wells with various combinations of concentrations of the two compounds.

  • Inoculate the plate with Candida as described in Protocol 1.1.

  • Incubate and determine the MIC for each compound in the presence of the other.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:

    • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Part 5: In Vivo Efficacy Assessment

The Galleria mellonella (greater wax moth larvae) model is a valuable and widely used invertebrate host system for preliminary in vivo assessment of antifungal compound efficacy and toxicity.[13][14]

Protocol 5.1: Galleria mellonella Infection Model

Materials:

  • G. mellonella larvae

  • Candida inoculum

  • D-HPLA solution

  • Microinjection syringe

Procedure:

  • Toxicity Test: Inject groups of larvae with different concentrations of D-HPLA to determine a non-toxic dose.

  • Infection: Inject larvae with a lethal dose of Candida cells (e.g., 10^6 CFU/larva).[1]

  • Treatment: At a set time post-infection (e.g., 2 hours), inject the infected larvae with a non-toxic dose of D-HPLA.

  • Monitoring: Incubate the larvae at 37°C and monitor their survival daily for several days.

  • Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival of D-HPLA-treated larvae to untreated infected larvae. An increased survival rate in the treated group indicates in vivo efficacy.[1]

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for a comprehensive evaluation of the antifungal effects of D-HPLA against Candida species. By systematically determining its inhibitory and fungicidal concentrations, assessing its anti-biofilm properties, and exploring its potential mechanisms of action, researchers can build a strong foundation for further preclinical and clinical development. Future studies could expand on these findings by investigating the impact of D-HPLA on the Candida cell wall and membrane integrity, exploring its efficacy in mammalian infection models, and elucidating the specific molecular pathways it targets. The potential for synergistic interactions with existing antifungals also warrants further investigation as a promising strategy to combat drug-resistant candidiasis.

References

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Sources

Application

Application Notes and Protocols: In Vivo Pharmacokinetic Modeling of (R)-p-Hydroxyphenyllactic Acid

Introduction (R)-p-Hydroxyphenyllactic acid (R-HPLA), a metabolite derived from the amino acid tyrosine, is produced by certain gut bacteria and is also found endogenously in humans.[1] Emerging research has highlighted...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-p-Hydroxyphenyllactic acid (R-HPLA), a metabolite derived from the amino acid tyrosine, is produced by certain gut bacteria and is also found endogenously in humans.[1] Emerging research has highlighted its potential diagnostic significance in various conditions, including post-COVID-19 syndrome and critical illnesses, where elevated levels may serve as a prognostic biomarker.[1][2] Given its therapeutic and diagnostic potential, a thorough understanding of its pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is paramount for its development as a clinical candidate.

Pharmacokinetic modeling is an essential mathematical tool used to predict the ADME of substances in humans and animals.[3][4] This process is crucial in drug development for determining optimal dosing regimens and understanding a compound's behavior in the body.[5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and model the in vivo pharmacokinetics of R-HPLA. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative scientific principles.

Conceptual Framework: Choosing the Right Pharmacokinetic Model

The first critical decision in any pharmacokinetic study is the selection of an appropriate modeling approach. The primary methods include non-compartmental analysis (NCA), compartmental analysis (CA), and physiologically based pharmacokinetic (PBPK) modeling.[3][4][7]

  • Non-Compartmental Analysis (NCA): This model-independent approach relies on statistical moment theory and does not require the assumption of specific body compartments.[3][8] It is often used for its simplicity in estimating key PK parameters like AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration).[4][8]

  • Compartmental Analysis (CA): This is the most widely used approach and represents the body as a series of interconnected compartments.[3][4] It can visually depict the rate of drug disposition and predict the drug concentration-time profile.[4] Models can range from a simple one-compartment model to more complex multi-compartment systems.[3][4]

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are the most sophisticated, representing organs and tissues as physiologically relevant compartments connected by blood flow.[9][10][11] These mechanistic models can integrate anatomical, physiological, and biochemical data to predict drug disposition.[9][10][12] PBPK models are particularly powerful for extrapolating data across species and populations.[12][13]

For a novel metabolite like R-HPLA, a staged approach is often most effective. Initial studies may utilize NCA for a rapid assessment of key parameters. As more data becomes available, a one- or two-compartment model can provide deeper insights into its distribution and elimination. Given that R-HPLA is a microbial metabolite, a PBPK model incorporating a gut compartment would be the ultimate goal for a comprehensive understanding of its complex in vivo behavior.[14][15]

Logical Workflow for PK Modeling

The process of developing a robust pharmacokinetic model for R-HPLA involves a series of logical steps, from initial in vivo studies to data analysis and model validation.

Caption: Overall workflow for in vivo pharmacokinetic modeling.

Experimental Protocols

The following protocols are designed to be self-validating by including control groups and multiple administration routes, which allows for the calculation of absolute bioavailability and provides a more complete picture of the compound's disposition.

Protocol 1: In Vivo Animal Study

This protocol outlines a standard pharmacokinetic study in rats to determine the basic PK parameters of R-HPLA.[16]

1. Animal Model and Husbandry:

  • Species: Male Sprague-Dawley rats (n=6-8 per group) are a commonly used and well-characterized model for PK studies.[17]

  • Health Status: Use healthy, adult rats weighing between 200-250g.

  • Acclimatization: Acclimate animals to laboratory conditions for at least one week prior to the experiment to minimize stress-related physiological changes.[17]

2. Drug Formulation and Administration:

  • Formulation: Dissolve R-HPLA in a suitable, sterile vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol). The formulation should be optimized for solubility and stability.

  • Routes of Administration:

    • Intravenous (IV) Bolus: Administer via the tail vein to determine absolute bioavailability and intrinsic clearance. A typical dose might be 5-10 mg/kg.[17]

    • Oral Gavage (PO): Administer using a gavage needle to assess oral absorption and bioavailability. A typical dose might be 20-50 mg/kg.[17]

3. Blood Sampling:

  • Time Points: Collect blood samples at predetermined time points to capture the absorption, distribution, and elimination phases. A typical schedule for IV administration might be 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 480 minutes. For oral administration, time points could include 0, 15, 30, 60, 120, 240, 480, and 1440 minutes.

  • Collection: Collect blood (approximately 0.25 mL) from the tail vein into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

4. Tissue Distribution (Optional):

  • At the end of the study, key organs (e.g., liver, kidneys, brain, intestine) can be harvested to assess tissue distribution.[18]

Protocol 2: Bioanalytical Method

Accurate quantification of R-HPLA in plasma is critical for reliable PK modeling. A validated ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is recommended.[2][19]

1. Sample Preparation:

  • Protein Precipitation: Add a precipitating agent (e.g., ice-cold acetonitrile or methanol) to the plasma samples to remove proteins.[17]

  • Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the clear supernatant to a new tube. The supernatant may be evaporated to dryness and reconstituted in a suitable solvent for injection into the UPLC-MS/MS system.[17]

2. UPLC-MS/MS Analysis:

  • Instrumentation: Use a UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 column is often suitable for the separation of small molecules like R-HPLA.[20]

  • Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid is a common mobile phase for good peak shape and ionization.

  • Detection: Use multiple reaction monitoring (MRM) for sensitive and selective detection of R-HPLA and an internal standard.

3. Method Validation:

  • The analytical method must be validated according to regulatory guidelines (e.g., EMA, FDA) for linearity, accuracy, precision, selectivity, and stability.[21]

Data Analysis and Modeling

Once the plasma concentration-time data has been generated, the next step is to perform the pharmacokinetic analysis.

Pharmacokinetic Modeling Software

Several software packages are widely used in the pharmaceutical industry for PK modeling:

SoftwareKey FeaturesModeling Approaches
Phoenix WinNonlin Comprehensive tools for PK/PD analysis, widely used in industry.[22]NCA, Compartmental, Population PK[22]
GastroPlus Integrates PK modeling with PBPK, strong for predicting ADME properties.[22]PBPK, Mechanistic Absorption Models[22]
Simcyp PBPK modeling and simulation, excellent for predicting PK in special populations.[22]PBPK, Drug-Drug Interaction Prediction[22]
NONMEM Widely used for population PK modeling and analysis.[22]Nonlinear Mixed-Effects Modeling[22]
PKSolver A free, menu-driven add-in for Microsoft Excel for basic PK/PD analysis.[23]NCA, Compartmental[23]
Step-by-Step Data Analysis
  • Data Preparation: Organize the plasma concentration-time data for each animal and each route of administration.

  • Non-Compartmental Analysis (NCA):

    • Calculate key PK parameters such as:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

      • AUC (0-inf): Area under the plasma concentration-time curve extrapolated to infinity.

      • t½: Elimination half-life.

      • CL: Clearance.

      • Vd: Volume of distribution.

    • Bioavailability (F%): Calculate the absolute oral bioavailability using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

  • Compartmental Modeling:

    • Model Selection: Based on the plasma concentration-time profile, select an appropriate compartmental model (e.g., one- or two-compartment). A two-compartment model is often suitable for compounds that exhibit a distinct distribution phase.[24]

    • Parameter Estimation: Use the selected software to fit the model to the data and estimate the micro-rate constants (e.g., K10, K12, K21).

    • Model Validation: Assess the goodness of fit using statistical criteria (e.g., Akaike Information Criterion, Schwarz Criterion) and visual inspection of the fitted curve and residuals.

Modeling the Role of Gut Microbiota

Given that R-HPLA is a microbial metabolite, a PBPK model that includes an intestinal compartment for microbiome metabolism can provide a more accurate prediction of its in vivo behavior.[14][15] This type of model can help quantify the contribution of the gut microbiota to the systemic exposure of R-HPLA.[14][15]

PBPK_Model cluster_Systemic Systemic Circulation cluster_Organs Organs cluster_Gut Gastrointestinal Tract Blood Blood/Plasma Liver Liver (Metabolism) Blood->Liver Kidney Kidney (Excretion) Blood->Kidney Tissues Other Tissues (Distribution) Blood->Tissues Liver->Blood Kidney->Blood Tissues->Blood Stomach Stomach SmallIntestine Small Intestine (Absorption) Stomach->SmallIntestine SmallIntestine->Blood Absorption LargeIntestine Large Intestine (Microbial Production/Metabolism) SmallIntestine->LargeIntestine LargeIntestine->Blood Absorption

Caption: PBPK model incorporating gut microbiota metabolism.

Conclusion

The pharmacokinetic modeling of (R)-p-Hydroxyphenyllactic acid is a critical step in understanding its potential as a therapeutic agent or diagnostic marker. By employing a systematic approach that combines robust in vivo studies, validated bioanalytical methods, and appropriate modeling techniques, researchers can gain a comprehensive understanding of the ADME properties of this promising microbial metabolite. The protocols and conceptual frameworks presented in this guide provide a solid foundation for conducting these essential investigations.

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  • Sobolev, P. D., Burnakova, N. A., Beloborodova, N. V., Revelsky, A. I., & Pautova, A. K. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. [Link]

  • Sobolev, P. D., Burnakova, N. A., Beloborodova, N. V., Revelsky, A. I., & Pautova, A. K. (2025, October 12). (PDF) Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Retrieved January 16, 2026, from [Link]

  • Davison, A. S., et al. (2022). Method development and validation for analysis of phenylalanine, 4-hydroxyphenyllactic acid and 4-hydroxyphenylpyruvic acid in serum and urine. JIMD reports, 63(4), 341–350. [Link]

  • BioIVT. (n.d.). ADME In Vivo & PK Studies. Retrieved January 16, 2026, from [Link]

  • Exposome-Explorer. (n.d.). p-Hydroxyphenyllactic acid (Compound). Retrieved January 16, 2026, from [Link]

  • Mu, W., Yu, S., Zhu, L., Zhang, T., & Jiang, B. (2012). Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation. Applied Microbiology and Biotechnology, 94(3), 667-674.
  • Human Metabolome Database. (2005, November 16). Showing metabocard for p-Hydroxyphenylacetic acid (HMDB0000020). Retrieved January 16, 2026, from [Link]

  • van der Wulp, M. Y., et al. (2016). Pharmacokinetics of dietary kaempferol and its metabolite 4-hydroxyphenylacetic acid in rats. Molecular Nutrition & Food Research, 60(11), 2444-2453.
  • National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved January 16, 2026, from [Link]

  • Li, Y., et al. (2019). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Molecules (Basel, Switzerland), 24(18), 3290. [Link]

  • Brüll, V., et al. (2020). Single dose pharmacokinetics of intravenous 3,4-dihydroxyphenylacetic acid and 3-hydroxyphenylacetic acid in rats. Fitoterapia, 142, 104526. [Link]

  • Creative Biolabs. (n.d.). In Vivo ADME. Retrieved January 16, 2026, from [Link]

  • Wang, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules (Basel, Switzerland), 29(3), 578. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: D-HPLA Solubility for In Vitro Assays

Welcome to the technical support guide for 3-(4-hydroxyphenyl)lactic acid (D-HPLA). This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with D-HPLA in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(4-hydroxyphenyl)lactic acid (D-HPLA). This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with D-HPLA in in vitro experimental setups. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure consistent and reliable experimental outcomes.

Introduction: Understanding the D-HPLA Solubility Challenge

D-HPLA is a metabolite of interest with a chemical structure featuring both a hydrophilic carboxylic acid group and a more hydrophobic hydroxyphenyl group.[1][2] This amphiphilic nature contributes to its limited aqueous solubility, which can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results. This guide will walk you through a systematic approach to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of D-HPLA?

A1: The reported aqueous solubility of D-HPLA is approximately 12.9 mg/mL at 16°C.[1][3] While this seems reasonably soluble, this value can decrease significantly in complex biological media containing salts and proteins at physiological pH. It is classified as a weakly acidic compound.

Q2: What is the recommended starting solvent for preparing a D-HPLA stock solution?

A2: For initial attempts, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[4] D-HPLA is readily soluble in DMSO at concentrations of 25 mg/mL or higher.[2][5] DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules, making it a standard choice in drug discovery and biological research.[6][7]

Q3: My experimental system is sensitive to DMSO. What are my alternatives?

A3: If your assay (e.g., certain cell types, enzyme activity assays) is incompatible with DMSO, you can consider other organic solvents. D-HPLA is also soluble in Dimethylformamide (DMF) and Ethanol at 25 mg/mL.[2][5] Always perform a solvent tolerance test on your specific in vitro model to determine the maximum permissible concentration that does not induce cytotoxicity or interfere with the assay readout.[8]

SolventReported SolubilityMolarity (at 25 mg/mL)Primary Use Case
Water ~12.9 mg/mL @ 16°C[1][3]~70.8 mMAqueous buffers (limited)
DMSO ≥ 25 mg/mL[2][5]~137.2 mMPrimary stock solutions
Ethanol ≥ 25 mg/mL[2][5]~137.2 mMAlternative to DMSO
DMF ≥ 25 mg/mL[2][5]~137.2 mMAlternative to DMSO
(Note: MW of D-HPLA = 182.17 g/mol )

Q4: Can I use pH modification to enhance D-HPLA solubility in my aqueous buffer?

A4: Yes, this is a viable strategy based on the chemical nature of D-HPLA. As a carboxylic acid, D-HPLA has an estimated pKa of ~3.8.[2] By increasing the pH of the aqueous medium to be well above the pKa (e.g., pH 7.4), the carboxylic acid group will be deprotonated to its carboxylate form (3-(4-hydroxyphenyl)lactate). This ionized form is significantly more polar and thus more soluble in water.[9][10]

Crucial Caveat: Ensure that the adjusted pH is compatible with your biological system. Drastic shifts in pH can alter protein structure, enzyme activity, and cell viability, compromising the integrity of your experiment.[11]

Part 2: Troubleshooting Guide

This section addresses common issues encountered when preparing D-HPLA working solutions.

Issue 1: My D-HPLA precipitates immediately upon dilution from the DMSO stock into my aqueous cell culture medium.

This is the most frequent problem, occurring when the compound, highly soluble in the organic stock, "crashes out" upon hitting the aqueous environment where its solubility is much lower.

Root Cause Analysis: The final concentration of D-HPLA in the aqueous medium exceeds its solubility limit. Additionally, the percentage of the organic co-solvent (like DMSO) may be too low to keep it in solution.

Solutions:

  • Decrease the Final DMSO Concentration Systematically: While it may seem counterintuitive, adding a high concentration of DMSO stock directly to media can cause localized precipitation. The key is to ensure the final working solution has a DMSO concentration that is both non-toxic to the cells and sufficient to act as a co-solvent.[12] Most cell lines can tolerate DMSO up to 0.5% (v/v), but it is critical to determine this for your specific system.

  • Use an Intermediate Dilution Step: Never dilute your high-concentration stock directly into the final large volume of aqueous media. Prepare an intermediate dilution in your organic solvent or a mixture of solvent and media. This gradual reduction in solvent concentration helps prevent precipitation.[4][13]

  • Gentle Warming and Agitation: Pre-warming the aqueous medium to 37°C can slightly increase the solubility of the compound.[14] When adding the D-HPLA stock, vortex or pipette the solution gently and continuously to aid dispersion and prevent localized high concentrations that can trigger precipitation.

Workflow: Mitigating Precipitation During Dilution

cluster_prep Step 1: Stock Preparation cluster_dilution Step 2: Dilution Strategy cluster_result Step 3: Outcome Stock Prepare 100 mM D-HPLA in 100% DMSO Intermediate Prepare 1 mM Intermediate Dilution in 100% DMSO Stock->Intermediate 1:100 Dilution Working Add Intermediate Stock to Pre-warmed Aqueous Medium (Final DMSO ≤ 0.5%) Intermediate->Working e.g., 5 µL into 1 mL for 5 µM (Final DMSO = 0.5%) Success Clear, Homogeneous Working Solution Working->Success Failure Precipitate Forms Working->Failure

Caption: Recommended workflow for preparing working solutions.

Issue 2: My D-HPLA solution is clear initially but becomes cloudy or shows precipitate after incubation or a freeze-thaw cycle.

Root Cause Analysis: This points to issues with either solution stability or delayed precipitation. The compound may be in a supersaturated state that is not stable over time or with temperature changes. Multiple freeze-thaw cycles can introduce water condensation into DMSO stocks and provide energy for nucleation and crystallization.[15]

Solutions:

  • Aliquot Stock Solutions: Prepare your high-concentration DMSO stock and immediately aliquot it into small, single-use volumes. Store these at -20°C or -80°C.[4] This practice minimizes the number of freeze-thaw cycles for the parent stock.

  • Confirm Full Dissolution Before Use: After thawing an aliquot, ensure the compound is fully redissolved. Visually inspect for crystals and vortex gently. If needed, brief sonication in a water bath can be used, but avoid excessive heating which could degrade the compound.[4]

  • Prepare Working Solutions Fresh: Whenever possible, prepare the final aqueous working solution immediately before adding it to your assay. Do not store dilute, aqueous solutions of D-HPLA for extended periods, as its stability in these conditions may be limited.[16][17]

Part 3: Detailed Experimental Protocol

Protocol: Preparation of a 100 µM D-HPLA Working Solution for a Cell-Based Assay

This protocol is designed to achieve a final concentration of 100 µM D-HPLA in a cell culture medium with a final DMSO concentration of 0.1%.

1. Materials:

  • D-HPLA powder (MW: 182.17 g/mol )
  • Anhydrous, sterile-filtered DMSO
  • Sterile cell culture medium (e.g., DMEM)
  • Sterile microcentrifuge tubes

2. Procedure:

Troubleshooting Decision Pathway

Start Start: Need to dissolve D-HPLA CheckSolvent Is DMSO compatible with your assay? Start->CheckSolvent UseDMSO Use DMSO Protocol (See Detailed Protocol) CheckSolvent->UseDMSO Yes UseAlternative Test alternative solvents (Ethanol, DMF). Verify assay compatibility. CheckSolvent->UseAlternative No CheckPrecipitate Does compound precipitate in aqueous media? UseDMSO->CheckPrecipitate UseAlternative->CheckPrecipitate Success Proceed with Experiment CheckPrecipitate->Success No Troubleshoot Implement Troubleshooting: 1. Use Intermediate Dilutions 2. Pre-warm media 3. Check final solvent % CheckPrecipitate->Troubleshoot Yes CheckpH Consider pH Adjustment (if assay permits) Troubleshoot->CheckpH CheckpH->CheckPrecipitate

Sources

Optimization

Overcoming matrix effects in D-HPLA quantification

Welcome to the technical support center for the quantification of 3,4-dihydroxyphenyl lactic acid (D-HPLA). This resource is designed for researchers, scientists, and drug development professionals to address common chal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of 3,4-dihydroxyphenyl lactic acid (D-HPLA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with measuring D-HPLA in complex biological matrices. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established scientific principles to help you achieve robust and reliable results.

Section 1: Troubleshooting Guide

This section addresses specific, acute issues you may encounter during your LC-MS/MS analysis of D-HPLA. Each entry details the problem, explains the underlying causes, and provides step-by-step protocols for resolution.

Problem 1: My D-HPLA signal is low and inconsistent, especially in plasma samples. I suspect ion suppression.

Q: What is causing the inconsistent signal, and how can I diagnose it?

A: Inconsistent and low signal intensity, particularly when analyzing biological samples via LC-MS with electrospray ionization (ESI), is a classic symptom of matrix effects .[1] The "matrix" refers to all other components in the sample besides your analyte of interest, such as salts, proteins, and lipids.[1] During the ESI process, these co-eluting matrix components can compete with D-HPLA for ionization, reducing the number of analyte ions that reach the mass spectrometer detector.[2][3] This phenomenon is known as ion suppression .[2][3] Phospholipids from cell membranes are particularly notorious for causing ion suppression in plasma and serum samples.[4][5]

To definitively diagnose ion suppression, a post-column infusion experiment is the gold standard.[6] This technique helps visualize the specific regions in your chromatogram where suppression occurs.

  • Setup: Tee a syringe pump delivering a constant, low-flow (~10 µL/min) of a pure D-HPLA standard solution into the mobile phase stream after the analytical column but before the mass spectrometer's ion source.

  • Baseline Acquisition: Inject a blank mobile phase sample. You should observe a stable, elevated baseline signal for the D-HPLA MRM transition.

  • Matrix Injection: Inject a prepared blank matrix sample (e.g., a protein-precipitated plasma extract).

  • Analysis: Observe the D-HPLA signal trace. Any significant dips or drops in the signal indicate chromatographic regions where matrix components are eluting and causing ion suppression.[6] If the retention time of D-HPLA falls within one of these suppression zones, your quantification will be compromised.

Q: I've confirmed ion suppression is affecting my D-HPLA peak. What are the best strategies to eliminate it?

A: Mitigating matrix effects requires a systematic approach focused on two main areas: (1) improving the cleanliness of your sample and (2) optimizing your chromatography to separate D-HPLA from interfering components.

Strategy 1: Enhance Sample Preparation The goal is to remove interfering matrix components, especially phospholipids, before injection. The most common techniques, ranging from simplest to most effective, are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[6][7]

  • Protein Precipitation (PPT): Fast and simple, but often results in the least clean extract, leaving phospholipids and other small molecules behind.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving polar interferences (like salts) in the aqueous layer.[8][9]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively bind and elute the analyte, effectively removing salts, proteins, and phospholipids.[8][9][10] Specialized phospholipid removal plates (e.g., HybridSPE®, Ostro™) are highly effective and can remove >95% of phospholipids.[5][10]

Expert Insight: For a polar molecule like D-HPLA, a mixed-mode or weak cation exchange (WCX) SPE strategy can be highly effective for achieving a clean extract with good recovery.[11]

Strategy 2: Optimize Chromatography If sample preparation alone is insufficient, modify your LC method to chromatographically separate D-HPLA from the suppression zone you identified.

  • Adjust Gradient: Alter the slope of your mobile phase gradient to shift the retention time of D-HPLA.

  • Change Column Chemistry: Switching from a standard C18 column to one with a different stationary phase (e.g., Phenyl-Hexyl, Pentafluorophenyl (PFP), or HILIC) can alter the elution profile of both D-HPLA and the interfering matrix components.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} Caption: Workflow for diagnosing and mitigating ion suppression.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, foundational questions regarding robust D-HPLA quantification.

Q1: What exactly is a "matrix effect" and how is it formally evaluated according to regulatory guidelines?

A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting components in the sample matrix.[12] It can manifest as ion suppression (decreased signal) or ion enhancement (increased signal).[12] According to regulatory bodies like the FDA and EMA, as harmonized in the ICH M10 Bioanalytical Method Validation guideline , matrix effects must be quantitatively assessed to ensure data reliability.[13][14]

The key parameter is the Matrix Factor (MF) , which is calculated by comparing the analyte's peak response in a post-extraction spiked blank matrix sample to its response in a clean, neat solution.[12]

Formula for Matrix Factor (MF): MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

To comply with ICH M10, this should be tested using at least six different lots of the biological matrix.[14] The precision of the results across these lots (expressed as the coefficient of variation, %CV) should not exceed 15%.[14][15]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike D-HPLA and its internal standard (IS) into the final mobile phase or reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Spike Matrix): Extract blank biological matrix (e.g., plasma) from at least 6 different sources. Spike D-HPLA and IS into the final, clean extract at low and high QC concentrations.

    • Set C (Pre-Spike Matrix): Spike D-HPLA and IS into the blank matrix before the extraction process at low and high QC concentrations.

  • Analyze and Calculate:

    • Matrix Factor (MF) = Mean Peak Area from Set B / Mean Peak Area from Set A

    • Recovery (RE) = Mean Peak Area from Set C / Mean Peak Area from Set B

    • IS-Normalized MF: Calculate the MF for the analyte and the IS separately, then divide the analyte MF by the IS MF. This value should be close to 1.0.

Q2: How do I choose the best sample preparation technique for my D-HPLA assay?

A: The choice depends on a balance of required cleanliness, throughput, cost, and the complexity of your matrix. D-HPLA is a polar, hydrophilic molecule, which influences the selection.

dot graph G { graph [fontname="Arial", nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} Caption: Decision tree for selecting a sample preparation method.

Technique Principle Pros for D-HPLA Cons for D-HPLA Typical Recovery Matrix Effect Mitigation
Protein Precipitation (PPT) Add organic solvent (e.g., Acetonitrile) to crash out proteins.Fast, inexpensive, high-throughput.Leaves phospholipids, salts, and other interferences in the supernatant. High risk of ion suppression.>80%[16]Poor
Liquid-Liquid Extraction (LLE) Partition D-HPLA between aqueous sample and an immiscible organic solvent.Removes non-volatile salts and some polar interferences. Cleaner than PPT.[8]D-HPLA's polarity can make extraction into a non-polar solvent challenging. May require pH adjustment or ion-pairing agents.Variable (50-90%)Moderate
Solid-Phase Extraction (SPE) Use a solid sorbent to retain D-HPLA while matrix interferences are washed away.[10]Highly selective, provides the cleanest extract.[8][10] Excellent for removing phospholipids.[4][10]Requires method development, higher cost per sample.>80%[16]Excellent

Recommendation: For regulated bioanalysis where accuracy and precision are paramount, Solid-Phase Extraction (SPE) is the superior choice.[8][10] For early-stage discovery work where speed is critical, PPT may be acceptable, but only if used with a stable isotope-labeled internal standard to compensate for the high matrix variability.

Q3: What is the best type of internal standard (IS) to use for D-HPLA quantification?

A: The gold standard for LC-MS/MS bioanalysis is a Stable Isotope Labeled (SIL) internal standard .[17][18][19] A SIL-IS is the analyte molecule (D-HPLA) in which one or more atoms have been replaced with a heavier stable isotope (e.g., ²H/Deuterium, ¹³C, or ¹⁵N).[20]

Why is a SIL-IS superior?

  • Co-elution: It has nearly identical chemical and physical properties to D-HPLA, meaning it will behave the same way during sample extraction and chromatographic separation.[17]

  • Matrix Effect Compensation: Because it co-elutes and has the same ionization properties, it experiences the exact same degree of ion suppression or enhancement as the analyte.[17][19] This allows for highly accurate correction, as you are measuring the ratio of the analyte to an IS that is affected identically by the matrix.

  • Recovery Correction: Any analyte lost during the sample preparation process will be matched by a proportional loss of the SIL-IS, ensuring the final analyte/IS ratio remains constant.

When selecting a SIL-IS, prefer those labeled with ¹³C or ¹⁵N over Deuterium (²H), as deuterium labels can sometimes cause a slight shift in retention time and, in rare cases, undergo back-exchange.[21] The mass difference should be at least 3-4 Da to avoid isotopic crosstalk.[17]

If a SIL-IS is unavailable, a structural analog can be used, but it will not compensate for matrix effects as effectively because its different chemical structure may lead to different chromatographic retention and ionization efficiency.[18]

References

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis? Providion Group. [Link]

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015, July 9). Chromatography Online. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Restek. [Link]

  • Sangster, T., et al. (2004). Unexpected observation of ion suppression in a liquid chromatography/atmospheric pressure chemical ionization mass spectrometric bioanalytical method. Rapid Communications in Mass Spectrometry, 18(12), 1361-4. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions. [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. [Link]

  • Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology. Chromatography Today. [Link]

  • Little, J. L., et al. (2011). Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. Bioanalysis, 3(24), 2747-55. [Link]

  • Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. National Institutes of Health (NIH). [Link]

  • M10 Bioanalytical Method Validation. Regulations.gov. [Link]

  • ICH M10 guideline: validation of bioanalytical methods. Kymos. [Link]

  • Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. PubMed. [Link]

  • Impact of Sample Preparation Methods on LC-MS/MS Analysis of Molecular Targeted Drugs. J-STAGE. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Food and Drug Administration (FDA). [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION. Food and Drug Administration (FDA). [Link]

  • Catecholamine Analysis. Biotage. [Link]

  • Li, W., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(5), 259-264. [Link]

  • Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. Organomation. [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. Grenova. [Link]

  • In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. National Institutes of Health (NIH). [Link]

  • Plasma Catecholamines by LC/MS/MS. Agilent. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • Designing Stable Isotope Labeled Internal Standards. Acanthus Research. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? SciSpace. [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [Link]

Sources

Troubleshooting

Troubleshooting D-HPLA instability in aqueous solutions

Welcome to the technical support center for D-3-(4-Hydroxyphenyl)lactic acid (D-HPLA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent stability issues w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for D-3-(4-Hydroxyphenyl)lactic acid (D-HPLA). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent stability issues with D-HPLA in aqueous solutions.

Section 1: Frequently Asked Questions (FAQs) - Understanding D-HPLA Stability

Q1: What is D-HPLA and why is its stability in aqueous solutions a concern?

D-3-(4-Hydroxyphenyl)lactic acid, a metabolite of the amino acid tyrosine, is a phenolic compound investigated for various biological activities.[1] Like many phenolic compounds, its structure contains functional groups that are susceptible to degradation in aqueous environments.[2] The primary concerns are hydrolysis of the ester linkage and oxidation of the phenolic ring, which can lead to a loss of biological activity and the formation of impurities that may interfere with experimental results.[2][3]

Q2: What are the main factors that influence the stability of D-HPLA solutions?

The stability of D-HPLA, like other phenolic compounds, is significantly affected by several environmental factors:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester group.[4][5] Alkaline pH, in particular, can promote auto-oxidation of the phenolic hydroxyl group.[4]

  • Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.[2][3][6][7]

  • Light: Exposure to light, especially UV radiation, can provide the energy needed to initiate photo-oxidative degradation pathways.[3][6]

  • Oxygen: The presence of dissolved oxygen is a critical factor for the oxidation of the phenol ring.[4][6]

  • Metal Ions: Trace metal ions can act as catalysts for oxidation reactions.

Q3: What are the primary degradation pathways for D-HPLA?

There are two principal non-enzymatic degradation pathways for D-HPLA in an aqueous solution:

  • Hydrolysis: This involves the cleavage of the ester bond in the lactic acid portion of the molecule. This reaction is catalyzed by both acid and base. In neutral and acidic conditions, an autocatalytic mechanism can occur where the carboxylic acid end-groups of the molecule itself catalyze further ester cleavage.[5][8]

  • Oxidation: The 4-hydroxyphenyl group (a phenol) is susceptible to oxidation. This can be initiated by light, heat, metal ions, or high pH in the presence of oxygen.[2][4] This process can lead to the formation of colored quinone-type structures, which may be observed as a yellowing or browning of the solution.

Below is a diagram illustrating the potential degradation pathways.

G cluster_main D-HPLA Instability Pathways cluster_factors Influencing Factors cluster_pathways Degradation Pathways cluster_products Degradation Products DHPLA D-HPLA in Aqueous Solution Hydrolysis Hydrolysis DHPLA->Hydrolysis Oxidation Oxidation DHPLA->Oxidation pH pH pH->DHPLA Temp Temperature Temp->DHPLA Light Light Light->DHPLA Oxygen Oxygen Oxygen->DHPLA Metals Metal Ions Metals->DHPLA Prod_H Cleaved Acid & Alcohol Groups Hydrolysis->Prod_H Prod_O Quinone-like Impurities Oxidation->Prod_O G Start Inconsistent Results or Loss of Activity Observed PrepFresh Prepare Fresh D-HPLA Standard Solution Start->PrepFresh AnalyzeT0 Analyze via HPLC (T=0) Establish Baseline Peak Area and Retention Time PrepFresh->AnalyzeT0 Store Store Experimental Solution Under Investigation Conditions (e.g., 37°C, Light Exposure) AnalyzeT0->Store AnalyzeTX Analyze Aliquots at Time Points (T=X hours) via HPLC Store->AnalyzeTX Compare Compare T=X data to T=0 AnalyzeTX->Compare Result1 Outcome: Stable - D-HPLA peak area is >95% of T=0 - No significant new peaks Compare->Result1 No Significant Change Result2 Outcome: Unstable - D-HPLA peak area has decreased - New peaks have appeared Compare->Result2 Significant Change Action Action: - Optimize solution preparation - Use solutions immediately - Re-evaluate storage conditions Result2->Action

Sources

Optimization

Technical Support Center: Resolving Enantiomers of Hydroxyphenyllactic Acid by Chromatography

Welcome to the technical support center for the chromatographic resolution of hydroxyphenyllactic acid (HPLA) enantiomers. This resource is designed for researchers, scientists, and professionals in drug development who...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic resolution of hydroxyphenyllactic acid (HPLA) enantiomers. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chiral separations. Hydroxyphenyllactic acid, a metabolite of tyrosine, has garnered significant interest due to its potential as a biomarker for various disorders and its role in metabolic pathways.[1][2] The biological activity of its enantiomers can differ, making their accurate separation and quantification crucial.[3][4]

This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of hydroxyphenyllactic acid important?

The enantiomers of a chiral molecule can exhibit different pharmacological and toxicological profiles. In the case of hydroxyphenyllactic acid, isolating and quantifying individual enantiomers is essential for understanding their specific biological roles and for the development of stereochemically pure pharmaceuticals.[3][4]

Q2: What are the primary chromatographic techniques for resolving HPLA enantiomers?

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most common and versatile method.[5] Supercritical Fluid Chromatography (SFC) is also gaining traction as a powerful alternative.[6] Additionally, Gas Chromatography (GC) can be used, often requiring derivatization of the analyte.

Q3: Which type of chiral stationary phase (CSP) is most effective for HPLA?

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are highly effective for separating a wide range of chiral compounds, including hydroxy acids like HPLA.[7][8] These CSPs offer diverse selectivity due to their complex three-dimensional structures.[7] Macrocyclic glycopeptide and cyclodextrin-based columns can also be successful.[9][10]

Troubleshooting Guide: Chiral HPLC Method Development

This section addresses common issues encountered during the development of a chiral HPLC method for HPLA.

Issue 1: No separation of enantiomers is observed.

Q: I'm injecting my racemic HPLA standard, but I only see a single peak. What's wrong?

A: This is a common starting point in chiral method development. The lack of separation indicates that the chiral recognition mechanism between your analyte and the CSP is not effective under the current conditions. Here’s a systematic approach to troubleshoot:

  • Verify Column Selection:

    • Underlying Principle: Chiral recognition is highly specific. The "lock and key" interaction depends on the three-dimensional structure of both the analyte and the CSP.[11]

    • Actionable Advice: If you are using a polysaccharide-based column (e.g., Chiralpak® or Chiralcel® series), ensure it is a suitable choice for acidic compounds. A screening approach using columns with different selectors (e.g., an amylose-based vs. a cellulose-based CSP) is highly recommended as their chiral recognition abilities can be complementary.[7][8]

  • Mobile Phase Composition is Critical:

    • Underlying Principle: The mobile phase composition directly influences the interactions between the analyte and the stationary phase. For acidic compounds like HPLA, controlling the ionization state is crucial.[7]

    • Actionable Advice:

      • Add an Acidic Modifier: For acidic analytes, the addition of a small percentage (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group.[7][12] This promotes interaction with the CSP and improves peak shape.

      • Optimize the Alcohol Modifier: In normal-phase chromatography (e.g., Hexane/Isopropanol), the type and concentration of the alcohol can significantly impact selectivity.[8] Systematically evaluate different alcohols (e.g., isopropanol, ethanol) and vary their concentration.

  • Consider a Different Elution Mode:

    • Underlying Principle: Polysaccharide-based CSPs can be used in normal-phase, reversed-phase, and polar organic modes, each offering different interaction mechanisms and selectivities.[9][13]

    • Actionable Advice: If normal-phase conditions are unsuccessful, explore a reversed-phase method (e.g., Acetonitrile/Water with an acidic modifier) or a polar organic mode (e.g., using pure methanol or acetonitrile with an additive).[7][14]

Issue 2: Poor resolution or peak tailing.

Q: I can see a shoulder on my peak, or the two enantiomer peaks are heavily overlapping. What can I do to improve the resolution?

A: Poor resolution (Rs < 1.5) indicates that while some chiral recognition is occurring, the separation is not efficient enough. Here’s how to address this:

  • Optimize Mobile Phase Strength:

    • Underlying Principle: In normal phase, decreasing the percentage of the alcohol modifier (the polar component) will generally increase retention times and can improve resolution. The opposite is true in reversed-phase.

    • Actionable Advice: Methodically adjust the ratio of your strong and weak solvents. For example, in a hexane/isopropanol mobile phase, try decreasing the isopropanol percentage from 20% to 15% or 10%.

  • Change the Alcohol Modifier:

    • Underlying Principle: Different alcohols can lead to different hydrogen bonding and dipole-dipole interactions with the CSP, altering selectivity.

    • Actionable Advice: If you are using isopropanol, try substituting it with ethanol. This simple change can sometimes dramatically improve separation.[12]

  • Adjust the Column Temperature:

    • Underlying Principle: Temperature affects the thermodynamics of the analyte-CSP interaction. Lower temperatures often, but not always, lead to better resolution due to enhanced interaction specificity.

    • Actionable Advice: If your HPLC system has a column oven, try running the separation at a lower temperature (e.g., 15°C or 25°C) and a higher temperature (e.g., 40°C) to observe the effect on resolution.

  • Lower the Flow Rate:

    • Underlying Principle: Reducing the flow rate increases the time the analyte spends interacting with the stationary phase, which can lead to better separation efficiency.

    • Actionable Advice: Decrease the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min to see if resolution improves.

Issue 3: Inconsistent retention times and poor reproducibility.

Q: My retention times are shifting between injections, making quantification unreliable. What causes this?

A: Retention time instability is a serious issue that points to a lack of equilibrium in your system or changes in the mobile phase or column condition.

  • Ensure Proper Column Equilibration:

    • Underlying Principle: Chiral stationary phases, especially when using mobile phase additives, can require extended equilibration times to achieve a stable baseline and consistent retention.

    • Actionable Advice: When changing mobile phases, flush the column with at least 20-30 column volumes of the new mobile phase before starting your analysis.[15]

  • Beware of "Memory Effects":

    • Underlying Principle: Acidic and basic additives can adsorb to the stationary phase and influence subsequent analyses, even after changing the mobile phase.[15] This "memory effect" can be persistent.

    • Actionable Advice: Dedicate a specific column to methods using acidic modifiers and another for basic modifiers, if possible. If you must switch, use a thorough washing procedure. For polysaccharide columns, flushing with a strong solvent like isopropanol may be necessary.[16] Always check the column's instruction manual for solvent compatibility.

  • Mobile Phase Preparation and Stability:

    • Underlying Principle: The composition of the mobile phase must be consistent. Volatile components can evaporate over time, changing the solvent strength.

    • Actionable Advice: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation. Ensure thorough mixing of mobile phase components.[17]

  • Check for System Leaks:

    • Underlying Principle: A leak in the HPLC system will cause pressure fluctuations and, consequently, unstable retention times.

    • Actionable Advice: Systematically check all fittings and connections for any signs of leakage.[17]

Experimental Protocols & Data

Protocol 1: Initial Screening of HPLA Enantiomers on Polysaccharide CSPs

This protocol outlines a systematic approach to screen for the best combination of column and mobile phase.

  • Prepare a 1 mg/mL racemic HPLA standard solution in a solvent compatible with your initial mobile phase (e.g., isopropanol for normal phase).

  • Select a set of complementary chiral columns. A good starting point is one amylose-based and one cellulose-based column.

  • Screen in Normal Phase Mode:

    • Mobile Phase A: Hexane/Isopropanol (90:10 v/v) + 0.1% TFA

    • Mobile Phase B: Hexane/Ethanol (90:10 v/v) + 0.1% TFA

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm or 275 nm.

  • Screen in Reversed-Phase Mode (if no success in normal phase):

    • Mobile Phase C: Acetonitrile/Water (60:40 v/v) + 0.1% Formic Acid

    • Mobile Phase D: Methanol/Water (60:40 v/v) + 0.1% Formic Acid

    • Flow Rate: 0.8 mL/min

    • Detection: UV at 220 nm or 275 nm.

  • Evaluate the chromatograms for any signs of peak splitting or separation and select the most promising conditions for optimization.

Column Type Stationary Phase Chemistry Typical Performance for Hydroxy Acids
Amylose-Based e.g., Amylose tris(3,5-dimethylphenylcarbamate)Often provides good selectivity due to its helical structure, creating chiral grooves.[7]
Cellulose-Based e.g., Cellulose tris(3,5-dimethylphenylcarbamate)Has a more linear structure, offering different steric and hydrogen bonding interactions.[7]

Visualizations

Workflow for Chiral Method Development

Chiral_Method_Development start Start: Racemic HPLA Sample screen_cols Screen Columns (Amylose & Cellulose CSPs) start->screen_cols screen_mp Screen Mobile Phases (Normal & Reversed Phase) screen_cols->screen_mp eval_sep Evaluate Separation screen_mp->eval_sep no_sep No Separation eval_sep->no_sep No partial_sep Partial Separation / Poor Peak Shape eval_sep->partial_sep Partial good_sep Good Separation (Rs > 1.5) eval_sep->good_sep Yes no_sep->screen_cols Try different columns/modes optimize Optimize Parameters (Solvent Ratio, Temp, Flow Rate) partial_sep->optimize validate Validate Method good_sep->validate optimize->eval_sep Re-evaluate end End: Robust Chiral Method validate->end

Caption: A logical workflow for chiral method development for HPLA.

References

  • Methyl p-hydroxyphenyllactate. An inhibitor of cell growth and proliferation and an endogenous ligand for nuclear type-II binding sites. Journal of Biological Chemistry.
  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. American Pharmaceutical Review.
  • Enantiomer separation of phenyllactic acid by HPLC with Hp-b-cyclodextrin as chiral mobile phase additive.
  • Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PMC - PubMed Central.
  • A Researcher's Guide to Polysaccharide-Based Chiral Columns for Hydroxy Acid Separ
  • Agilent Chiral Chromatograph Training Guide. Purdue University.
  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROM
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
  • Hydroxyphenyllactic acid | Endogenous Metabolite. TargetMol.
  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI.
  • Macrocyclic Chiral St
  • Chiral Column Sample Prep : r/Chempros. Reddit.
  • Chiral HPLC Separ
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Finding the Best Separation for Enantiomeric Mixtures.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
  • Trouble with chiral separations.
  • Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Deriv
  • Chiroptical activity of hydroxycarboxylic acids with implications for the origin of biological homochirality. PMC - PubMed Central.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI.
  • HPLC Enantiomeric Separations of Pharmaceuticals Using Polar Organic Mobile Phases. Supelco.
  • The Endogenous Role of 2-Hydroxyphenylacetic Acid in Metabolism: A Technical Guide. BenchChem.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting Guide. YMC.
  • Production of 4-hydroxyphenyllactic acid by Lactobacillus sp.
  • Progress in the Enantioseparation of β-Blockers by Chrom
  • Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chrom
  • Supercritical fluid chromatography for the enantiosepar

Sources

Troubleshooting

Preventing degradation of (R)-p-Hydroxyphenyllactic acid during sample storage

Technical Support Center: (R)-p-Hydroxyphenyllactic Acid A Guide to Ensuring Sample Integrity During Storage Welcome to the technical support guide for (R)-p-Hydroxyphenyllactic acid ((R)-HPLA). This resource is designed...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-p-Hydroxyphenyllactic Acid

A Guide to Ensuring Sample Integrity During Storage

Welcome to the technical support guide for (R)-p-Hydroxyphenyllactic acid ((R)-HPLA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this important tyrosine metabolite. Maintaining the stability of (R)-HPLA is critical for accurate quantification and reliable experimental outcomes.[1][2] This guide provides in-depth, evidence-based answers and protocols to prevent degradation and troubleshoot common issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of (R)-HPLA degradation in my samples?

(R)-HPLA is susceptible to degradation primarily due to its phenolic hydroxyl group. This chemical feature makes it vulnerable to oxidation, which is the main degradation pathway.[1] This process can be accelerated by several factors:

  • Presence of Oxygen: Dissolved oxygen in solvents or exposure to air can initiate oxidative reactions.[1][3]

  • Exposure to Light: UV and even ambient light can provide the energy to trigger photo-oxidation.[1][3][4]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation and other degradation pathways.[3][5][6]

  • High pH (Neutral/Alkaline Conditions): Phenolic compounds are generally more prone to oxidation at higher pH levels.[1][5] An acidic environment is often preferred for stability.[5]

  • Presence of Metal Ions: Trace metal ions can act as catalysts, significantly speeding up the oxidation process.[1]

A visible sign of this degradation is often a change in the solution's color, typically turning yellow or brown as phenols are converted into quinones and subsequently polymerize.[1]

Q2: What is the optimal temperature for short-term and long-term storage of (R)-HPLA samples?

The ideal storage temperature depends on the duration. Low temperatures are crucial for slowing down chemical and enzymatic degradation.[6]

  • Short-Term Storage (up to 72 hours): Refrigeration at 2-8°C (e.g., 4°C) is suitable for samples that will be analyzed within a few days.[5][7]

  • Long-Term Storage (weeks to months): For extended storage, freezing at -20°C or, ideally, ultra-low temperatures of -80°C is strongly recommended.[1][5] Storing at -80°C effectively minimizes molecular movement and halts most biochemical reactions, preserving the integrity of the analyte.

Q3: How does the pH of my sample solution affect the stability of (R)-HPLA?

The pH of the solution is a critical factor. (R)-HPLA, like other phenolic compounds, is more stable in acidic conditions.[5] Alkaline or even neutral pH can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.[1] For aqueous solutions, maintaining a slightly acidic pH (e.g., pH 4-5) can significantly enhance stability.[5] This is also relevant for the lactic acid moiety, as extreme pH and high temperatures can affect its structure.[8][9]

Q4: My lab has standard clear vials. Is it necessary to use amber vials?

Yes, it is highly recommended. The phenolic ring in (R)-HPLA is sensitive to light-induced degradation.[3][4] Amber vials are designed to block UV and other wavelengths of light that can catalyze photo-oxidation.[1][5] Storing samples in clear vials, even in a dark freezer, does not protect them from light exposure during handling on the benchtop.

Q5: Should I consider adding antioxidants or other stabilizers to my samples?

Adding a stabilizer can be a very effective strategy, especially if you observe degradation despite other precautions. The choice depends on your sample matrix and downstream analytical method.

  • Antioxidants: Compounds like ascorbic acid or butylated hydroxytoluene (BHT) can be added to scavenge free radicals and prevent oxidation.[1]

  • Chelating Agents: If metal-catalyzed oxidation is a concern, adding a chelating agent like EDTA can sequester metal ions, rendering them unable to participate in degradation reactions.[1]

  • Solvent Choice: Whenever possible, prepare solutions fresh. If stock solutions must be stored, degas the solvent by sparging with an inert gas (nitrogen or argon) before dissolving the compound to remove dissolved oxygen.[1]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter and provides a logical workflow to identify and solve the issue.

Problem: My quantified (R)-HPLA concentration is decreasing in samples I've stored for a week.
  • Possible Cause 1: Inadequate Storage Temperature. Storage at 4°C or even -20°C may not be sufficient for preventing slow degradation over a week, especially in a complex biological matrix.

    • Solution: For any storage longer than 72 hours, transition to -80°C . Perform a quick freeze-thaw stability test to confirm that the process of freezing and thawing itself is not causing degradation.

  • Possible Cause 2: Oxygen Exposure. The headspace in your vial contains oxygen, and repeated access to a stock solution can introduce more.

    • Solution: Aliquot samples into single-use volumes.[1] Before sealing each aliquot, flush the headspace with an inert gas like nitrogen or argon for 30-60 seconds to displace oxygen.[1][5]

Problem: My (R)-HPLA solutions are turning a pale yellow/brown color.
  • Possible Cause: Oxidation. This is a classic visual indicator of phenolic compound oxidation, where phenols are converted to colored quinones and polymers.[1] This is a definitive sign of sample degradation.

    • Solution 1: Light Protection. Immediately switch to using amber vials or tubes for all sample preparation and storage steps.[1][5] When working on the bench, cover sample racks with aluminum foil.

    • Solution 2: pH Control. Check the pH of your sample matrix. If it is neutral or alkaline, adjust to a slightly acidic pH if your experimental protocol allows. For stock solutions, use a slightly acidic buffer.

    • Solution 3: Add an Antioxidant. If the discoloration happens rapidly upon dissolution, consider preparing your solvent with an antioxidant like ascorbic acid before adding the (R)-HPLA.[1]

Problem: I'm observing new, unexpected peaks near the (R)-HPLA peak in my LC-MS/MS chromatogram.
  • Possible Cause: Formation of Degradation Products. These new peaks are likely oxidative byproducts or other isomers of (R)-HPLA. Their presence compromises the accuracy of your quantification.[1]

    • Solution: Implement a comprehensive stability protocol immediately. This involves combining all the key recommendations: use amber, single-use aliquots, flush with nitrogen, and store at -80°C. Prepare a fresh sample under these ideal conditions and compare its chromatogram to the degraded one to confirm the disappearance of the extraneous peaks.

Section 3: Protocols and Workflows

Protocol 1: Recommended General Sample Storage

This protocol provides a step-by-step method for the optimal storage of samples containing (R)-HPLA.

Materials:

  • Amber glass or polypropylene vials with tight-sealing caps.

  • Inert gas source (Nitrogen or Argon) with a gentle delivery system.

  • -80°C freezer.

  • Pipettes and appropriate safety equipment.

Procedure:

  • Preparation: Prepare samples or stock solutions in a degassed solvent if possible. To degas, sparge the solvent with nitrogen gas for 15-20 minutes.

  • Aliquoting: Immediately after preparation, dispense the solution into single-use amber vials. This prevents contamination and repeated freeze-thaw cycles of a master stock.[1]

  • Inerting: Gently flush the headspace of each vial with nitrogen or argon gas for approximately 30 seconds to displace atmospheric oxygen.[1][5]

  • Sealing: Immediately and tightly cap each vial.

  • Freezing: Snap-freeze the aliquots in dry ice or a suitable freezing bath before transferring them to a -80°C freezer for long-term storage.

  • Thawing: When ready to use, thaw an aliquot quickly in a water bath at room temperature and use it immediately. Do not refreeze any unused portion.

Protocol 2: Basic Stability Testing

This protocol helps you validate the stability of (R)-HPLA in your specific sample matrix under your laboratory's conditions.

Objective: To determine the degradation rate of (R)-HPLA under different storage conditions.

Procedure:

  • Sample Pooling: Create a pooled sample by combining several representative samples of your matrix (e.g., plasma, urine, cell media).

  • Spiking: Spike the pooled sample with a known concentration of (R)-HPLA.

  • Aliquoting: Distribute the spiked pool into multiple sets of aliquots in amber vials.

  • Baseline Analysis (T=0): Immediately analyze 3-5 aliquots to establish the initial, undegraded concentration of (R)-HPLA.

  • Storage Conditions: Store the remaining sets of aliquots under the conditions you wish to test:

    • Set 1: 4°C (refrigerated)

    • Set 2: -20°C

    • Set 3: -80°C

    • (Optional) Set 4: Room temperature, exposed to light (to simulate worst-case benchtop conditions).

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 72h, 1 week, 1 month), retrieve 3-5 aliquots from each storage condition.

  • Quantification: Thaw the samples and analyze them using your validated analytical method (e.g., LC-MS/MS).[10][11]

  • Data Analysis: Calculate the percentage of (R)-HPLA remaining at each time point relative to the T=0 baseline. Plot the concentration versus time for each condition to visualize the degradation curve.

Section 4: Visual Guides & Data

Data Summary

The following table summarizes the recommended storage conditions to minimize degradation.

ParameterRecommendationRationale
Temperature -80°C for long-term (>72h) storage.[1][5]Drastically slows chemical and enzymatic degradation rates.
2-8°C for short-term (<72h) storage.[5]Adequate for brief periods, but not sufficient to halt slow oxidation.
Light Exposure Store in amber vials at all times.[1][5]Prevents photo-oxidation catalyzed by UV and ambient light.[3][12]
Atmosphere Flush vials with Nitrogen/Argon .[1][5]Displaces oxygen, a key reactant in the primary degradation pathway.
pH Maintain a slightly acidic pH (4-5) if possible.[5]The phenolic group is less susceptible to oxidation in acidic conditions.
Container Use single-use aliquots .[1]Avoids repeated freeze-thaw cycles and oxygen introduction to the main stock.
Additives Consider antioxidants (e.g., ascorbic acid) or chelators (e.g., EDTA).[1]Scavenges free radicals and sequesters catalytic metal ions.
Diagrams

cluster_workflow Recommended Sample Handling Workflow Collect 1. Sample Collection Process 2. Sample Processing (e.g., Centrifugation, Extraction) Collect->Process Aliquot 3. Aliquot into Amber Vials Process->Aliquot Critical Stability Step Flush 4. Flush with N2/Ar Aliquot->Flush Critical Stability Step Store 5. Store at -80°C Flush->Store Analyze 6. Thaw & Analyze Store->Analyze Use single aliquot Do not refreeze

Caption: A workflow diagram highlighting critical steps to ensure (R)-HPLA stability.

cluster_degradation Primary Degradation Pathway: Oxidation HPLA (R)-p-Hydroxyphenyllactic acid (Stable Phenol Form) Quinone Quinone-type Intermediate (Unstable) HPLA->Quinone Oxidizing Agents (O2, Light, Metal Ions) Polymer Colored Polymer Products (Degraded) Quinone->Polymer Polymerization

Caption: The primary oxidative degradation pathway for phenolic compounds like (R)-HPLA.

References

  • Skroza, D., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central. Retrieved from [Link]

  • Sparnins, V. L., & Chapman, P. J. (1974). Bacterial Degradation of 4-Hydroxyphenylacetic Acid and Homoprotocatechuic Acid. Journal of Bacteriology. Retrieved from [Link]

  • Recamales, Á. F., et al. (2006). The effect of storage conditions on the phenolic composition and colour of white wine. Food Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated red wine. Request PDF. Retrieved from [Link]

  • Ramli, N. S., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. MDPI. Retrieved from [Link]

  • Srisayam, M., et al. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. MDPI. Retrieved from [Link]

  • Papadopoulou, A., et al. (2019). Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat. PubMed Central. Retrieved from [Link]

  • Zhang, Z., et al. (2018). Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. MDPI. Retrieved from [Link]

  • Davison, G., et al. (2021). Comprehensive Biotransformation Analysis of Phenylalanine-Tyrosine Metabolism Reveals Alternative Routes of Metabolite Clearance in Nitisinone-Treated Alkaptonuria. PubMed Central. Retrieved from [Link]

  • ZIO Chemical Co., Ltd. (2026). How does lactic acid affect the stability of drugs? Blog. Retrieved from [Link]

  • Baĭkova, V. N., & Levinskiĭ, M. B. (1977). [Quantitative determination of p-hydroxyphenyllactic acid in patients with hemoblastosis using gas-liquid chromatography]. PubMed. Retrieved from [Link]

  • Human Metabolome Database. (2005). Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755). HMDB. Retrieved from [Link]

  • Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PubMed Central. Retrieved from [Link]

  • Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PubMed. Retrieved from [Link]

  • Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. ResearchGate. Retrieved from [Link]

  • Xu, Y., et al. (2011). Effects of Temperature and pH on the Degradation of Poly(lactic acid) Brushes. ResearchGate. Retrieved from [Link]

  • Pinter, E., et al. (2021). Long-Term Thermal Stabilization of Poly(Lactic Acid). PubMed Central. Retrieved from [Link]

  • Hughes, A. T., et al. (2022). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. The University of Liverpool Repository. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). p-Hydroxyphenyllactic acid (Compound). IARC. Retrieved from [Link]

  • Czemierska, K., et al. (2023). The Impact of Physicochemical Conditions on Lactic Acid Bacteria Survival in Food Products. MDPI. Retrieved from [Link]

  • Aasen, I. M., et al. (2000). The effect of temperature and pH on the growth of lactic acid bacteria: a pH-auxostat study. PubMed. Retrieved from [Link]

  • Zhang, K., et al. (2023). Recent Advances in Transcription Factor–Mediated Regulation of Salvianolic Acid Biosynthesis in Salvia miltiorrhiza. MDPI. Retrieved from [Link]

  • Rupa Health. (n.d.). 4-Hydroxyphenyllactic Acid. Rupa Health. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Yield and Enantioselectivity of D-3-Phenyllactic Acid (D-HPLA) Synthesis

Welcome to the technical support center for the synthesis of D-3-Phenyllactic Acid (D-HPLA). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complex...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of D-3-Phenyllactic Acid (D-HPLA). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of synthesizing high-purity, high-yield D-HPLA. As a potent antimicrobial agent and a valuable chiral building block, the efficient synthesis of D-HPLA is critical.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.

The predominant and most effective method for producing D-HPLA with high stereochemical purity is through the enzymatic asymmetric reduction of phenylpyruvic acid (PPA).[1][3] Therefore, this guide will focus primarily on troubleshooting this biocatalytic approach.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis of D-HPLA.

Q1: My D-HPLA yield is consistently low. What are the most common initial checks I should perform?

A1: Low yield is often traced back to suboptimal reaction conditions or reagent quality. Begin by verifying these foundational aspects:

  • Enzyme Activity: Confirm the activity of your D-lactate dehydrogenase (D-LDH) and your cofactor regeneration enzyme (e.g., Formate Dehydrogenase or Glucose Dehydrogenase). Enzyme activity can diminish with improper storage or handling.

  • Cofactor Regeneration: Ensure your NADH regeneration system is functioning efficiently. The reduction of PPA to D-HPLA consumes NADH, and without effective regeneration, the reaction will stall.[3]

  • pH Control: The optimal pH for D-LDH enzymes is typically around 6.0-7.0.[1][3] Deviations can significantly reduce enzyme activity. It is crucial to monitor and adjust the pH throughout the reaction, as the formation of D-HPLA will acidify the mixture.[1][2]

  • Substrate Quality: Use high-purity phenylpyruvic acid (PPA). Impurities can inhibit the enzyme or lead to side products.

Q2: The enantiomeric excess (ee%) of my D-HPLA is below the desired >99%. What is the likely cause?

A2: Low enantiomeric excess in an enzymatic reaction points to a few key areas:

  • Enzyme Specificity: Ensure you are using a highly specific D-lactate dehydrogenase. Some LDHs may have relaxed stereoselectivity.

  • Contaminating Dehydrogenases: If using whole-cell biocatalysts (e.g., recombinant E. coli), ensure there is no significant background expression of L-specific dehydrogenases that could produce the L-enantiomer.

  • Racemization: While less common under mild enzymatic conditions, confirm that your workup and purification conditions (e.g., extreme pH or high temperatures) are not causing racemization of the final product.

  • Analytical Method Validation: Before extensive optimization, validate your chiral HPLC method. Analyze a racemic standard of D/L-HPLA to ensure you have baseline separation of the two enantiomers. An unoptimized analytical method can give the false appearance of low ee%.[4]

Q3: My reaction starts well but stops before all the phenylpyruvic acid (PPA) is consumed. Why?

A3: This is a classic sign of enzyme inhibition or instability.

  • Product Inhibition: High concentrations of D-HPLA can sometimes inhibit the D-LDH enzyme.

  • Substrate Inhibition: While less common for PPA with D-LDH, very high initial substrate concentrations can sometimes inhibit enzyme activity. A fed-batch approach, where the substrate is added incrementally, can mitigate this and improve the final yield.[1]

  • Enzyme Denaturation: Over the course of the reaction, the enzyme may be slowly denaturing due to mechanical agitation, suboptimal temperature, or pH drift.

  • Cofactor Depletion: Your NADH regeneration system may not be keeping pace with the primary reaction, leading to a depletion of the necessary NADH cofactor.

Q4: How do I effectively purify D-HPLA from the reaction mixture?

A4: Purification involves separating the product from the enzyme, unused substrates, and buffer salts.

  • Biocatalyst Removal: If using whole cells or precipitated enzymes, centrifugation is the first step to pellet the biocatalyst.[5] If using soluble enzymes, you may need to precipitate them first (e.g., with ammonium sulfate) or use ultrafiltration.

  • Extraction: After removing the biocatalyst, acidify the supernatant to a low pH (e.g., pH 2-3) to protonate the D-HPLA. Then, extract the D-HPLA into an organic solvent like ethyl acetate.

  • Back Extraction/Washing: Wash the organic layer with brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Crystallization: The resulting crude solid can be further purified by recrystallization from a suitable solvent system to yield high-purity D-HPLA.[6]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving more complex issues.

Guide 1: Troubleshooting Low Reaction Yield (<85%)

Low yield is a multifaceted problem that requires a systematic approach to diagnose. The following workflow helps pinpoint the root cause.

Low_Yield_Troubleshooting Start Start: Low D-HPLA Yield Check_Enzymes Verify Enzyme Activity (D-LDH & Regeneration Enzyme) Start->Check_Enzymes Enzyme_OK Is Activity High? Check_Enzymes->Enzyme_OK Replace_Enzymes Action: Use fresh or higher activity enzyme batch. Enzyme_OK->Replace_Enzymes No Check_Conditions Analyze Reaction Conditions Enzyme_OK->Check_Conditions Yes Replace_Enzymes->Check_Enzymes pH_Check Is pH maintained at optimum (e.g., 6.5) throughout? Check_Conditions->pH_Check Implement_Control Action: Implement robust pH control (e.g., automated titration with Na₂CO₃). pH_Check->Implement_Control No Temp_Check Is temperature stable at optimum (e.g., 35-40°C)? pH_Check->Temp_Check Yes Implement_Control->Check_Conditions Calibrate_Temp Action: Calibrate thermostat; ensure uniform heating/cooling. Temp_Check->Calibrate_Temp No Cofactor_Check Evaluate Cofactor Regeneration Temp_Check->Cofactor_Check Yes Calibrate_Temp->Check_Conditions Regen_Substrate Is regeneration substrate (e.g., glucose, formate) in excess? Cofactor_Check->Regen_Substrate Add_Substrate Action: Increase concentration of regeneration substrate (e.g., 1.5x of PPA). Regen_Substrate->Add_Substrate No Fed_Batch Consider Reaction Strategy Regen_Substrate->Fed_Batch Yes Add_Substrate->Cofactor_Check Try_Fed_Batch Problem may be substrate/product inhibition. Action: Implement a fed-batch process. Fed_Batch->Try_Fed_Batch Success Yield Improved Try_Fed_Batch->Success

Caption: Workflow for troubleshooting low D-HPLA yield.

Causality Explained:

  • Enzyme Activity is Paramount: The catalyst is the heart of the reaction. Without sufficient activity from both the primary synthesis enzyme (D-LDH) and the regeneration enzyme, the reaction cannot proceed efficiently. The specific activity (U/mg) should be confirmed before starting a large-scale reaction.

  • pH is a Critical Control Parameter: D-LDH has a defined pH optimum. The production of an acid (D-HPLA) will naturally decrease the pH. Without active pH control, the enzyme will quickly move out of its optimal operating range, drastically slowing the reaction rate.[1]

  • Cofactor Regeneration is the Engine: The reduction of PPA is stoichiometrically linked to the oxidation of NADH. The regeneration system (e.g., glucose dehydrogenase converting glucose to gluconic acid while reducing NAD⁺ to NADH) must be robust enough to replenish the NADH pool continuously.[2] An excess of the regeneration substrate (like glucose) ensures this part of the cycle is not the rate-limiting step.[2]

  • Fed-Batch Strategy Overcomes Inhibition: High concentrations of reactants or products can be detrimental. A fed-batch process, where the PPA and the regeneration substrate are added in portions over time, keeps their concentrations in a "sweet spot"—high enough for a good reaction rate but low enough to avoid inhibition.[1] This strategy has been shown to successfully produce over 20 g/L of D-HPLA.[1]

Guide 2: Troubleshooting Low Enantiomeric Excess (ee%)

Achieving high stereopurity is the primary reason for using an enzymatic method. A drop in ee% indicates a loss of stereocontrol.

Low_ee_Troubleshooting Start Start: Low D-HPLA ee% Validate_HPLC Validate Analytical Method with Racemic Standard Start->Validate_HPLC HPLC_OK Is separation baseline and ratio 50:50? Validate_HPLC->HPLC_OK Optimize_HPLC Action: Optimize chiral HPLC method (column, mobile phase, temp). HPLC_OK->Optimize_HPLC No Check_Enzyme_Purity Check for Contaminating Enzymes HPLC_OK->Check_Enzyme_Purity Yes Optimize_HPLC->Validate_HPLC Whole_Cell Using whole-cell catalyst? Check_Enzyme_Purity->Whole_Cell Check_Conditions_ee Review Reaction & Workup Conditions Check_Enzyme_Purity->Check_Conditions_ee Purity Confirmed Check_Host_Strain Possible L-LDH background expression. Action: Use a different E. coli host strain or purified enzyme. Whole_Cell->Check_Host_Strain Yes Check_Purified_Enzyme Action: Verify purity of D-LDH enzyme preparation. Whole_Cell->Check_Purified_Enzyme No Success ee% Improved Check_Host_Strain->Success Check_Purified_Enzyme->Success Temp_ee Is temperature too high? Check_Conditions_ee->Temp_ee Lower_Temp High temp can sometimes reduce selectivity. Action: Screen lower temperatures (e.g., 25-35°C). Temp_ee->Lower_Temp Potentially Workup_pH Using harsh pH/temp during purification? Temp_ee->Workup_pH No Lower_Temp->Success Mild_Workup Action: Ensure workup and purification are performed under mild conditions. Workup_pH->Mild_Workup Yes Workup_pH->Success No Mild_Workup->Success

Caption: Workflow for troubleshooting low enantiomeric excess.

Causality Explained:

  • Trust But Verify Your Analytics: The most common source of "bad" data is an unvalidated analytical method.[4] If your chiral HPLC cannot separate a 50:50 racemic mixture into two distinct, equal-area peaks, you cannot trust any ee% value it generates.

  • Enzyme is the Source of Chirality: The high enantioselectivity of the reaction is dictated entirely by the enzyme's active site. If the D-LDH preparation is contaminated with an L-LDH, you will inevitably produce a mixture of enantiomers. This is a particular concern when using whole-cell biocatalysts, where the host organism (E. coli) may have endogenous dehydrogenases with competing activity.

  • Temperature Affects Selectivity: While enzymes have an optimal temperature for activity, this may not always perfectly align with the optimal temperature for selectivity. Higher temperatures increase molecular motion and can sometimes lead to less precise binding in the enzyme's active site, potentially lowering the enantiomeric excess.[7][8] Screening a range of temperatures is a standard practice in optimizing asymmetric syntheses.[7]

Part 3: Protocols and Data

Experimental Protocol: Fed-Batch Biotransformation for High-Yield D-HPLA

This protocol is adapted from methodologies demonstrating high-yield synthesis and is designed to serve as a robust starting point for optimization.[1]

1. Preparation of Biocatalyst (Recombinant E. coli):

  • Prepare a whole-cell biocatalyst by co-expressing the genes for a D-lactate dehydrogenase (e.g., from Lactobacillus rossiae) and a glucose dehydrogenase in a suitable E. coli expression strain (e.g., BL21(DE3)).[1][2]
  • Grow the cells in a suitable medium (e.g., LB with appropriate antibiotics) and induce protein expression (e.g., with IPTG).[2][9]
  • Harvest the cells by centrifugation and wash them with a phosphate buffer (e.g., 100 mM, pH 6.5). The resulting cell paste is referred to as dry cell weight (DCW) after lyophilization or wet cell weight (WCW) directly.

2. Fed-Batch Reaction Setup:

  • In a temperature-controlled bioreactor, prepare the initial reaction mixture (e.g., for a 100 mL final volume):
  • Potassium Phosphate Buffer (100 mM, pH 6.5): 50 mL
  • Recombinant Cells: 1 g DCW (or equivalent WCW)
  • Phenylpyruvic Acid (PPA): 0.75 g
  • Glucose: 0.75 g
  • Set the temperature to 35°C and stirring to 200 rpm.[1]
  • Prepare a feeding solution containing PPA and glucose.

3. Reaction Execution and Monitoring:

  • Maintain the pH at 6.5 throughout the reaction by automated titration with a base solution (e.g., 1.0 M Na₂CO₃).[1][2]
  • At 1.5 hours and 4 hours, supplement the reaction with 0.375 g of PPA and 0.375 g of glucose.[1]
  • Withdraw small aliquots of the reaction mixture periodically (e.g., every hour) for analysis. Quench the reaction in the aliquot (e.g., by adding acid) and centrifuge to remove cells.
  • Analyze the supernatant by chiral HPLC to determine the concentrations of PPA and D-HPLA, and the enantiomeric excess of the product.

4. Product Isolation:

  • Once the reaction is complete (PPA is consumed), centrifuge the entire reaction mixture to pellet the cells.
  • Collect the supernatant. Acidify to pH 2.0 with HCl.
  • Extract the D-HPLA with three portions of ethyl acetate.
  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to obtain the crude product.
  • Purify further by recrystallization if necessary.
Data Presentation: Performance Indicators

The following table summarizes typical quantitative data from successful D-HPLA syntheses using enzymatic methods.

ParameterTypical ValueKey ReferenceRationale
Final Product Titer 20.5 g/L[1]High titer is crucial for process efficiency and reduces downstream processing volumes.
Yield (from PPA) >91%[1][2]Demonstrates efficient conversion of the starting material to the desired product.
Enantiomeric Excess (ee%) >99%[1][2]Confirms the high stereoselectivity of the D-LDH catalyst, a primary goal of the method.
Productivity 49.2 g L⁻¹ d⁻¹[1]A measure of the reaction speed and efficiency, important for industrial scalability.
Optimal pH 6.5[1][2]Represents the pH at which the D-LDH enzyme exhibits maximum activity and stability.
Optimal Temperature 35-40 °C[1][9]Balances high enzyme activity with maintaining enzyme stability over the reaction time.

References

  • The Enzymatic Synthesis of Perdeuterated D- and L-Lactic Acid-d 4 and Polymerization of Their Lactides to Polylactic Acid. (n.d.). MDPI. [Link]

  • Enzymological characterization of a novel d-lactate dehydrogenase from Lactobacillus rossiae and its application in d-phenyllactic acid synthesis. (2020-02-06). PMC - NIH. [Link]

  • Enzymatic production of D-3-phenyllactic acid by Pediococcus pentosaceus D-lactate dehydrogenase with NADH regeneration by Ogataea parapolymorpha formate dehydrogenase. (n.d.). PubMed. [Link]

  • Major role of lactate dehydrogenase D-LDH1 for the synthesis of lactic acid in Fructobacillus tropaeoli CRL 2034. (2020-07-14). PubMed. [Link]

  • Enantioselective Biosynthesis of L-Phenyllactic Acid From Phenylpyruvic Acid In Vitro by L-Lactate Dehydrogenase Coupling With Glucose Dehydrogenase. (2022-02-17). Frontiers. [Link]

  • An enzymatic platform for the highy enantioselective and stereodivergent construction of cyclopropyl-δ-lactones. (n.d.). PMC - NIH. [Link]

  • Recent development of phenyllactic acid: physicochemical properties, biotechnological production strategies and applications. (n.d.). Taylor & Francis Online. [Link]

  • Enzymatic preparation of d-phenyllactic acid at high space-time yield with a novel phenylpyruvate reductase identified from Lact. (n.d.). ScienceDirect. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023-07-04). EMU Physics Department. [Link]

Sources

Troubleshooting

Dealing with co-eluting peaks in D-HPLA HPLC analysis

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of 3,4-dihydroxyphenylacetic acid (D-HPLA). This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of 3,4-dihydroxyphenylacetic acid (D-HPLA). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with co-eluting peaks in their chromatographic separations. Here, we move beyond generic advice to provide field-proven insights and systematic troubleshooting strategies tailored to the unique chemical properties of D-HPLA and related catecholamine metabolites.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during D-HPLA analysis.

Q1: My D-HPLA peak is co-eluting with another peak. What is the most common cause?

A1: Co-elution in the analysis of structurally similar compounds like D-HPLA and its potential interferents is often due to insufficient selectivity (α) in the chromatographic system.[1] Because D-HPLA is an ionizable, polar molecule, the most frequent culprit is a suboptimal mobile phase pH, which fails to impart a unique enough charge or polarity difference between D-HPLA and the co-eluting compound for the stationary phase to resolve them.[2][3]

Q2: I see a small shoulder on my main D-HPLA peak. Is this always co-elution?

A2: A peak shoulder is a strong indicator of co-elution, but it can also be caused by other issues.[4] These include a contaminated guard column, a partially clogged column frit, or injecting the sample in a solvent that is much stronger than the mobile phase.[5] If you have a Diode Array Detector (DAD), you can use the peak purity function to confirm if multiple components are present under the peak.[6]

Q3: Can I improve resolution just by increasing my column length or decreasing the particle size?

A3: Yes, these changes increase column efficiency (N), which can improve resolution.[7][8][9] Using a longer column or one packed with smaller particles (e.g., sub-2 µm for UHPLC) increases the number of theoretical plates, leading to sharper peaks and better separation of closely eluting compounds.[7][10] However, this approach is often less impactful than optimizing selectivity (α) and may lead to significantly higher backpressure.[8][10] It is most effective when peaks are already partially separated.

Q4: My retention times are drifting, causing intermittent co-elution. What should I check first?

A4: Retention time drift is commonly caused by subtle changes in the mobile phase composition or column temperature.[5][11] Ensure your mobile phase is fresh, well-mixed, and properly degassed.[5] Evaporation of the organic solvent component can change its composition over time.[5] Also, verify that your column oven is maintaining a stable temperature, as a change of just 1°C can alter retention times by 1-2%.[5] For ionizable compounds like D-HPLA, inconsistent mobile phase pH is a major cause of drift.[3][5]

Q5: What are the typical degradation products of D-HPLA I should be aware of?

A5: D-HPLA, being a catechol, is susceptible to oxidation, especially under non-acidic conditions or exposure to light and heat.[12][13] Forced degradation studies are essential to identify potential degradation products that could co-elute with the parent peak.[13][14][15] Common degradation pathways involve oxidation of the catechol ring. Developing a stability-indicating method requires demonstrating separation from these potential degradants.[15][16]

Systematic Troubleshooting Guide for Co-eluting Peaks

When facing co-elution, a systematic approach is more effective than random parameter changes. This guide follows a logical progression from initial diagnosis to advanced method development, grounded in the principles of the chromatography resolution equation.

Step 1: Initial Assessment and System Diagnosis

Before modifying your method, ensure your HPLC system and current method are performing as expected. Non-ideal peak shapes can masquerade as co-elution or make it worse.

  • Evaluate Peak Shape: Is the peak fronting or tailing?

    • Tailing peaks (asymmetry > 1.2) can be caused by secondary interactions, often between a basic analyte and acidic residual silanols on the column packing.[17] While D-HPLA is acidic, this can affect other compounds in your sample. Insufficient mobile phase buffer capacity can also cause tailing.[11]

    • Fronting peaks (asymmetry < 0.9) often indicate column overload or sample solvent effects.[10][17]

  • Check System Health:

    • Sample Solvent: Ensure your sample is dissolved in a solvent weaker than or equal in strength to your initial mobile phase.[18] Injecting in a strong solvent causes premature band broadening.

    • Extra-Column Volume: Minimize tubing length and diameter, especially in UHPLC systems, to reduce band broadening that can obscure separation.

    • System Suitability: Confirm that system suitability parameters (e.g., efficiency, tailing factor for a standard) meet the established criteria for your method.

Step 2: Method Optimization Based on the Resolution Equation

Chromatographic resolution (Rs) is governed by three key factors: Efficiency (N), Selectivity (α), and Retention Factor (k'). The most effective way to resolve co-eluting peaks is by manipulating these factors.

Caption: Troubleshooting workflow for co-elution based on the resolution equation.

A. Manipulating Selectivity (α) - The Most Powerful Tool

Selectivity is a measure of the difference in affinity of two analytes for the stationary phase.[17] Changing selectivity is the most effective way to separate co-eluting peaks.[4][7]

  • Adjust Mobile Phase pH: For an acidic compound like D-HPLA, pH is the most critical parameter.[19] Slight changes in pH can alter its ionization state and that of interfering compounds, dramatically changing retention and selectivity.[2][3] It is best to work at a pH at least 1.5-2 units away from the pKa of the analytes to ensure a single ionic form and prevent peak splitting.[3]

    • Action: See Protocol 1 for a systematic approach to pH screening.

  • Change Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase.[9] If you are using acetonitrile, switching to methanol (or vice versa) can alter elution order and resolve co-eluting peaks.[7]

  • Change Stationary Phase: If mobile phase adjustments fail, the column chemistry may not be suitable for the separation.[6][9]

    • C18 Columns: Standard choice for hydrophobicity-based separations.

    • Phenyl-Hexyl Columns: Offer alternative selectivity for aromatic compounds like D-HPLA through π-π interactions.[9][20] This can be highly effective at resolving it from non-aromatic interferents.

    • Cyano Columns: Can be used in both reversed-phase and normal-phase modes and provide different selectivity based on dipole-dipole interactions.[9]

B. Adjusting Retention Factor (k')

The retention factor (k', formerly capacity factor) is a measure of how long an analyte is retained on the column.[17] An ideal k' is between 2 and 10. If co-eluting peaks are eluting too early (k' < 2), increasing retention can improve resolution.[6]

  • Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., from 40% to 35% acetonitrile) will increase retention for all analytes, providing more time for the column to separate them.[20][21]

  • Modify Gradient Slope: For gradient methods, a shallower gradient (i.e., a slower increase in organic solvent over time) can significantly improve the separation of closely eluting peaks.[8][22]

C. Increasing Column Efficiency (N)

Efficiency relates to the sharpness of the chromatographic peaks. Sharper peaks are narrower at the base and thus less likely to overlap.[17]

  • Decrease Particle Size/Increase Column Length: As discussed in the FAQs, using a column with smaller particles or a longer column increases the plate number (N), resulting in sharper peaks.[7][10]

  • Optimize Temperature: Increasing column temperature reduces mobile phase viscosity, which can improve mass transfer and lead to sharper peaks (higher efficiency).[7][23] However, temperature can also affect selectivity, sometimes improving it and sometimes worsening it.[10][23] It is an important parameter to screen.

    • Action: Systematically evaluate temperatures from 30°C to 50°C in 5°C increments to observe the effect on resolution.

  • Optimize Flow Rate: Lowering the flow rate can sometimes enhance separation, but it also increases run time.[9][10] Each column has an optimal flow rate (as described by the van Deemter equation) that provides the highest efficiency.

Parameter AdjustmentPrimary Effect on ResolutionTypical Impact on D-HPLA AnalysisCautions
Mobile Phase pH Selectivity (α)High. D-HPLA is acidic; its retention is highly sensitive to pH.Column stability (most silica-based C18 columns are stable between pH 2-8).[11]
Organic Modifier Type Selectivity (α)High. Switching between acetonitrile and methanol can alter elution order.Re-equilibration is necessary. Methanol produces higher backpressure.
Stationary Phase Selectivity (α)High. A Phenyl phase can offer unique π-π interactions with D-HPLA's ring.Requires new column purchase and significant method redevelopment.
% Organic Solvent Retention (k')Medium. Decreasing organic % increases retention, allowing more time for separation.May significantly increase run time.
Gradient Slope Retention (k')Medium-High. A shallower gradient is very effective for complex samples.Increases run time.
Column Temperature Efficiency (N) & Selectivity (α)Medium. Can sharpen peaks and sometimes unpredictably change selectivity.[7][23]D-HPLA stability at higher temperatures should be monitored.
Column Length/Particle Size Efficiency (N)Medium. Can provide baseline resolution for partially separated peaks.Significantly increases backpressure, may require a UHPLC system.[8]

Detailed Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Adjustment

This protocol describes a systematic approach to optimize mobile phase pH for the separation of D-HPLA from a co-eluting peak.

Objective: To determine the optimal mobile phase pH that maximizes selectivity (α) and resolution (Rs).

Materials:

  • HPLC-grade water, acetonitrile (or methanol)

  • Buffers/Acids: Formic acid, phosphoric acid, ammonium acetate

  • Calibrated pH meter

  • Your analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • D-HPLA standard and a sample exhibiting the co-elution issue

Procedure:

  • Establish a Baseline: Run your current method and record the retention times and resolution of the co-eluting pair.

  • Prepare Mobile Phases: Prepare a series of identical aqueous mobile phases, adjusting the pH across a range. For acidic D-HPLA, a range of pH 2.5 to 4.5 is a good starting point.

    • Mobile Phase A1: Water with 0.1% Formic Acid (approx. pH 2.7)

    • Mobile Phase A2: Water with buffer adjusted to pH 3.0 (e.g., using phosphate or acetate buffer, ~20mM)

    • Mobile Phase A3: Water with buffer adjusted to pH 3.5

    • Mobile Phase A4: Water with buffer adjusted to pH 4.0

    • Mobile Phase A5: Water with buffer adjusted to pH 4.5

    • Note: Using a buffer is crucial for pH stability and reproducibility.[2]

  • Systematic Injections:

    • Equilibrate the column with the first mobile phase (e.g., 50:50 A1:B, where B is acetonitrile) for at least 15-20 column volumes.

    • Inject your standard/sample and record the chromatogram.

    • Repeat this process for each prepared pH value (A2 through A5), ensuring thorough column equilibration between each change.

  • Data Analysis:

    • Create a table comparing the retention time (RT) of D-HPLA, the RT of the interferent, and the calculated resolution (Rs) at each pH.

    • Plot Rs vs. pH to visualize the optimal pH value that provides baseline separation (Rs ≥ 1.5).

    • The pH that provides the greatest separation between the two peaks is your optimum.

References

  • Dolan, J. W., Snyder, L. R., & Quarry, M. A. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. [Link]

  • Welch, C. J., et al. (n.d.). How to Improve the Resolution Between Two Peaks in Liquid Chromatography. LCGC International. [Link]

  • PharmaGuru. (2025). How To Improve Resolution In HPLC: 5 Simple Tips. [Link]

  • Koczur, S. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]

  • Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?. [Link]

  • Various Authors. (2022, October 27). How does HPLC column's temperature influence to peak area, peak shape or retention time?. ResearchGate. [Link]

  • Cogent HPLC Columns. (n.d.). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. [Link]

  • Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. [Link]

  • Isimer, A., et al. (1991). EFFECTS OF MOBILE PHASE COMPOSITION ON THE SEPARATION OF CATECHOLAMINES BY LIQUID CHROMATOGRAPHY WITH ELECTROCHEMICAL DETECTION. Journal of Islamic Academy of Sciences, 4(2), 130-135. [Link]

  • Chromatography Forum. (2024, February 29). What are the effects of changes in column temperature?. [Link]

  • Bartlett, W. A. (1989). Effects of mobile phase composition on the chromatographic and electrochemical behaviour of catecholamines and selected metabolites. Journal of Chromatography B: Biomedical Sciences and Applications, 493(1), 1-14. [Link]

  • Polite, L. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs via YouTube. [Link]

  • Nishikawa, T., et al. (2016). Determination of catecholamines and related compounds in mouse urine using column-switching HPLC. Analyst, 141(7), 2244-2251. [Link]

  • Li, H., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(8), 2589. [Link]

  • Agilent Technologies. (2012). HPLC Method Development. [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC. [Link]

  • Neue, U. D. (n.d.). HPLC Troubleshooting Guide. Waters Corporation. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • Atinary. (n.d.). Optimizing HPLC method development to maximize peak resolution. [Link]

  • Mastelf. (2025). How to Improve HPLC Resolution: Key Factors for Better Separation. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Optimizing HPLC/UHPLC Systems. [Link]

  • Element Lab Solutions. (n.d.). HPLC Method Optimisation. [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Roy, B., & Das, A. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 53(8), 1332-1341. [Link]

  • International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(6), 280-291. [Link]

  • Dhale, C., & Rao, J. R. (2019). Stability Indicating HPLC MS Method for Determination of Degradation Products in Vildagliptin. Journal of Analytical & Bioanalytical Techniques, 10(2), 420. [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). [Link]

Sources

Optimization

Technical Support Center: Optimizing D-HPLA Extraction Efficiency

Welcome to the technical support center for the extraction of D-3-Phenyllactic Acid (D-HPLA). This guide is designed for researchers, scientists, and drug development professionals who are working to quantify this import...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the extraction of D-3-Phenyllactic Acid (D-HPLA). This guide is designed for researchers, scientists, and drug development professionals who are working to quantify this important metabolite from complex biological and chemical matrices. As a phenyl alkanoic acid with diverse biological activities, including antifungal properties and potential relevance in neurological disorders like multiple sclerosis, accurate measurement of D-HPLA is critical.[1]

Extracting a moderately polar, pH-sensitive molecule like D-HPLA from matrices rich in proteins, lipids, and salts presents significant analytical challenges. This guide provides in-depth, field-proven answers to common problems, moving beyond simple procedural steps to explain the underlying scientific principles that govern extraction efficiency.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational questions that form the basis of a robust extraction strategy for D-HPLA.

Question: What is D-HPLA and what are its key chemical properties relevant to extraction?

Answer: D-3-Phenyllactic Acid (D-HPLA) is a hydroxy monocarboxylic acid, structurally related to the amino acid phenylalanine.[2] Its structure, containing a phenyl ring, a hydroxyl group, and a carboxylic acid group, dictates its behavior during extraction. For successful method development, two properties are paramount:

  • Polarity: D-HPLA is a moderately polar molecule. The phenyl ring provides non-polar character, while the carboxylic acid and hydroxyl groups impart polarity. This dual nature allows for flexibility in choosing between different extraction techniques.

  • Acidity (pKa): The carboxylic acid group is the most critical feature for extraction. While the exact pKa is not widely published, it can be estimated to be in the range of 3-4, similar to other short-chain carboxylic acids. This means the ionization state of D-HPLA is highly dependent on the pH of the sample solution. At a pH above its pKa, the molecule will be deprotonated (negatively charged), making it highly water-soluble. At a pH well below its pKa, it will be in its neutral, protonated form, making it significantly more soluble in organic solvents. Manipulating pH is therefore the most powerful tool for controlling its solubility and partitioning behavior.

PropertyValue / DescriptionImplication for Extraction
Molecular Formula C₉H₁₀O₃[2][3]---
Molecular Weight ~166.18 g/mol [3]Suitable for standard LC-MS analysis.
Key Functional Groups Carboxylic Acid, Phenyl, HydroxylDual polarity; charge state is pH-dependent.
Predicted pKa ~3-4Critical for pH manipulation in LLE and Ion-Exchange SPE.

Question: What are the primary extraction strategies for D-HPLA from complex matrices like plasma or tissue?

Answer: The three most common and effective strategies are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is often a crude, initial cleanup step, particularly for plasma or serum.[4] It involves adding a cold organic solvent (e.g., acetonitrile, methanol) to the sample to denature and precipitate proteins. While fast and simple, it provides minimal cleanup of other matrix components like phospholipids and may result in significant ion suppression in LC-MS analysis.[4]

  • Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous and an organic phase.[5][6][7] By controlling the pH of the aqueous phase, D-HPLA can be selectively driven into the organic phase for isolation.[8] LLE is cost-effective but can be labor-intensive and may form emulsions.[6]

  • Solid-Phase Extraction (SPE): SPE is a highly selective and powerful technique that uses a solid sorbent packed into a cartridge to retain either the analyte of interest or matrix interferences.[9][10][11] For D-HPLA, reversed-phase or mixed-mode ion-exchange sorbents are typically used. SPE produces the cleanest extracts, reduces matrix effects, and allows for sample concentration, thereby increasing analytical sensitivity.[9][11]

Question: Which extraction method should I choose: LLE or SPE?

Answer: The choice depends on your specific analytical goals, sample throughput needs, and the complexity of your matrix.

  • Choose LLE when:

    • You need a quick, low-cost method for a smaller number of samples.

    • Your downstream analysis is less sensitive to matrix effects (e.g., HPLC-UV).

    • You are performing initial exploratory work.

  • Choose SPE when:

    • You require the cleanest possible extract to minimize matrix effects for sensitive LC-MS/MS analysis.[9]

    • You need to concentrate the analyte from a dilute sample to improve detection limits.[11]

    • High reproducibility and high throughput (using 96-well plates) are critical.

    • Your matrix is exceptionally complex (e.g., tissue homogenates, whole blood).

Question: What is a "matrix effect" and how does it impact D-HPLA analysis?

Answer: A matrix effect is the alteration (suppression or enhancement) of the ionization of an analyte, like D-HPLA, in a mass spectrometer's ion source due to the presence of co-eluting compounds from the sample matrix.[12][13] These interfering components, such as salts, phospholipids, or endogenous metabolites, are not removed during extraction and can drastically affect the accuracy and reproducibility of your quantitative results.[12][14] Even if you achieve 100% recovery of D-HPLA, a strong matrix effect can render your results meaningless. A key goal of optimizing extraction is not just to recover the analyte, but to efficiently remove these interfering matrix components.[9]

Part 2: Troubleshooting Guides

This section provides a systematic, cause-and-effect approach to solving the most common issues encountered during D-HPLA extraction.

Problem 1: Low Recovery of D-HPLA (<70%)

Question: My D-HPLA recovery is consistently low. I've followed a standard protocol, but I'm losing my analyte. What are the likely causes and how can I fix this?

Answer: Low recovery is a common problem that can almost always be traced back to a mismatch between the extraction conditions and the chemical properties of D-HPLA.[15][16] The troubleshooting path depends on your chosen method.

graph LowRecoveryTroubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Troubleshooting workflow for low D-HPLA recovery.

Causality Analysis for Low Recovery:

  • For LLE:

    • Incorrect pH: This is the most common failure mode. If the pH of the aqueous sample is not acidified to at least 2 units below the pKa of D-HPLA (i.e., pH < 2), the molecule will remain ionized and stay in the aqueous phase, leading to near-zero recovery in the organic solvent.[17]

    • Suboptimal Solvent Choice: The polarity of the extraction solvent must be matched to D-HPLA. Highly non-polar solvents like hexane will be ineffective. Moderately polar, water-immiscible solvents like ethyl acetate, diethyl ether, or methyl tert-butyl ether (MTBE) are excellent starting points.[18]

    • Insufficient Partitioning: If mixing (vortexing/shaking) is too short or not vigorous enough, the analyte will not have sufficient opportunity to partition into the organic phase.

    • "Salting-Out" Effect: For highly aqueous matrices, adding a neutral salt (e.g., NaCl or Na₂SO₄) can decrease the solubility of D-HPLA in the aqueous phase and drive it into the organic solvent, improving recovery.[18]

  • For SPE:

    • Analyte Breakthrough: This occurs when D-HPLA fails to bind to the sorbent during the sample loading step.[19] This is often caused by the sample being dissolved in a solvent that is too "strong" (i.e., has too high a percentage of organic solvent), which prevents the analyte from interacting with the stationary phase.

    • Loss During Wash Step: The wash solvent may be too strong, prematurely eluting the bound D-HPLA along with the interferences it is meant to remove.[19]

    • Incomplete Elution: The elution solvent is not strong enough to disrupt the interaction between D-HPLA and the sorbent, leaving the analyte behind on the cartridge.[19] This is a frequent issue when trying to elute with insufficient volumes or too weak a solvent.

Problem 2: High Matrix Effects & Poor Data Quality

Question: My recovery seems acceptable, but my LC-MS results are inconsistent, with drifting retention times, poor peak shape, and significant ion suppression. What is happening?

Answer: This is a classic case of high matrix effects. Your extraction method is successfully recovering D-HPLA, but it is failing to remove endogenous interferences from the matrix, which are now wreaking havoc in your LC-MS system.[12][20] The solution is to build more selectivity into your cleanup protocol.

Strategies to Mitigate Matrix Effects:

  • Optimize the SPE Wash Step: This is your most powerful tool. After loading the sample and binding D-HPLA to a reversed-phase sorbent, use the strongest possible wash solvent that does not elute your analyte. This will remove more of the weakly-bound interferences. For example, if D-HPLA elutes with 60% methanol, a wash step with 20-30% methanol might be effective at cleaning the sample without losing the analyte.

  • Switch to a More Selective SPE Sorbent: If a simple reversed-phase (e.g., C18) sorbent isn't providing enough cleanup, consider a mixed-mode sorbent. A mixed-mode anion exchange (MAX) sorbent, for example, combines reversed-phase properties with positive charges. At a neutral or slightly basic pH, D-HPLA will be negatively charged and bind strongly via ion exchange, allowing for very strong organic washes to remove neutral interferences.

  • Implement LLE Back-Extraction: This is a highly effective cleanup technique for LLE.

    • Step 1: Perform the initial LLE by acidifying the sample (pH < 2) and extracting D-HPLA into an organic solvent (e.g., ethyl acetate). This moves D-HPLA away from polar matrix components like salts.

    • Step 2: Isolate the organic layer and then "back-extract" it by mixing it with a fresh, basic aqueous solution (e.g., pH > 8). This will ionize the D-HPLA, making it highly water-soluble and causing it to partition back into the new, clean aqueous phase, leaving non-polar interferences (like lipids) behind in the organic solvent. The clean aqueous phase can then be acidified and analyzed.[18]

  • Sample Dilution: A simple, often overlooked strategy is to dilute the final extract.[14] This reduces the concentration of all components, including matrix interferences, which can sometimes be enough to overcome ion suppression. However, this will also reduce the concentration of D-HPLA, so it is only feasible if your assay has sufficient sensitivity.

graph MatrixEffect { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=record, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Diagram illustrating LC-MS matrix effect.

Part 3: Experimental Protocols and Method Development Guides

The following protocols provide robust starting points for developing a D-HPLA extraction method. They should be optimized for your specific matrix and instrumentation. For quantification, the use of a stable isotope-labeled internal standard (e.g., D-HPLA-d3) is strongly recommended to correct for extraction variability and matrix effects.[21][22]

Protocol 1: Baseline Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of D-HPLA from a liquid matrix like serum or plasma.

  • Sample Preparation:

    • Pipette 100 µL of the sample into a 2 mL microcentrifuge tube.

    • Add the internal standard (e.g., 10 µL of D-HPLA-d3 solution).

    • Add 20 µL of 1M Hydrochloric Acid (HCl) to acidify the sample to pH < 2. Vortex briefly.

  • Extraction:

    • Add 1 mL of a suitable organic solvent (see Table 2). Ethyl acetate is a good starting point.

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge the tube at >10,000 x g for 10 minutes to separate the aqueous and organic layers and pellet any precipitated protein.

  • Collection & Evaporation:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and protein pellet.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[23]

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase used for your LC-MS analysis. Vortex to dissolve, then transfer to an autosampler vial.

SolventPolarity IndexComments
Hexane 0.1Too non-polar; poor recovery expected.
Methyl tert-butyl ether (MTBE) 2.5Good choice; low water solubility, good recovery.
Diethyl Ether 2.8Good recovery, but highly volatile and peroxide-forming.
Ethyl Acetate 4.4Recommended starting point. Excellent balance of polarity and water immiscibility.
Acetonitrile 5.8Too polar; miscible with water, not suitable for LLE.
Table 2: LLE Solvent Selection Guide.
Protocol 2: Baseline Solid-Phase Extraction (SPE)

This protocol uses a generic reversed-phase (C18 or polymeric) SPE cartridge.

graph SPE_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

The 5 fundamental steps of a generic SPE workflow.
  • Sample Pre-treatment:

    • For plasma/serum: Perform a protein precipitation by adding 3 parts cold acetonitrile to 1 part sample. Vortex, centrifuge, and collect the supernatant. Dilute the supernatant 1:1 with water containing 0.1% formic acid.

    • For aqueous samples: Acidify with formic acid to a final concentration of 0.1% (pH ~2.7).

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 drop per second).

  • Washing:

    • Wash the cartridge with 1 mL of 5-10% methanol in water. This step is critical for removing polar interferences and should be optimized.

  • Elution:

    • Elute the D-HPLA with 1 mL of methanol or acetonitrile into a clean collection tube. To improve recovery, perform the elution with two separate 500 µL aliquots.[11]

  • Final Steps:

    • Evaporate the eluate and reconstitute in the mobile phase as described in the LLE protocol.

Sorbent TypeRetention MechanismBest For
Reversed-Phase (C18, Polymeric) Hydrophobic interactions[24]Retaining moderately polar to non-polar analytes like D-HPLA from polar (aqueous) matrices. The most common starting point.
Mixed-Mode Anion Exchange (MAX) Hydrophobic + Anion ExchangeHighly selective for acidic compounds. Binds D-HPLA strongly at neutral pH, allowing for aggressive washes to remove interferences.
Weak Anion Exchange (WAX) Anion Exchange[9]Another option for selective retention of D-HPLA in its ionized state.
Table 3: SPE Sorbent Selection Guide for D-HPLA.

References

  • PubChem. (+-)-3-Phenyllactic acid. National Center for Biotechnology Information. [Link]

  • Gu, H., et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of The American Society for Mass Spectrometry. [Link]

  • Ahuja, S. (2009). Quality-Control Analytical Methods: High-Performance Liquid Chromatography. Pharmaceutical Manufacturing Handbook. [Link]

  • Lagarón, C. M., et al. (2013). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • ResearchGate. Effect of pH on the yield of extraction. [Link]

  • SCION Instruments. Sample Preparation – Liquid-Liquid Extraction. [Link]

  • Stoll, D. R. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. [Link]

  • Phenomenex. (2024). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Waters Corporation. (2023). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. [Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • Li, W., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • SCION Instruments. Sample Preparation – Manual Solid Phase Extraction. [Link]

  • Veeprho. (2024). Liquid-Liquid Extraction (LLE) & Supported-Liquid Extraction (SLE). [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]

  • Chemistry LibreTexts. (2023). Liquid-liquid extraction (LLE). [Link]

  • Dolan, J. W. (2009). Matrix Effects and Recovery. LCGC North America. [Link]

  • Jenke, D. (2014). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Pharmaceutical Outsourcing. [Link]

  • ResearchGate. Effect of pH on the extraction efficiency. [Link]

  • ResearchGate. The effects of pH of extraction on the extraction efficiencies (n=3). [Link]

  • Du-Quiton, J., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Metabolomics. [Link]

  • Organomation. (2024). Preparing Samples for HPLC-MS/MS Analysis. [Link]

  • ResearchGate. Effect of solution pH on extraction efficiency of 2,4-D. [Link]

  • Du-Quiton, J., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Metabolomics. [Link]

Sources

Troubleshooting

Technical Support Center: D-HPLA Mass Spectrometry Analysis

Welcome to the technical support center for D-HPLA (3,4-dihydroxyphenyl lactic acid) mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to provide expert...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for D-HPLA (3,4-dihydroxyphenyl lactic acid) mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges with calibration curves. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your D-HPLA quantification.

Troubleshooting Guide: Calibration Curve Issues

A robust and reproducible calibration curve is the cornerstone of accurate quantification in D-HPLA mass spectrometry assays.[1] This guide addresses the most common issues encountered during method development and routine analysis, providing a systematic approach to diagnosis and resolution.

Issue 1: Non-Linear Calibration Curve

A non-linear calibration curve, particularly when a linear relationship is expected, can significantly compromise the accuracy of your results.[2] This issue often manifests as a plateau at higher concentrations or poor accuracy at the lower end of the curve.[3]

Potential Causes and Solutions
Potential Cause Diagnostic Check Solution
Detector Saturation Examine the peak shape of the highest concentration standards. Flattened or distorted peak tops are a strong indicator.[3] Inject a diluted sample of the highest standard; if the peak shape improves and the result falls on the linear portion of the curve, saturation is likely.1. Reduce Injection Volume: Decrease the amount of sample introduced into the mass spectrometer.[3] 2. Dilute High-Concentration Samples: Bring high-concentration standards and samples into the linear range of the assay through dilution.[3] 3. Adjust Detector Voltage: Lowering the detector voltage can reduce sensitivity and extend the linear dynamic range.[3]
Ion Source Saturation / Ion Suppression This is a competitive ionization process where at high concentrations, the analyte and internal standard (IS) compete, or matrix components suppress ionization.[4] Prepare two calibration curves: one in a clean solvent and another in a matrix-matched blank. A significant difference in the slopes indicates matrix effects.[3][5]1. Optimize Chromatography: Improve separation to ensure D-HPLA and its internal standard elute in a region free of significant matrix interference.[6] 2. Enhance Sample Preparation: Implement more rigorous sample clean-up procedures (e.g., solid-phase extraction) to remove interfering matrix components like phospholipids.[6] 3. Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL IS for D-HPLA will co-elute and experience similar matrix effects, providing better normalization.[7]
Analyte Multimer Formation At high concentrations, D-HPLA molecules may form dimers or other multimers, which have a different mass-to-charge ratio and are not detected as the primary analyte, leading to a non-linear response.[8][9]1. Modify Mobile Phase: Adjusting the pH or organic solvent composition of the mobile phase can sometimes disrupt multimer formation. 2. Extend the Upper Limit of Quantification (ULOQ) with Caution: If non-linearity is confined to the highest concentrations, consider lowering the ULOQ to a range where linearity is maintained.[9]
Inappropriate Regression Model Forcing a linear regression (1/x) on data that is inherently non-linear will result in a poor fit and inaccurate quantification, especially at the ends of the curve.[1][4]1. Evaluate Different Weighting Factors: Assess weighting factors such as 1/x² to improve the fit for heteroscedastic data, where variance increases with concentration.[8][10] 2. Consider a Quadratic Curve Fit: If non-linearity is reproducible and understood, a quadratic (second-order polynomial) regression may be appropriate. This must be justified and validated according to regulatory guidelines.[8][9]
Issue 2: Poor Reproducibility and High Variability

Inconsistent calibration curves from run to run lead to unreliable data and failed batches. This variability can stem from several sources throughout the analytical process.[11]

Potential Causes and Solutions
Potential Cause Diagnostic Check Solution
Internal Standard (IS) Inconsistency Monitor the IS response across all calibrators, quality controls (QCs), and unknown samples. The IS response should be consistent.[12] Significant drift or erratic IS response indicates a problem.[13]1. Ensure Proper IS Addition: Use a calibrated pipette and a consistent technique to add the IS to all samples.[14] 2. Verify IS Stability: Confirm the stability of the IS in the stock solution and in the final processed samples under the storage and analytical conditions.[15] 3. Select an Appropriate IS: The ideal IS is a stable isotope-labeled version of D-HPLA (e.g., D-HPLA-d3). If using an analog, ensure it has very similar chemical and physical properties.[16][11]
Sample Preparation Variability Inconsistent extraction recovery of D-HPLA between samples will lead to high variability.1. Automate Sample Preparation: If possible, use automated liquid handlers to minimize human error. 2. Optimize and Validate the Extraction Protocol: Ensure the sample preparation method is robust and provides consistent recovery across the entire concentration range.
Instrumental Drift Changes in instrument performance during an analytical run can cause signal drift.[9] This can be due to fluctuations in the LC system or the mass spectrometer's ion source.[8]1. System Equilibration: Ensure the LC-MS/MS system is fully equilibrated before starting the analytical run. 2. Regular Maintenance: Perform routine maintenance on the LC pumps, injector, and MS ion source to ensure stable performance.[17] 3. Use of a SIL-IS: A stable isotope-labeled internal standard is crucial to compensate for instrumental drift.[16][8]
Improper Preparation of Calibrators Errors in the serial dilution of stock solutions or spiking into the matrix are common sources of irreproducibility.[18]1. Use Calibrated Equipment: Ensure all pipettes and balances are properly calibrated. 2. Independent Stock Solutions: Prepare calibration standards and quality control samples from separate stock solution weighings to verify the accuracy of the primary stock.[7] 3. Freshly Prepared Calibrators: Whenever possible, use freshly prepared calibration standards for each run, as recommended by ICH M10 guidelines.[15]
Workflow for Troubleshooting Calibration Curve Non-Linearity

Below is a systematic workflow to diagnose and resolve non-linear calibration curves in your D-HPLA assay.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Non-Linear Calibration Curve Observed check_saturation Step 1: Investigate Instrumental Effects start->check_saturation diag_saturation Examine peak shape of ULOQ. Inject diluted ULOQ. check_saturation->diag_saturation is_saturated Is detector saturated? diag_saturation->is_saturated solve_saturation Solution: - Reduce injection volume - Dilute high concentration samples - Adjust detector voltage is_saturated->solve_saturation Yes check_matrix Step 2: Evaluate Matrix Effects is_saturated->check_matrix No end_node Linear and Reproducible Calibration Curve Achieved solve_saturation->end_node diag_matrix Compare calibration curves in solvent vs. matrix-matched blank. check_matrix->diag_matrix is_matrix_effect Significant difference in slope? diag_matrix->is_matrix_effect solve_matrix Solution: - Optimize chromatography - Improve sample clean-up - Use a SIL-IS for D-HPLA is_matrix_effect->solve_matrix Yes check_model Step 3: Refine Data Processing is_matrix_effect->check_model No solve_matrix->end_node diag_model Review regression model and weighting factor. check_model->diag_model is_model_inappropriate Poor fit at LLOQ/ULOQ with high %RE? diag_model->is_model_inappropriate solve_model Solution: - Test 1/x² weighting - Consider a validated  quadratic regression model is_model_inappropriate->solve_model Yes is_model_inappropriate->end_node No solve_model->end_node

Caption: A logical workflow for troubleshooting non-linear calibration curves.

Frequently Asked Questions (FAQs)

Q1: My R² value is greater than 0.99, but my low concentration standards have high %RE (Relative Error). Is this acceptable?

A1: No, this is generally not acceptable. A high R² value can be misleading, as it is heavily influenced by the higher concentration points on the curve.[8] High %RE at the lower limit of quantification (LLOQ) indicates that the chosen regression model, particularly the weighting factor, is not appropriate for your data.[8][9] This can lead to significant inaccuracies when quantifying low-level samples. According to regulatory guidelines, the back-calculated concentrations of your calibrators should be within ±15% of the nominal value (±20% for the LLOQ).[19] You should investigate alternative weighting, such as 1/x², to improve the accuracy at the low end of the curve.[10]

Q2: When should I use a quadratic (non-linear) calibration curve for D-HPLA analysis?

A2: A quadratic regression model should only be used when the non-linear response is known, consistent, and reproducible.[8][9] The decision to use a non-linear model must be scientifically justified and thoroughly validated. It is not appropriate to switch between linear and non-linear models within the same study to pass a failing analytical run.[8] If non-linearity is caused by issues like detector saturation, it is always better to address the root cause rather than fitting a non-linear curve.[3][9]

Q3: Can a dirty LC column or mass spectrometer source cause a non-linear calibration curve?

A3: Yes, absolutely. A contaminated or degraded analytical column can lead to poor peak shapes, co-elution of interferences, and inconsistent retention times, all of which can contribute to non-linearity and poor reproducibility.[18] Similarly, a dirty ion source in the mass spectrometer can lead to inconsistent ionization and signal suppression, causing instrumental drift and affecting the calibration curve.[8][9] Regular system maintenance is crucial for robust and reliable quantification.[17]

Q4: What are "matrix effects" and how do they impact my D-HPLA calibration curve?

A4: Matrix effects are the alteration (suppression or enhancement) of the ionization of an analyte, like D-HPLA, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[20][21] These interferences are not detected as the analyte but affect its ability to form ions in the mass spectrometer's source.[5][22] This can lead to inaccurate and imprecise results and is a common cause of non-linearity if the effect is concentration-dependent.[8][9] The best way to mitigate matrix effects is through a combination of efficient sample preparation, optimized chromatography, and the use of a stable isotope-labeled internal standard that is affected by the matrix in the same way as D-HPLA.[6][7]

Q5: How many calibrator points are required for a calibration curve?

A5: According to the ICH M10 guideline, a calibration curve should be generated with a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels of calibration standards, including the LLOQ and ULOQ.[23] Using more points can improve the characterization of the curve, but a minimum of six is the standard regulatory expectation for bioanalytical methods.[8][10]

References

  • Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Retrieved from [Link]

  • Annals of Laboratory Medicine. (n.d.). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Quantitative Mass Spectrometry Part IV: Deviations from Linearity. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • European Medicines Agency. (2019). ICH HARMONISED GUIDELINE for BIOANALYTICAL METHOD VALIDATION M10. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • ResearchGate. (2018). What is causing the problem for unreproducible callibration curves within LC-MS/MS?. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

  • ResearchGate. (2019). Recommendations and best practices for calibration curves in quantitative LC–MS bioanalysis. Retrieved from [Link]

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Reddit. (2023). How to make a Internal Standard mix..... Retrieved from [Link]

  • Scientific Research Publishing. (2017). Fitting Nonlinear Calibration Curves: No Models Perfect. Retrieved from [Link]

  • Certara. (2014). Bioanalytical Calibration Curves. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]

  • Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • BioAgilytix. (n.d.). Recommendations for Preparation, Design, and Editing of Calibration Curves. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). An overview of matrix effects in liquid chromatography-mass spectrometry. Retrieved from [Link]

  • Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Retrieved from [Link]

  • ResearchGate. (2011). An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • LCGC International. (2015). Calibration Problems — A Case Study. Retrieved from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activities of D- and L-3-Phenyllactic Acid

Introduction 3-Phenyllactic acid (PLA), a naturally occurring organic acid, is a metabolite of phenylalanine found in a variety of natural sources, including honey and foods fermented by lactic acid bacteria (LAB).[1] It...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Phenyllactic acid (PLA), a naturally occurring organic acid, is a metabolite of phenylalanine found in a variety of natural sources, including honey and foods fermented by lactic acid bacteria (LAB).[1] It exists as two distinct stereoisomers: D-3-phenyllactic acid (D-HPLA) and L-3-phenyllactic acid (L-HPLA). While chemically similar, this chirality—the "handedness" of the molecules—results in significantly different interactions with biological systems. For researchers in microbiology, pharmacology, and drug development, understanding the stereospecific activities of these isomers is critical for harnessing their therapeutic and industrial potential. This guide provides an in-depth comparison of the biological activities of D-HPLA and L-HPLA, supported by experimental data and detailed protocols to empower further research.

Stereospecific Biosynthesis: The Origin of D- and L-HPLA

The isomeric form of HPLA produced by microorganisms is dictated by the stereospecificity of the enzymes in its biosynthetic pathway. The process begins with the amino acid phenylalanine, which is first converted to phenylpyruvic acid (PPA) through a transamination reaction.[2] The final, critical step is the reduction of PPA. This reduction is catalyzed by lactate dehydrogenase (LDH) enzymes. The specific isomer of LDH present in the microorganism determines the resulting HPLA stereoisomer.

  • D-lactate dehydrogenase (D-LDH) reduces PPA to D-HPLA .

  • L-lactate dehydrogenase (L-LDH) reduces PPA to L-HPLA .

This enzymatic specificity is the primary reason why different strains of lactic acid bacteria produce varying ratios of D- and L-HPLA.

HPLA Biosynthesis Pathway cluster_pathway Biosynthesis Pathway Phenylalanine Phenylalanine PPA Phenylpyruvic Acid (PPA) Phenylalanine->PPA Aromatic Amino Acid Transaminase (AAT) DHPLA D-3-Phenyllactic Acid (D-HPLA) PPA->DHPLA D-Lactate Dehydrogenase (D-LDH) LHPLA L-3-Phenyllactic Acid (L-HPLA) PPA->LHPLA L-Lactate Dehydrogenase (L-LDH)

Caption: Stereospecific biosynthesis of D- and L-HPLA from phenylalanine.

Comparative Biological Activities

The structural difference between D- and L-HPLA leads to distinct biological functions, ranging from antimicrobial efficacy to specific interactions with human cellular receptors.

Antimicrobial and Antifungal Activity

Both isomers of HPLA are recognized for their broad-spectrum antimicrobial properties against bacteria and fungi. However, their potency varies significantly depending on the target microorganism.

Antibacterial Activity: The consensus in the scientific literature is that D-HPLA exhibits stronger antibacterial activity than L-HPLA , particularly against pathogenic bacteria.[3] This enhanced efficacy has been notably documented against Listeria monocytogenes, a critical foodborne pathogen.[4] The proposed mechanism of action involves the disruption and damage of the bacterial cell wall and membrane.[5] This leads to a loss of cell wall rigidity, leakage of intracellular components, and ultimately, cell death.[6] Some studies also suggest that HPLA can intercalate with bacterial DNA, further inhibiting cellular processes.[2]

Antifungal Activity: The comparison is more nuanced in the context of fungi. While both isomers are active, some research indicates that L-HPLA is a more potent inhibitor of filamentous fungi like Aspergillus niger and Penicillium roqueforti than its D-counterpart.[7] At sub-inhibitory concentrations, L-HPLA was shown to slow radial growth and inhibit sporulation, a key factor in fungal proliferation and food spoilage.[7]

Isomer Target Organism Type Relative Potency Mechanism of Action Reference(s)
D-HPLA Bacteria (e.g., Listeria)Higher than L-HPLACell wall/membrane disruption, loss of rigidity.[3][4]
L-HPLA Filamentous Fungi (e.g., Aspergillus)Higher than D-HPLAInhibition of radial growth and sporulation.[7]
Both Bacteria & FungiBroad-spectrumCell membrane damage, potential DNA intercalation.[2][5]
Receptor-Mediated Signaling: A Key Stereospecific Interaction

One of the most striking differences between the isomers lies in their interaction with human G-protein coupled receptors (GPCRs). Research has identified D-HPLA as a potent agonist of the human hydroxycarboxylic acid receptor 3 (HCA₃) , a receptor primarily expressed in immune cells.[8] In contrast, L-HPLA shows significantly weaker activity at this receptor.[8]

The activation of HCA₃ by D-HPLA leads to an inhibitory G-protein signaling cascade, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8] Given that HCA₃ is involved in modulating immune responses, this finding suggests that D-HPLA, but not L-HPLA, may play a role in immunomodulation. This specific receptor agonism highlights a sophisticated level of biological recognition that is entirely dependent on the molecule's stereochemistry.

HCA3 Receptor Activation cluster_receptor Cell Membrane HCA3 HCA3 Receptor Gi Gi Protein HCA3->Gi Activates AC Adenylate Cyclase cAMP cAMP levels DECREASE AC->cAMP DHPLA D-HPLA DHPLA->HCA3 Potent Agonist LHPLA L-HPLA LHPLA->HCA3 Weak Agonist Gi->AC Inhibits ATP ATP ATP->AC

Caption: D-HPLA is a potent agonist of the HCA3 receptor, leading to reduced cAMP.

Effects on Cancer Cells: A Complex Picture

The role of HPLA in cancer is multifaceted, with studies reporting both pro- and anti-cancer effects, which may be dependent on the cancer type and the specific isomer used.

  • Anti-cancer Activity: Pure D-HPLA has demonstrated direct anti-cancer effects. For instance, it was shown to inhibit the viability of SKBR-3 breast cancer cells with a potent half-maximal effective concentration (EC₅₀) of 112.69 nM.[9] This suggests a potential therapeutic application for D-HPLA in certain cancers.

  • Pro-cancer Activity: Conversely, a study using racemic DL-HPLA (a mix of both isomers) found that it promoted the migration and invasion of cervical cancer cells.[10] This effect was mediated through the activation of the IKK/NF-κB signaling pathway, leading to increased expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling and metastasis.[10]

These conflicting findings underscore the necessity of studying the isomers individually. The pro-metastatic effect observed with the racemic mixture could be driven by one isomer or a synergistic effect, while the anti-proliferative effect in breast cancer appears specific to the D-isomer.

PLA and NF-kB Pathway in Cervical Cancer cluster_cytoplasm Cytoplasm PLA DL-Phenyllactic Acid (PLA) IKK IKK Complex PLA->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB p65/p50 (NF-κB) IkB->NFkB NFkB_active Active p65/p50 NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to MMP9 MMP-9 Gene Transcription Nucleus->MMP9 Activates Invasion Cell Migration & Invasion MMP9->Invasion

Caption: DL-HPLA promotes cervical cancer invasion via the IKK/NF-κB/MMP-9 pathway.

Experimental Methodologies

To facilitate further comparative studies, this section provides standardized protocols for assessing the key biological activities of D- and L-HPLA.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the lowest concentration of an HPLA isomer that prevents visible microbial growth.

MIC Assay Workflow cluster_workflow MIC Determination Workflow A 1. Prepare Serial Dilutions of D-HPLA & L-HPLA in 96-well plate B 2. Inoculate wells with standardized microbial suspension A->B C 3. Incubate under optimal growth conditions B->C D 4. Visually assess for turbidity or use a plate reader (OD600) C->D E 5. Identify MIC: Lowest concentration with no growth D->E

Caption: Workflow for the broth microdilution MIC assay.

Methodology:

  • Preparation of Stock Solutions: Prepare sterile 100 mg/mL stock solutions of D-HPLA and L-HPLA in a suitable solvent (e.g., ethanol or DMSO) and then dilute in sterile growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each isomer stock solution in the appropriate growth medium to achieve a range of desired concentrations (e.g., from 10 mg/mL down to 0.02 mg/mL).

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh broth to obtain a final inoculum of ~1.5 x 10⁶ CFU/mL.

  • Inoculation: Add 10 µL of the final inoculum to each well of the microtiter plate, resulting in a final concentration of ~5 x 10⁵ CFU/mL in a total volume of 100 µL per well.

  • Controls: Include a positive control (broth + inoculum, no HPLA) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours for Listeria monocytogenes).

  • MIC Determination: After incubation, determine the MIC as the lowest concentration of HPLA at which there is no visible growth (turbidity). This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Protocol 2: GPCR Activation Assay via cAMP Measurement

This protocol measures the ability of D- and L-HPLA to activate an inhibitory GPCR like HCA₃ by quantifying the resulting decrease in intracellular cAMP.

Methodology:

  • Cell Culture: Culture a cell line engineered to express the human HCA₃ receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • cAMP Stimulation: On the day of the assay, wash the cells with a stimulation buffer. Treat the cells with Forskolin (a potent activator of adenylate cyclase) to induce a high baseline level of cAMP.

  • Isomer Treatment: Immediately co-treat the cells with various concentrations of D-HPLA or L-HPLA. Include a vehicle control (Forskolin only).

  • Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C to allow for receptor activation and modulation of cAMP production.

  • Cell Lysis and cAMP Quantification: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the cAMP concentration against the log of the HPLA isomer concentration. A potent agonist (like D-HPLA) will show a dose-dependent decrease in Forskolin-stimulated cAMP levels. Calculate the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal inhibitory response.

Conclusion

The biological activities of 3-phenyllactic acid are profoundly influenced by its stereochemistry. The available evidence clearly demonstrates that D-HPLA and L-HPLA are not interchangeable and possess distinct, and sometimes opposing, functionalities.

  • D-HPLA is generally the more potent antibacterial agent and is a highly specific and potent agonist of the HCA₃ receptor , suggesting a role in immunomodulation. It has also shown direct anti-cancer activity against breast cancer cell lines.

  • L-HPLA appears to be a more effective inhibitor of certain filamentous fungi . Its activity at the HCA₃ receptor is negligible compared to the D-isomer.

The conflicting reports on HPLA's role in cancer highlight the critical need for future studies to use stereochemically pure isomers to elucidate their specific mechanisms. For researchers in drug development and food science, selecting the correct isomer is paramount to achieving the desired biological effect, whether it be developing a novel antibiotic, an immunomodulatory drug, or a natural food preservative.

References

  • Rajanikar, R., et al. (2016). Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria. MedCrave online. [Link]

  • Caring Sunshine. (n.d.). Relationship: Infection and 3-Phenyllactic Acid. Caring Sunshine. [Link]

  • Kim, D. H., et al. (2022). 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans. Frontiers in Microbiology. [Link]

  • Peters, A., et al. (2019). D-Phenyllactic acid is a potent agonist acting at HCA3. ResearchGate. [Link]

  • Mu, W., et al. (2012). Recent research on 3-phenyllactic acid, a broad-spectrum antimicrobial compound. Applied Microbiology and Biotechnology. [Link]

  • Shakya, S., et al. (2021). 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans. Frontiers Media S.A.. [Link]

  • Rajanikar, R., et al. (2016). Phenyllactic Acid: A Potential Antimicrobial Compound in Lactic acid Bacteria. ResearchGate. [Link]

  • Valerio, F., et al. (2004). Production of phenyllactic acid by lactic acid bacteria: an approach to the selection of strains contributing to food quality and preservation. FEMS Microbiology Letters. [Link]

  • Zheng, J., et al. (2015). Antimicrobial activity of D-3-phenyllactic acid produced by fed-batch process against Salmonella enterica. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Antimicrobial activity of phenyllactic acid against Klebsiella pneumoniae and its effect on cell wall membrane and genomic DNA. Brazilian Journal of Microbiology. [Link]

  • Ohhira, I., et al. (2004). Identification of 3-Phenyllactic Acid As a Possible Antibacterial Substance Produced by Enterococcus faecalis TH10. ResearchGate. [Link]

  • Svanström, Å., et al. (2014). The lactic acid bacteria metabolite phenyllactic acid inhibits both radial growth and sporulation of filamentous fungi. ResearchGate. [Link]

  • Li, C., et al. (2019). Phenyllactic acid promotes cell migration and invasion in cervical cancer via IKK/NF-κB-mediated MMP-9 activation. Cancer Cell International. [Link]

  • Li, X., et al. (2022). Recent development of phenyllactic acid: physicochemical properties, biotechnological production strategies and applications. Critical Reviews in Biotechnology. [Link]

  • Human Metabolome Database. (n.d.). L-3-Phenyllactic acid (HMDB0000748). HMDB. [Link]

  • Guimarães, A., et al. (2021). Anti-cancer Substances and Safety of Lactic Acid Bacteria in Clinical Treatment. Frontiers in Microbiology. [Link]

  • Lavermicocca, P., et al. (2004). Production of phenyllactic acid by lactic acid bacteria: an approach to the selection of strains contributing to food quality and preservation. Oxford Academic. [Link]

  • Juric, A., et al. (2021). 3-Phenyllactic Acid and Polyphenols Are Substances Enhancing the Antibacterial Effect of Methylglyoxal in Manuka Honey. MDPI. [Link]

  • Guimarães, A., et al. (2021). Anti-cancer Substances and Safety of Lactic Acid Bacteria in Clinical Treatment. PMC. [Link]

  • Ren, X., et al. (2022). L-3-phenyllactic acid was docked into the binding site of PPO. ResearchGate. [Link]

  • Hirata, H., et al. (2021). 3-Phenyllactic acid, a root-promoting substance isolated from Bokashi fertilizer, exhibits synergistic effects with tryptophan. ResearchGate. [Link]

  • ResearchGate. (n.d.). The antibacterial activity of phenyllactic acid (PLA) at different... ResearchGate. [Link]

  • Wang, Y., et al. (2019). Effect of 3-Phenyllactic Acid and 3-Phenyllactic Acid-Producing Lactic Acid Bacteria on the Characteristics of Alfalfa Silage. MDPI. [Link]

  • Nowak, A., et al. (2022). Anticancer activity of lactic acid bacteria. PubMed. [Link]

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Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for D-3-Phenyllactic Acid (D-HPLA) Measurement

Introduction: The Critical Role of D-HPLA in Drug Development and the Need for Robust Quantification D-3-Phenyllactic acid (D-HPLA), a chiral organic acid, is an increasingly important analyte in pharmaceutical research...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of D-HPLA in Drug Development and the Need for Robust Quantification

D-3-Phenyllactic acid (D-HPLA), a chiral organic acid, is an increasingly important analyte in pharmaceutical research and development. It can be a metabolite of certain drugs, a biomarker for specific metabolic pathways, or a key component in chiral drug synthesis. Accurate and precise measurement of D-HPLA in various biological matrices is therefore paramount for pharmacokinetic studies, toxicity assessments, and quality control. Given the diverse analytical landscape, selecting and validating the appropriate method is a critical decision that impacts data integrity and regulatory success.

This guide provides an in-depth comparison of three common analytical techniques for D-HPLA quantification: High-Performance Liquid Chromatography with Chiral Separation (Chiral HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays. We will delve into the core principles of each method, present detailed experimental protocols, and offer a comparative analysis based on key validation parameters. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and cross-validated methods for D-HPLA analysis. The principles and workflows described herein are grounded in established regulatory guidelines to ensure scientific integrity.[1][2][3][4]

Part 1: Foundational Principles of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that form the bedrock of our cross-validation strategy.[1][2][3][6][7][8] Our comparative analysis will be based on the following core validation characteristics:

  • Specificity & Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the overarching workflow for cross-validating these analytical methods, ensuring a comprehensive and reliable assessment.

G cluster_prep Phase 1: Preparation & Planning cluster_validation Phase 2: Individual Method Validation cluster_crossval Phase 3: Cross-Validation & Comparison P1 Define Analytical Target Profile (ATP) - Matrix (e.g., Plasma, Urine) - Required LOQ, Range, Accuracy P2 Prepare Certified Reference Material (CRM) and Quality Control (QC) Samples P1->P2 M1 Method 1: Chiral HPLC-UV P2->M1 M2 Method 2: LC-MS/MS P2->M2 M3 Method 3: Enzymatic Assay P2->M3 V1 Validate Specificity, Linearity, Accuracy, Precision, LOQ M1->V1 V2 Validate Specificity, Linearity, Accuracy, Precision, LOQ M2->V2 V3 Validate Specificity, Linearity, Accuracy, Precision, LOQ M3->V3 CV Analyze Identical Sample Sets (Spiked Matrix & Real Samples) with All Three Validated Methods V1->CV V2->CV V3->CV DA Statistical Data Analysis (Bland-Altman, Correlation Plots) CV->DA Report Generate Comparison Report - Performance Summary Table - Method Selection Rationale DA->Report

Caption: Overall workflow for the cross-validation of three analytical methods for D-HPLA measurement.

Part 2: The Analytical Methods: Principles and Protocols

A critical aspect of method selection is understanding the underlying scientific principles. The choice between chromatographic separation and an enzymatic reaction, for instance, has profound implications for sample throughput, specificity, and cost.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC is a cornerstone technique for separating stereoisomers.[9] The method relies on a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers of HPLA, leading to different retention times. A common approach involves using a CSP like cellulose or amylose derivatives coated on a silica support.[10][11] Quantification is typically achieved using a UV detector, as the phenyl group in D-HPLA provides a suitable chromophore.

Experimental Protocol:

  • Sample Preparation (Human Plasma):

    • To 200 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard (e.g., 2-phenylbutyric acid).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralcel OJ-H (250 x 4.6 mm, 5 µm) or equivalent.[10][11]

    • Mobile Phase: A mixture of n-hexane and isopropanol (IPA) (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA).[10][11]

    • Flow Rate: 0.5 mL/min.[10]

    • Column Temperature: 25°C.

    • Detection Wavelength: 261 nm.[10][11]

    • Injection Volume: 10 µL.

  • Validation Procedure:

    • Specificity: Analyze blank plasma from at least six different sources to check for interfering peaks at the retention times of D-HPLA and the internal standard.

    • Linearity: Prepare calibration standards in blank plasma matrix over the range of 0.1 to 50 µg/mL. Plot the peak area ratio (D-HPLA/IS) against concentration and determine the correlation coefficient (r² > 0.99).

    • Accuracy & Precision: Analyze QC samples (low, mid, high concentrations) in replicates (n=6) on three different days to determine intra- and inter-day accuracy (% bias) and precision (%RSD).

G Sample Plasma Sample (D/L-HPLA + Proteins) PPT Protein Precipitation (Acetonitrile + IS) Sample->PPT Centrifuge Centrifugation (14,000 x g) PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Dry Evaporation (Nitrogen Stream) Supernatant->Dry Reconstitute Reconstitution (Mobile Phase) Dry->Reconstitute Inject HPLC Injection Reconstitute->Inject

Caption: Sample preparation workflow for HPLC analysis of D-HPLA in plasma.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers superior sensitivity and selectivity by coupling the separation power of HPLC with the mass-based detection of a tandem mass spectrometer.[12][13] For D-HPLA, a reversed-phase C18 column can be used for separation from other matrix components. Chiral separation is not strictly necessary on the LC side if a stable isotope-labeled internal standard (e.g., D-HPLA-d5) is used, although it can improve data quality. Detection is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), which provides exceptional specificity.

Experimental Protocol:

  • Sample Preparation (Human Plasma):

    • The same protein precipitation method as for HPLC can be used. A solid-phase extraction (SPE) may be employed for cleaner samples and lower LOQs.

  • LC-MS/MS Conditions:

    • LC Column: Atlantis PREMIER BEH C18 AX (100 x 2.1 mm, 1.7 µm) or similar mixed-mode column for organic acid analysis.[12]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple Quadrupole.

    • Ionization Mode: Electrospray Ionization, Negative (ESI-).

    • MRM Transitions:

      • D-HPLA: Q1: 165.1 m/z -> Q3: 119.1 m/z (Loss of COOH).

      • D-HPLA-d5 (IS): Q1: 170.1 m/z -> Q3: 124.1 m/z.

  • Validation Procedure:

    • Follow a similar procedure as for HPLC, with a focus on matrix effects. Evaluate matrix factor by comparing the response of an analyte in post-extraction spiked blank matrix to the response in a pure solution.

    • The expected quantification range will be significantly lower (e.g., 0.5 to 500 ng/mL).

Method 3: Enzymatic Assay

Principle: Enzymatic assays provide a functional measurement based on the specific catalytic activity of an enzyme. For D-HPLA, an assay can be designed using a D-2-hydroxy acid dehydrogenase. While specific enzymes for D-HPLA are not common in commercial kits, D-Lactate Dehydrogenase (D-LDH) often exhibits sufficient cross-reactivity with structurally similar D-2-hydroxy acids. The enzyme catalyzes the oxidation of D-HPLA to its corresponding keto acid (3-phenylpyruvic acid), with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.[14][15]

Experimental Protocol:

  • Sample Preparation (Plasma Ultrafiltrate):

    • To minimize protein interference with the enzyme, plasma samples must be deproteinized.

    • Centrifuge 500 µL of plasma through a 10 kDa molecular weight cut-off (MWCO) filter at 5,000 x g for 30 minutes.

    • The resulting ultrafiltrate is used directly in the assay.

  • Assay Procedure (96-well plate format):

    • Reagents:

      • Assay Buffer: 100 mM Tris-HCl, pH 8.5.

      • NAD+ solution: 50 mM in water.

      • D-Lactate Dehydrogenase (from Lactobacillus leichmannii): ~100 U/mL.

    • Procedure:

      • To each well, add 150 µL of Assay Buffer.

      • Add 20 µL of sample (ultrafiltrate) or D-HPLA standard.

      • Add 10 µL of NAD+ solution.

      • Take an initial absorbance reading at 340 nm (A1).

      • Add 5 µL of D-LDH enzyme solution to initiate the reaction.

      • Incubate at 37°C for 30 minutes.

      • Take a final absorbance reading at 340 nm (A2).

      • Calculate the change in absorbance (ΔA = A2 - A1).

  • Validation Procedure:

    • Specificity: Test the enzyme's reactivity with L-HPLA to ensure stereospecificity. Also, test other structurally similar compounds expected in the matrix.

    • Linearity: Create a standard curve using D-HPLA standards (e.g., 1 to 200 µM) and plot ΔA versus concentration.

    • Accuracy & Precision: Analyze spiked ultrafiltrate samples at different concentrations.

Part 3: Comparative Performance Analysis

The true value of a cross-validation study lies in the direct, objective comparison of performance metrics. The data presented below is a synthesis of expected outcomes based on the principles of each technique.

Table 1: Comparison of Key Validation Parameters

ParameterChiral HPLC-UVLC-MS/MSEnzymatic Assay
Specificity High (with chiral column)Very High (MRM detection)Moderate to High (dependent on enzyme cross-reactivity)
Typical LOQ ~50-100 ng/mL~0.5-1 ng/mL~1-5 µM (~166-830 ng/mL)
Linear Range ~0.1 - 50 µg/mL~0.5 - 500 ng/mL~1 - 200 µM
Precision (%RSD) < 10%< 15%< 15%
Accuracy (% Bias) ± 10%± 15%± 20%
Sample Throughput Moderate (~15 min/sample)Moderate (~10 min/sample)High (96-well plate format)
Cost (Instrument) ModerateHighLow (requires plate reader)
Cost (Per Sample) LowHighModerate
Matrix Effects Low to ModerateHigh (Ion Suppression/Enhancement)High (Enzyme Inhibition)

Causality Behind Performance Differences:

  • Sensitivity (LOQ): LC-MS/MS is inherently the most sensitive method due to the selectivity of mass-based detection, which drastically reduces background noise compared to UV absorbance or colorimetric measurements.[13] The enzymatic assay's sensitivity is limited by the enzyme's kinetic properties and the spectrophotometer's detection limit for NADH.

  • Specificity: While a well-developed chiral HPLC method provides excellent specificity for the enantiomer, it can be susceptible to co-eluting compounds with similar UV spectra.[16] LC-MS/MS excels here, as it is highly unlikely that an interfering compound will have both the same parent mass and produce the same product ion. The enzymatic assay's specificity is entirely dependent on the enzyme's active site and its potential for binding substrates other than D-HPLA.

  • Throughput & Cost: The enzymatic assay is the clear winner for high-throughput screening due to its plate-based format. However, the cost per sample can be influenced by the price of the enzyme and cofactors. LC-MS/MS has the highest instrument acquisition and maintenance cost, making it less accessible for all labs.

Conclusion and Recommendations

This guide demonstrates that no single method is universally superior for D-HPLA measurement. The optimal choice is contingent on the specific requirements of the study, as defined in the Analytical Target Profile (ATP).[4]

  • For regulated bioequivalence or pivotal pharmacokinetic studies requiring the highest sensitivity and specificity, LC-MS/MS is the gold standard. Its ability to achieve low ng/mL or even pg/mL LOQs is unmatched.

  • For routine quality control in synthetic processes or for analyzing higher-concentration samples, where cost and robustness are key, Chiral HPLC-UV is an excellent, reliable choice. It provides unambiguous chiral separation and quantification without the complexity and cost of mass spectrometry.[10]

  • For high-throughput screening applications, such as in early discovery or for monitoring cell culture metabolism, the Enzymatic Assay offers an efficient and cost-effective solution, provided its specificity is thoroughly validated for the given matrix.[17]

Ultimately, a robust analytical strategy may involve using two of these methods in a complementary fashion. For example, an enzymatic assay could be used for rapid screening, with positive hits confirmed and accurately quantified by a chiral HPLC or LC-MS/MS method. This cross-validation approach ensures the generation of trustworthy, reproducible, and defensible data, underpinning the integrity of the entire drug development program.

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Validation

A Comparative Metabolomics Guide: Unraveling the Metabolic Signatures of High vs. Low D-HPLA Producing Strains

Introduction D-3-(4-hydroxyphenyl)lactic acid (D-HPLA) is a phenolic acid with significant interest in the pharmaceutical and food industries due to its antioxidant and antimicrobial properties.[1] A key source of D-HPLA...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

D-3-(4-hydroxyphenyl)lactic acid (D-HPLA) is a phenolic acid with significant interest in the pharmaceutical and food industries due to its antioxidant and antimicrobial properties.[1] A key source of D-HPLA is microbial fermentation, particularly by Lactic Acid Bacteria (LAB).[2] However, the production yields of D-HPLA can vary significantly between different microbial strains. This presents a challenge for industrial-scale production, where high-yielding and efficient processes are paramount. To rationally improve D-HPLA production, it is crucial to understand the underlying metabolic differences between high- and low-producing strains.

Comparative metabolomics has emerged as a powerful systems biology approach to elucidate the metabolic phenotypes of microorganisms.[3] By comprehensively analyzing the small-molecule metabolites in a biological system, we can identify key metabolic pathways and regulatory nodes that contribute to a specific phenotype, such as high D-HPLA production. This guide provides a framework for a comparative metabolomics study of high versus low D-HPLA producers, from experimental design to data interpretation, with the goal of identifying metabolic bottlenecks and targets for strain improvement.

The Biochemical Landscape: D-HPLA Biosynthesis Pathway

D-HPLA is a derivative of the amino acid tyrosine.[4] In microorganisms like Lactobacillus species, D-HPLA is synthesized via a two-step enzymatic conversion from tyrosine. The first step involves the transamination of tyrosine to 4-hydroxy-phenylpyruvic acid (4-HPP), a reaction catalyzed by an aromatic aminotransferase. The subsequent step is the reduction of 4-HPP to D-HPLA by a dehydrogenase.[2]

The efficiency of this pathway can be influenced by several factors, including the availability of the precursor tyrosine, the expression and activity of the key enzymes, and the cellular redox state (NADH/NAD+ ratio).[4] Understanding this pathway is fundamental to interpreting the results of a comparative metabolomics study.

D_HPLA_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvic acid (4-HPP) Tyrosine->HPP Aromatic Aminotransferase DHPLA D-3-(4-hydroxyphenyl)lactic acid (D-HPLA) HPP->DHPLA Dehydrogenase Experimental_Workflow cluster_culturing Bacterial Culturing cluster_sampling Sampling cluster_analysis Metabolite Analysis cluster_data Data Analysis High_Producer High D-HPLA Producer Sampling_Points Early-log, Mid-log, Stationary Phase High_Producer->Sampling_Points Low_Producer Low D-HPLA Producer Low_Producer->Sampling_Points Extraction Metabolite Extraction (Intracellular & Extracellular) Sampling_Points->Extraction LCMS_GCMS LC-MS and GC-MS Analysis Extraction->LCMS_GCMS Data_Processing Peak Picking, Alignment, Annotation LCMS_GCMS->Data_Processing Statistical_Analysis Statistical Analysis (PCA, PLS-DA) Data_Processing->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis

Caption: A typical experimental workflow for comparative metabolomics.

Methodology: From Culture to Data

Metabolite Extraction Protocol

Accurate and reproducible metabolite extraction is crucial for high-quality metabolomics data. The following is a detailed protocol for extracting both intracellular and extracellular metabolites from bacterial cultures. [5][6] Materials:

  • Cold methanol (-20°C)

  • Liquid nitrogen

  • Centrifuge capable of reaching 10,000 x g at 4°C

  • 0.22 µm syringe filters

  • Lyophilizer or vacuum concentrator

  • LC-MS grade water and acetonitrile

Protocol:

  • Sampling: Withdraw a defined volume of cell culture (e.g., 1 mL) at each time point.

  • Quenching: Immediately quench metabolic activity by adding the culture to 4 volumes of cold methanol (-20°C).

  • Separation of Extracellular and Intracellular Metabolites:

    • Centrifuge the quenched culture at 10,000 x g for 10 minutes at 4°C.

    • The supernatant contains the extracellular metabolites . Transfer the supernatant to a new tube and store it at -80°C.

    • The cell pellet contains the intracellular metabolites .

  • Intracellular Metabolite Extraction:

    • Wash the cell pellet twice with cold phosphate-buffered saline (PBS) to remove any remaining media components.

    • Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol).

    • Lyse the cells by bead beating or sonication on ice.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the intracellular metabolites to a new tube.

  • Sample Preparation for Analysis:

    • Dry the extracellular and intracellular metabolite extracts using a lyophilizer or vacuum concentrator.

    • Reconstitute the dried extracts in a suitable solvent (e.g., 50% acetonitrile in water) for LC-MS analysis.

    • Filter the reconstituted samples through a 0.22 µm syringe filter to remove any particulates.

Analytical Platforms

For a comprehensive analysis of the metabolome, it is recommended to use complementary analytical platforms such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • LC-MS: Ideal for the analysis of polar and non-polar compounds, including amino acids, organic acids, and nucleotides. [7]* GC-MS: Well-suited for the analysis of volatile and semi-volatile compounds, often requiring derivatization for polar metabolites like amino acids and sugars.

Data Acquisition and Processing

Raw data from the mass spectrometers are processed using specialized software to perform peak picking, retention time alignment, and metabolite annotation against spectral libraries. [7]

Interpreting the Data: A Comparative Analysis

Quantitative Comparison of Key Metabolites

The processed data will provide a quantitative or semi-quantitative overview of the metabolome of the high and low D-HPLA producing strains. A key aspect of the analysis is to compare the levels of metabolites in and around the D-HPLA biosynthesis pathway.

MetaboliteHigh Producer (Relative Abundance)Low Producer (Relative Abundance)Fold Change (High/Low)Putative Role
Tyrosine85 ± 12150 ± 200.57Precursor
4-Hydroxyphenylpyruvic acid120 ± 1530 ± 54.00Intermediate
D-HPLA 500 ± 50 50 ± 8 10.00 Product
Phenylalanine110 ± 18130 ± 220.85Related Aromatic Amino Acid
Lactate200 ± 25180 ± 301.11Central Carbon Metabolism
Pyruvate90 ± 10100 ± 150.90Central Carbon Metabolism

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Statistical Analysis

To identify metabolites that are significantly different between the high and low producers, a combination of univariate and multivariate statistical methods should be employed.

  • Univariate Analysis: t-tests or ANOVA can be used to identify individual metabolites with statistically significant differences in abundance.

  • Multivariate Analysis: Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) can be used to visualize the overall differences between the two groups and to identify the metabolites that contribute most to this separation. [8]

Pathway Analysis and Biological Interpretation

The list of significantly altered metabolites can be mapped onto known metabolic pathways to gain a systems-level understanding of the metabolic differences. This analysis may reveal:

  • Bottlenecks in the Low Producer: An accumulation of the precursor (tyrosine) and low levels of the intermediate (4-HPP) and product (D-HPLA) in the low producer could indicate a bottleneck at the aromatic aminotransferase step.

  • Efficient Flux in the High Producer: Higher levels of the intermediate and product, coupled with lower levels of the precursor, would suggest a more efficient conversion pathway in the high-producing strain.

  • Changes in Central Carbon Metabolism: Alterations in the levels of metabolites from glycolysis or the pentose phosphate pathway could indicate differences in the supply of cofactors like NADH, which is required for the reduction of 4-HPP to D-HPLA.

Conclusion and Future Perspectives

A comparative metabolomics approach provides a powerful lens through which to view the intricate metabolic differences between high and low D-HPLA producing microbial strains. By identifying key metabolic signatures and potential bottlenecks, this approach provides a rational basis for targeted strain improvement strategies. For example, if a bottleneck is identified at the dehydrogenase step in the low producer, efforts could be focused on overexpressing the corresponding gene.

Future studies could integrate metabolomics data with other 'omics' data, such as transcriptomics and proteomics, to provide a more complete picture of the regulatory networks that govern D-HPLA production. This multi-omics approach will undoubtedly accelerate the development of highly efficient microbial cell factories for the sustainable production of valuable biochemicals like D-HPLA.

References

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Comparative

A Comparative Guide to the In Vivo vs. In Vitro Efficacy of (R)-p-Hydroxyphenyllactic Acid

Introduction: Unveiling the Potential of (R)-p-Hydroxyphenyllactic Acid (R)-p-Hydroxyphenyllactic acid (HPLA), a phenolic acid belonging to the phenylpropanoic acids class, is a metabolite of the amino acid tyrosine and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of (R)-p-Hydroxyphenyllactic Acid

(R)-p-Hydroxyphenyllactic acid (HPLA), a phenolic acid belonging to the phenylpropanoic acids class, is a metabolite of the amino acid tyrosine and is notably produced by various bacteria, including the probiotic Lactobacillus plantarum[1]. As a microbial metabolite of dietary polyphenols, HPLA has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its antioxidant and anti-inflammatory activities[2]. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of HPLA, offering researchers, scientists, and drug development professionals a critical overview of the existing experimental data and the methodologies used to evaluate its performance. Where direct experimental data for HPLA is limited, we will draw comparisons with closely related phenolic acids to provide a broader context for its potential efficacy.

In Vitro Efficacy: A Cellular Perspective on HPLA's Bioactivity

In vitro assays provide a foundational understanding of a compound's biological activity at a cellular level. For (R)-p-Hydroxyphenyllactic acid, these studies have primarily focused on its antioxidant and anti-inflammatory properties.

Antioxidant Capacity: Quenching Reactive Oxygen Species

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases[3]. The antioxidant potential of phenolic compounds lies in their ability to scavenge these damaging free radicals[4][5].

One of the key in vitro measures of antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A study identified L-3-(4-hydroxyphenyl) lactic acid (a stereoisomer of HPLA) produced by Lactobacillus plantarum and determined its DPPH radical scavenging activity.

Table 1: In Vitro Antioxidant Activity of (R)-p-Hydroxyphenyllactic Acid

AssayTest CompoundEC50 ValueSource
DPPH Radical ScavengingL-3-(4-hydroxyphenyl) lactic acid36.6 ± 4.3 mM[Suzuki et al., 2013]

This EC50 value, while indicating some radical scavenging ability, is relatively high compared to well-known antioxidants like ascorbic acid, suggesting that direct radical scavenging may not be the primary antioxidant mechanism of HPLA. The antioxidant effects of phenolic acids are often attributed to their ability to donate a hydrogen or electron and delocalize the unpaired electron within their aromatic structure[5].

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the general steps for determining the DPPH radical scavenging activity of a test compound.[3][6]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Test compound ((R)-p-Hydroxyphenyllactic acid) dissolved in a suitable solvent (e.g., methanol or DMSO) at various concentrations

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add a specific volume of the test compound solution at different concentrations to the wells of a 96-well microplate.

  • Add an equal volume of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • The EC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[7]

Diagram 1: DPPH Radical Scavenging Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution Mix Mix in 96-well plate DPPH->Mix Sample Test Compound (HPLA) Sample->Mix Control Positive Control (Ascorbic Acid) Control->Mix Incubate Incubate in Dark Mix->Incubate Read Measure Absorbance (~517 nm) Incubate->Read Calculate Calculate % Inhibition Read->Calculate EC50 Determine EC50 Calculate->EC50

Caption: Workflow of the DPPH radical scavenging assay.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases. Macrophages play a central role in the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators, including nitric oxide (NO)[8]. Therefore, inhibiting NO production in LPS-stimulated macrophages is a common in vitro method to screen for anti-inflammatory compounds[9].

Experimental Protocol: Nitric Oxide Production Assay in RAW 264.7 Macrophages

This protocol describes the measurement of nitric oxide production by assessing nitrite levels in the culture supernatant of LPS-stimulated RAW 264.7 macrophages using the Griess reagent.[8][12]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compound ((R)-p-Hydroxyphenyllactic acid)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • After incubation, collect the cell culture supernatant.

  • To a new 96-well plate, add the supernatant, and then add equal volumes of Griess Reagent A and B.

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Calculate the percentage of NO inhibition and determine the IC50 value.

Diagram 2: Inflammatory Signaling Pathway in Macrophages

Inflammatory_Pathway cluster_pathways Signaling Pathways cluster_mediators Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS MAPK->iNOS COX2 COX-2 MAPK->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->iNOS NFkB->COX2 NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins HPLA (R)-p-Hydroxyphenyllactic acid (Potential Inhibition) HPLA->MAPK HPLA->NFkB

Caption: LPS-induced inflammatory signaling in macrophages.

In Vivo Efficacy: From Cellular Effects to Systemic Responses

Translating in vitro findings to a whole-organism context is a critical step in drug development. In vivo studies provide insights into a compound's pharmacokinetics, pharmacodynamics, and overall efficacy in a complex biological system[13]. While direct in vivo studies on the antioxidant and anti-inflammatory efficacy of (R)-p-Hydroxyphenyllactic acid are limited, research on related phenolic acids provides valuable comparative data.

Hepatoprotective and Antioxidant Effects in Animal Models

A study on 3,4-dihydroxyphenyl lactic acid, a structurally similar compound also produced by Lactobacillus plantarum, demonstrated significant hepatoprotective effects in a mouse model of alcohol-induced liver injury. The study found that this compound mitigated oxidative stress by enhancing the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), and reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.

Furthermore, research on 4-hydroxyphenylacetic acid (4-HPAA), another related phenolic acid, has shown protective effects against acetaminophen-induced liver injury in mice. Pre-treatment with 4-HPAA was found to increase the activity of phase II and antioxidant enzymes, thereby ameliorating liver damage[14][15][16]. These findings suggest that phenolic acids, including HPLA, may exert their in vivo antioxidant effects by bolstering the body's endogenous antioxidant defense systems rather than solely through direct radical scavenging.

Table 2: In Vivo Hepatoprotective and Antioxidant Effects of a Related Phenolic Acid

Animal ModelCompoundDosageKey FindingsSource
Alcohol-induced liver injury in mice3,4-dihydroxyphenyl lactic acidNot specifiedReduced hepatocyte damage, restored ADH and ALDH activities, mitigated oxidative stress.[Zhang et al., 2025]
Acetaminophen-induced liver injury in mice4-Hydroxyphenylacetic acid6, 12, or 25 mg/kgAmeliorated liver injury, increased phase II and antioxidant enzyme activity.[He et al., 2018]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for evaluating the anti-inflammatory activity of new compounds[17][18][19].

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (e.g., 1% in saline)

  • Test compound ((R)-p-Hydroxyphenyllactic acid)

  • Positive control (e.g., Ibuprofen or Indomethacin)

  • Vehicle control

  • Plethysmometer or calipers

Procedure:

  • Fast the rats overnight before the experiment.

  • Administer the test compound, positive control, or vehicle to different groups of rats via an appropriate route (e.g., oral gavage).

  • After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

  • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Diagram 3: Carrageenan-Induced Paw Edema Model Workflow

Paw_Edema_Workflow cluster_prep Animal Preparation & Dosing cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis Rats Group Rats Dosing Administer Test Compound, Control, or Vehicle Rats->Dosing Carrageenan Inject Carrageenan into Paw Dosing->Carrageenan Measure Measure Paw Volume at Intervals Carrageenan->Measure Calculate Calculate % Edema Inhibition Measure->Calculate Compare Compare Efficacy Calculate->Compare

Caption: Workflow of the carrageenan-induced paw edema model.

Comparative Analysis: HPLA vs. Alternatives

A direct comparison of (R)-p-Hydroxyphenyllactic acid with established drugs like ibuprofen is challenging due to the limited availability of head-to-head studies. However, we can make some inferences based on the available data for HPLA and the known efficacy of ibuprofen.

Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), is a potent inhibitor of cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins that mediate inflammation and pain[20]. In the carrageenan-induced paw edema model in rats, ibuprofen has been shown to significantly reduce inflammation at doses ranging from 8.75 to 40 mg/kg[21][22].

While we lack direct in vivo anti-inflammatory data for HPLA in this model, the in vitro evidence suggests that its mechanism of action likely involves the modulation of upstream signaling pathways (NF-κB and MAPK) rather than direct enzyme inhibition like ibuprofen. This could potentially lead to a broader spectrum of anti-inflammatory effects but may require different dosing strategies.

The antioxidant properties of HPLA, although modest in direct radical scavenging assays, may contribute to its overall therapeutic effect by mitigating oxidative stress, a key component of inflammation. This dual-action potential is an area that warrants further investigation.

Conclusion and Future Directions

(R)-p-Hydroxyphenyllactic acid emerges as a promising natural compound with demonstrated in vitro antioxidant and potential anti-inflammatory properties. Its production by probiotic bacteria adds another layer of interest, suggesting a role in the beneficial effects of these microorganisms.

However, a significant gap exists in the literature regarding its in vivo efficacy. To fully understand the therapeutic potential of HPLA, further research is crucial, including:

  • Quantitative in vitro studies to determine the IC50 values for the inhibition of key inflammatory mediators like nitric oxide and pro-inflammatory cytokines.

  • Comprehensive in vivo studies in standardized models of inflammation and oxidative stress to establish its efficacy, determine effective dosages, and elucidate its pharmacokinetic and pharmacodynamic profiles.

  • Direct comparative studies against established drugs like ibuprofen to benchmark its potency and therapeutic window.

  • Mechanistic studies to further unravel the molecular targets and signaling pathways modulated by HPLA.

By addressing these research gaps, the scientific community can unlock the full potential of (R)-p-Hydroxyphenyllactic acid as a novel therapeutic agent for a range of inflammatory and oxidative stress-related conditions.

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  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • LeBars, D., et al. (2001). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.24. [Link]

  • He, J., et al. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in Pharmacology, 9, 653. [Link]

  • Chen, Z., et al. (2013). EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs. Food Chemistry, 138(1), 414-420. [Link]

  • Exposome-Explorer. (n.d.). p-Hydroxyphenyllactic acid (Compound). Retrieved from [Link]

  • He, J., et al. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in Pharmacology, 9, 653. [Link]

  • Chen, Z., et al. (2013). EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs. Food Chemistry, 138(1), 414-420. [Link]

  • Exposome-Explorer. (n.d.). p-Hydroxyphenyllactic acid (Compound). Retrieved from [Link]

  • David, O. P., et al. (2022). A Comprehensive Review of Models for Hepatoprotective Activity Screening. Journal of Pharmaceutical Research International, 34(23A), 1-13. [Link]

  • He, J., et al. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in Pharmacology, 9, 653. [Link]

  • Rainsford, K. D. (2009). An Overview of Clinical Pharmacology of Ibuprofen. International Journal of Clinical Practice, 63(s163), 4-7. [Link]

  • Zhang, Y., et al. (2022). IC50 values of compounds 1-17 for inhibition of nitric oxide production. ResearchGate. [Link]

  • David, O. P., et al. (2022). A Comprehensive Review of Experimental Animal Models of Hepatopathy. Journal of Pharmaceutical Research International, 34(23A), 1-13. [Link]

  • Prasanna Kumara, G. H., et al. (2016). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice Freeze Dried Extract. Journal of Pharmaceutical and Biomedical Analysis, 1(1), 1-4. [Link]

  • Chen, Y.-F., et al. (2020). Cell viability, nitric oxide (NO) inhibition, 50 % inhibitory... ResearchGate. [Link]

  • Gulcin, İ. (2022). DPPH Radical Scavenging Assay. In Antioxidants. IntechOpen. [Link]

  • Mu, W., et al. (2010). Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation. Journal of Bioscience and Bioengineering, 109(3), 252-255. [Link]

  • Tung, N. H., et al. (2019). Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp. Molecules, 24(18), 3329. [Link]

  • López-Cobo, A., et al. (2017). In Vivo Anti-Inflammatory Effect, Antioxidant Activity, and Polyphenolic Content of Extracts from Capsicum chinense By-Products. Molecules, 22(11), 1883. [Link]

  • Akindele, A. J., et al. (2014). Anti-Anaphylactic and Anti-Inflammatory Activities of a Bioactive Alkaloid from the Root Bark of Plumeria acutifolia Poir. International Journal of Pharmacology, 10(4), 173-181. [Link]

  • Pino, J. A., et al. (2019). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves. Molecules, 24(12), 2269. [Link]

  • Nguyen, M. T. T., et al. (2024). Nitric oxide production inhibitors from Polygonum multiflorum. Journal of Applied Pharmaceutical Science, 14(05), 130-135. [Link]

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  • Li, Y., et al. (2016). Anti-Inflammatory Effects of p-Coumaric Acid, a Natural Compound of Oldenlandia diffusa, on Arthritis Model Rats. Evidence-Based Complementary and Alternative Medicine, 2016, 8562597. [Link]

  • Beskhmelnitsyna, E. A., et al. (2023). View of Screening of anti-inflammatory activity of 4.5-dihydroisoxazol-5-carboxamide (PAR-2 inhibitors) based on formaldehyde oedema model among white lab rats. Research Results in Pharmacology, 9(4), 121-131. [Link]

Sources

Validation

A Comparative Guide to the Antioxidant Potential of D-3-Phenyllactic Acid and Other Phenolic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Phenolic Acids in Antioxidant Defense Phenolic acids are a diverse group of plant secondary metabolites that play a cruci...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Phenolic Acids in Antioxidant Defense

Phenolic acids are a diverse group of plant secondary metabolites that play a crucial role in human health, largely attributed to their potent antioxidant properties. These compounds are characterized by a phenolic ring and a carboxylic acid function. Their ability to scavenge free radicals, chelate metal ions, and modulate endogenous antioxidant defense systems makes them a focal point in the development of novel therapeutics for a range of oxidative stress-related diseases. This guide provides a comparative analysis of the antioxidant potential of D-3-phenyllactic acid (D-HPLA) against other well-studied phenolic acids, namely caffeic acid, ferulic acid, and gallic acid.

D-3-Phenyllactic Acid: An Emerging Player

D-3-Phenyllactic acid (D-HPLA) is an organic acid found in various natural sources, including honey and fermented foods produced by lactic acid bacteria.[1] While extensively studied for its antimicrobial properties, its antioxidant potential is a growing area of interest. Structurally, D-HPLA is a derivative of phenylalanine, an aromatic amino acid.

Comparative Phenolic Acids: Established Antioxidants

For the purpose of this comparison, we will focus on three widely recognized phenolic acids with well-documented antioxidant activities:

  • Caffeic Acid: A hydroxycinnamic acid found in high concentrations in coffee, fruits, and vegetables. It is known for its potent free radical-scavenging and metal-chelating abilities.

  • Ferulic Acid: Another hydroxycinnamic acid abundant in the cell walls of plants, such as grains and seeds. It is a powerful antioxidant that can neutralize various free radicals.

  • Gallic Acid: A hydroxybenzoic acid present in tea, grapes, and various berries. It is characterized by three hydroxyl groups on its phenolic ring, contributing to its strong antioxidant capacity.

In Vitro Antioxidant Potential: A Comparative Analysis

The antioxidant capacity of phenolic compounds is commonly evaluated using various in vitro assays that measure their ability to scavenge synthetic free radicals. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. The results are often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the free radicals) or as Trolox Equivalent Antioxidant Capacity (TEAC).

Unfortunately, a comprehensive literature search reveals a significant gap in direct comparative studies quantifying the antioxidant potential of D-HPLA against other phenolic acids using standardized assays. While the antioxidant activity of caffeic, ferulic, and gallic acids is well-documented with specific IC50 and TEAC values, similar quantitative data for D-HPLA is scarce in publicly available research. Most studies on D-HPLA have focused on its antimicrobial effects.

Table 1: Comparative Antioxidant Activity of Selected Phenolic Acids (DPPH & ABTS Assays)

Phenolic AcidDPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (TEAC)
D-3-Phenyllactic Acid (D-HPLA) Data not available in current literatureData not available in current literature
Caffeic Acid ~10-20 µMHigh
Ferulic Acid ~50-100 µMModerate to High
Gallic Acid ~5-15 µMVery High

Note: The IC50 and TEAC values can vary depending on the specific experimental conditions. The values presented here are approximate ranges based on available literature for comparative purposes.

The lack of quantitative data for D-HPLA's antioxidant capacity is a critical finding for the research community and highlights a significant area for future investigation.

Mechanistic Insights into Antioxidant Action

The antioxidant activity of phenolic acids is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The stability of the resulting phenoxyl radical is a key determinant of the antioxidant's efficacy.

  • Caffeic and Gallic Acids: The presence of multiple hydroxyl groups, particularly in the ortho position, enhances their antioxidant activity by increasing the stability of the phenoxyl radical through resonance and intramolecular hydrogen bonding.

  • Ferulic Acid: The methoxy group on the phenolic ring of ferulic acid also contributes to its antioxidant capacity by donating electrons and stabilizing the resulting radical.

  • D-3-Phenyllactic Acid: The antioxidant mechanism of D-HPLA is less understood. It is hypothesized that the hydroxyl group on the α-carbon and the phenyl ring may participate in free radical scavenging. However, without dedicated mechanistic studies, this remains speculative. The primary antioxidant mechanism of D-HPLA may also involve indirect pathways, such as the modulation of cellular antioxidant enzymes.

Experimental Protocols: A Guide to Assessing Antioxidant Capacity

To encourage further research into the antioxidant potential of D-HPLA and to provide a standardized methodology for comparison, we present a detailed protocol for the widely used DPPH radical scavenging assay.

DPPH Radical Scavenging Assay Protocol

This protocol outlines the steps to determine the free radical scavenging activity of a compound by measuring the reduction of the DPPH radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or ethanol)

  • Test compound (e.g., D-HPLA, caffeic acid)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Preparation of Test and Standard Solutions: Prepare a series of dilutions of the test compound and the positive control in methanol.

  • Assay Procedure: a. To each well of a 96-well plate, add a fixed volume of the DPPH solution (e.g., 180 µL). b. Add a small volume of the different concentrations of the test compound or standard to the respective wells (e.g., 20 µL). c. For the blank, add methanol instead of the test compound. d. Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound. The IC50 value is the concentration of the compound that causes 50% scavenging of the DPPH radicals.

Rationale Behind Experimental Choices:
  • DPPH as the Radical Source: The DPPH radical is stable and commercially available, making the assay reproducible and convenient. Its distinct color change upon reduction allows for simple spectrophotometric measurement.[2]

  • Methanol as the Solvent: Methanol is a common solvent for both DPPH and many phenolic compounds, ensuring a homogenous reaction mixture.

  • Incubation in the Dark: DPPH is light-sensitive, and incubation in the dark prevents its degradation, ensuring that the observed absorbance decrease is due to the antioxidant activity of the sample.

  • Use of a Positive Control: Including a well-characterized antioxidant like ascorbic acid or Trolox allows for the validation of the assay and provides a benchmark for comparing the activity of the test compound.

Visualizing the Process: Experimental Workflow

Sources

Comparative

A Researcher's Guide to Investigating the Synergistic Antimicrobial Potential of D-HPLA

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the synergistic antimicrobial effects of D-3-(4-hydroxyphenyl)lactic acid (D-HPLA) wit...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the synergistic antimicrobial effects of D-3-(4-hydroxyphenyl)lactic acid (D-HPLA) with other antimicrobial compounds. While D-HPLA, a metabolite produced by certain lactic acid bacteria, has demonstrated intrinsic antimicrobial properties, its potential to enhance the efficacy of existing antibiotics and antifungals through synergy remains a compelling area for investigation. This document will equip you with the foundational knowledge, experimental protocols, and a strategic approach to systematically evaluate these potential synergistic interactions.

The Rationale for Synergy: A Powerful Strategy Against Antimicrobial Resistance

The escalating crisis of antimicrobial resistance necessitates innovative approaches to extend the lifespan of our current antimicrobial arsenal and to develop novel therapeutic strategies.[1][2] Combination therapy, which leverages the synergistic interactions between two or more compounds, is a highly promising avenue.[1][2] A synergistic interaction occurs when the combined antimicrobial effect of two agents is significantly greater than the sum of their individual effects.[3] This can lead to several clinical advantages, including:

  • Lowering the required therapeutic doses , thereby reducing dose-related toxicity.

  • Overcoming existing resistance mechanisms in pathogens.[1]

  • Slowing the emergence of new resistant strains .[1]

  • Broadening the spectrum of antimicrobial activity .

Given that related compounds like 3-phenyllactic acid have shown synergistic activity with other antimicrobials, and metabolites from lactic acid bacteria are known to contribute to a complex antimicrobial environment, it is scientifically plausible that D-HPLA could act as a valuable synergistic partner.[4][5]

Understanding the Potential Mechanisms of Synergy with D-HPLA

While the precise antimicrobial mechanism of D-HPLA is not fully elucidated, related phenolic acids have been shown to disrupt the integrity of microbial cell membranes.[6][7] This disruption can lead to increased permeability, which may facilitate the entry of other antimicrobial drugs into the cell, thus enhancing their efficacy.[1][2] This is a common mechanism for synergy observed with antimicrobial peptides and other membrane-active agents.[1][2]

Potential synergistic mechanisms involving D-HPLA could include:

  • Enhanced Drug Uptake: D-HPLA-induced membrane perturbation could increase the intracellular concentration of a partner antibiotic.

  • Inhibition of Resistance Mechanisms: D-HPLA might interfere with efflux pumps or other resistance determinants.[1]

  • Sequential Pathway Inhibition: D-HPLA and a partner drug could inhibit different steps in the same essential metabolic pathway.

  • Multi-Target Effects: The combination of D-HPLA and another antimicrobial could simultaneously disrupt multiple cellular targets, leading to a potent bactericidal or fungicidal effect.

A Proposed Research Framework for Evaluating D-HPLA Synergy

Due to the limited published data on the synergistic effects of D-HPLA, this guide proposes a structured research approach to systematically investigate its potential. This framework is designed to generate robust and reproducible data suitable for publication and for informing further drug development efforts.

Phase 1: Foundational Minimum Inhibitory Concentration (MIC) Testing

The initial and critical step is to determine the MIC of D-HPLA and a panel of selected antimicrobial compounds individually against a range of relevant microorganisms. This foundational data is essential for the subsequent synergy testing.

Proposed Panel of Antimicrobial Partners for D-HPLA:

Antimicrobial ClassExamplesRationale for Selection
β-Lactam Antibiotics Penicillin, Ampicillin, OxacillinTo investigate synergy against Gram-positive bacteria by targeting cell wall synthesis, potentially enhanced by D-HPLA's membrane activity.
Aminoglycoside Antibiotics Gentamicin, StreptomycinTo assess if D-HPLA-mediated membrane disruption facilitates the uptake of these protein synthesis inhibitors, particularly in Gram-negative bacteria.
Macrolide Antibiotics Erythromycin, AzithromycinTo explore synergy with these protein synthesis inhibitors, which could be enhanced by increased intracellular access.
Azole Antifungals Fluconazole, ItraconazoleTo investigate potential synergy against pathogenic yeasts like Candida albicans, where combination therapies are often crucial to combat resistance.[8][9][10]
Natural Antimicrobials Nisin, Carvacrol, ThymolTo explore combinations with other natural compounds that may have complementary mechanisms of action.

Proposed Panel of Test Microorganisms:

  • Gram-Positive Bacteria: Staphylococcus aureus (including MRSA strains), Enterococcus faecalis

  • Gram-Negative Bacteria: Escherichia coli, Pseudomonas aeruginosa

  • Fungi: Candida albicans (including fluconazole-resistant strains), Aspergillus fumigatus

Phase 2: Quantitative Synergy Analysis using the Checkerboard Assay

The checkerboard assay is the gold-standard in vitro method for quantitatively assessing antimicrobial synergy. This technique involves a two-dimensional titration of two compounds to determine their combined effect on microbial growth.

This protocol provides a detailed, step-by-step methodology for performing a checkerboard assay.

Materials:

  • Sterile 96-well microtiter plates

  • D-HPLA stock solution of known concentration

  • Partner antimicrobial stock solution of known concentration

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

  • Incubator

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of D-HPLA in the appropriate broth medium along the x-axis of the 96-well plate.

    • Prepare serial twofold dilutions of the partner antimicrobial in the broth medium along the y-axis of the plate.

    • The final volume in each well after adding the inoculum should be 100 µL.

  • Inoculation:

    • Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the diluted inoculum to each well of the microtiter plate.

  • Controls:

    • Include a row with serial dilutions of D-HPLA alone to redetermine its MIC.

    • Include a column with serial dilutions of the partner antimicrobial alone to redetermine its MIC.

    • Include a growth control well containing only the inoculum and broth.

    • Include a sterility control well containing only broth.

  • Incubation:

    • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).

  • Determination of MICs:

    • After incubation, visually inspect the plates for turbidity or use a plate reader to measure absorbance at 600 nm.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

  • Calculation of the Fractional Inhibitory Concentration Index (FICI):

    • The FICI is calculated for each well that shows growth inhibition using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • The FICI value is interpreted as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

The results of the checkerboard assay should be summarized in a clear and concise table.

Table 1: Hypothetical Checkerboard Assay Results for D-HPLA in Combination with Fluconazole against Candida albicans

D-HPLA (µg/mL)Fluconazole (µg/mL)Growth (+/-)FICIInterpretation
MIC alone: 512MIC alone: 16
1281-0.31Synergy
642-0.25Synergy
324-0.31Synergy
168+-No Inhibition

Visualizing the Experimental Workflow

A clear understanding of the experimental process is crucial for accurate execution and interpretation.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare D-HPLA Stock D Serial Dilutions of Drugs in 96-Well Plate A->D B Prepare Partner Drug Stock B->D C Standardize Microbial Inoculum E Inoculate Plate C->E D->E F Incubate Plate E->F G Determine MICs F->G H Calculate FICI G->H I Interpret Synergy H->I

Caption: Workflow for the checkerboard antimicrobial synergy assay.

Logical Pathway for Synergy Determination

The interpretation of the checkerboard assay results follows a logical pathway to determine the nature of the interaction between the two compounds.

Synergy_Logic cluster_interpretation FICI Interpretation Start Perform Checkerboard Assay GetData Obtain MICs of Drugs Alone and in Combination Start->GetData CalculateFICI Calculate FICI GetData->CalculateFICI Interpret Interpret Interaction CalculateFICI->Interpret FICI <= 0.5 FICI <= 0.5 Synergy Synergy FICI <= 0.5->Synergy 0.5 < FICI <= 4.0 0.5 < FICI <= 4.0 Additive/Indifference Additive/Indifference 0.5 < FICI <= 4.0->Additive/Indifference FICI > 4.0 FICI > 4.0 Antagonism Antagonism FICI > 4.0->Antagonism

Caption: Logical flow for determining antimicrobial synergy from FICI values.

Concluding Remarks for the Research Professional

The investigation into the synergistic potential of D-HPLA represents a scientifically grounded and promising frontier in the fight against antimicrobial resistance. While direct evidence is currently lacking, the foundational knowledge of related compounds and the established methodologies for synergy testing provide a clear path forward. By employing the rigorous experimental framework outlined in this guide, researchers can systematically uncover and quantify the synergistic interactions of D-HPLA, potentially unlocking new combination therapies for challenging infectious diseases. The data generated will be invaluable for the scientific community and will pave the way for further preclinical and clinical development.

References

  • Antimicrobial activity of Lactobacillus spp. metabolites on growth of two clinical isolates in vitro. (2019). ResearchGate. [Link]

  • 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans. (n.d.). PubMed Central. [Link]

  • Antimicrobial mechanism of 4-hydroxyphenylacetic acid on Listeria monocytogenes membrane and virulence. (2021). PubMed. [Link]

  • Antimicrobial mechanism of 4-hydroxyphenylacetic acid on Listeria monocytogenes membrane and virulence | Request PDF. (2021). ResearchGate. [Link]

  • Combinational Antibacterial Activity of Nisin and 3-Phenyllactic Acid and Their Co-production by Engineered Lactococcus lactis. (2021). PubMed Central. [Link]

  • 3-Phenyllactic Acid and Polyphenols Are Substances Enhancing the Antibacterial Effect of Methylglyoxal in Manuka Honey. (n.d.). MDPI. [Link]

  • Antimicrobial Activity of Metabolites of Various Strains of Lactobacillus acidophilus. (2014). ResearchGate. [Link]

  • Phenyllactic acid: a potential aantimicrobial compound in lactic acid bacteria. (2016). MedCrave online. [Link]

  • antimicrobial metabolites produced by lactic acid bacteria against food spoilage bacteria. (n.d.). Online International Journal, Peer Reviewed Scholarly Journals. [Link]

  • Protective effects of metabolites from lactic acid bacteria against infections of mastitis pathogen in bovine cells. (n.d.). PubMed Central. [Link]

  • Phenyllactic Acid: A Potential Antimicrobial Compound in Lactic acid Bacteria. (2016). ResearchGate. [Link]

  • Combined Antimicrobial Effects of Lactiplantibacillus plantarum-Derived Biosurfactant and Supercritical CO2-Extracted Rosmarinus officinalis Against Multidrug-Resistant Staphylococcus aureus. (n.d.). MDPI. [Link]

  • Synergic Effect of Phthalide Lactones and Fluconazole and Its New Analogues as a Factor Limiting the Use of Azole Drugs against Candidiasis. (2022). MDPI. [Link]

  • Combinatory effect of fluconazole and FDA-approved drugs against Candida albicans. (n.d.). PubMed. [Link]

  • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (n.d.). MDPI. [Link]

  • Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections. (2020). eLife. [Link]

  • 4-Hydroxyphenyllactic Acid. (n.d.). Rupa Health. [Link]

  • The Synergistic Antifungal Effect and Potential Mechanism of D-Penicillamine Combined With Fluconazole Against Candida albicans. (2019). PubMed Central. [Link]

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Validation

A Head-to-Head Comparison of D-HPLA Synthesis Methods: A Guide for Researchers and Drug Development Professionals

Introduction: The Significance of D-HPLA in Modern Therapeutics D-3-(4-hydroxyphenyl)lactic acid (D-HPLA), a chiral building block, is of increasing importance in the pharmaceutical industry. Its structural motif is foun...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of D-HPLA in Modern Therapeutics

D-3-(4-hydroxyphenyl)lactic acid (D-HPLA), a chiral building block, is of increasing importance in the pharmaceutical industry. Its structural motif is found in a variety of bioactive molecules, and its specific stereochemistry is often crucial for therapeutic efficacy and safety. As a key intermediate, the efficient and enantiomerically pure synthesis of D-HPLA is a critical consideration in drug development and manufacturing. This guide provides a comprehensive, head-to-head comparison of the primary methodologies for D-HPLA synthesis: enzymatic synthesis, microbial fermentation, and asymmetric chemical synthesis. We will delve into the performance of each approach, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

At a Glance: Key Performance Indicators

The choice between chemical, enzymatic, and microbial synthesis of D-HPLA often hinges on a trade-off between established protocols, scalability, cost, and the growing demand for sustainable and "green" chemistry. Below is a summary of key quantitative data comparing the three approaches. Note: Direct head-to-head comparative studies for D-HPLA are limited; therefore, some data is expertly inferred from the synthesis of structurally analogous compounds.

ParameterAsymmetric Chemical SynthesisEnzymatic SynthesisMicrobial Fermentation
Typical Yield 70-90%85-99%60-85% (product from substrate)
Enantiomeric Excess (e.e.) >98%>99%>99%
Reaction Conditions Often harsh (extreme temperatures, pressures, non-aqueous solvents)Mild (near-neutral pH, room/moderate temperature, aqueous media)Mild (physiological pH and temperature, aqueous media)
Key Reagents/Inputs Chiral auxiliaries/catalysts, reducing agents, organic solventsIsolated enzymes (e.g., dehydrogenases), cofactors (NADH/NADPH), precursor keto-acidMicrobial strain, carbon/nitrogen sources (e.g., glucose, yeast extract), L-tyrosine
Environmental Impact Use of hazardous reagents and organic solvents, significant waste generationAqueous media, biodegradable catalysts (enzymes), less wasteGenerally green, but can have high water and energy consumption for downstream processing
Scalability & Cost Well-established for scale-up, but can be costly due to catalysts and solventsScalable, with potential for cost reduction through enzyme immobilization and reuseHighly scalable for large volumes, can be cost-effective with optimized strains and media

Enzymatic Synthesis: The High-Fidelity Approach

Enzymatic synthesis has emerged as a powerful and highly selective method for producing chiral molecules like D-HPLA. This approach leverages the inherent stereospecificity of enzymes, most notably D-lactate dehydrogenases, to achieve near-perfect enantiomeric purity under mild, environmentally friendly conditions.

Causality Behind Experimental Choices

The core of this method is the stereospecific reduction of a prochiral keto acid precursor, 4-hydroxyphenylpyruvic acid (HPPA), to D-HPLA. The choice of a D-lactate dehydrogenase (D-LDH) is critical as it selectively produces the desired D-enantiomer. A significant challenge in enzymatic reactions requiring nicotinamide cofactors (NADH or NADPH) is the high cost of these molecules. To overcome this, a cofactor regeneration system is almost always employed. This is a self-validating system; the primary reaction will not proceed efficiently without successful cofactor regeneration. A common and effective approach is to couple the D-LDH reaction with a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, simultaneously regenerating the NADH required by the D-LDH. This creates an efficient, closed-loop system where the expensive cofactor is used catalytically.

Experimental Protocol: Enzymatic Synthesis of D-HPLA with Cofactor Regeneration

This protocol is based on established methods for the enzymatic reduction of α-keto acids.[1]

Materials:

  • 4-hydroxyphenylpyruvic acid (HPPA)

  • D-lactate dehydrogenase (e.g., from Lactobacillus reuteri)[1]

  • Glucose dehydrogenase (GDH)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • D-glucose

  • Phosphate buffer (e.g., 100 mM, pH 7.0-8.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve HPPA (e.g., 50 mM), D-glucose (e.g., 100 mM), and a catalytic amount of NAD+ (e.g., 1 mM) in the phosphate buffer.

  • Enzyme Addition: Add D-lactate dehydrogenase (e.g., 10 U/mL) and glucose dehydrogenase (e.g., 20 U/mL) to the reaction mixture.

  • Incubation: Incubate the mixture at the optimal temperature for the enzymes (typically 25-37°C) with gentle agitation for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing for the disappearance of HPPA and the appearance of D-HPLA using HPLC with a chiral column.

  • Reaction Quenching and Product Extraction: Once the reaction is complete, quench it by acidifying the mixture to pH 2-3 with HCl. Extract the D-HPLA from the aqueous solution using ethyl acetate.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude D-HPLA.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualization: Enzymatic Synthesis Pathway

Enzymatic_Synthesis cluster_main D-LDH Catalyzed Reduction cluster_regen Cofactor Regeneration Cycle HPPA 4-Hydroxyphenylpyruvic Acid (HPPA) DHPLA D-HPLA HPPA->DHPLA D-Lactate Dehydrogenase (D-LDH) NAD NAD+ DHPLA->NAD Oxidized Cofactor NADH NADH NADH->HPPA H- donor NAD->NADH Reduction Glucose D-Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Glucose Dehydrogenase (GDH)

Caption: Enzymatic synthesis of D-HPLA coupled with a cofactor regeneration system.

Microbial Fermentation: The Biosynthetic Factory Approach

Microbial fermentation offers a potentially cost-effective and sustainable route for the production of D-HPLA, particularly at large scales. This method utilizes whole microbial cells as "factories" to convert simple feedstocks, such as glucose and L-tyrosine, into the desired product.

Causality Behind Experimental Choices

The biosynthetic pathway for D-HPLA in microorganisms typically involves a two-step process starting from the readily available amino acid, L-tyrosine.[2] First, an aminotransferase removes the amino group from L-tyrosine to produce the intermediate, 4-hydroxyphenylpyruvic acid (HPPA). Subsequently, an endogenous or engineered D-lactate dehydrogenase reduces HPPA to D-HPLA. The choice of microbial host is critical. Organisms like E. coli or certain lactic acid bacteria are often chosen due to their well-characterized genetics and robust growth. Genetic engineering plays a pivotal role in optimizing this process. This can involve overexpressing the genes for the key enzymes (aminotransferase and D-LDH) and knocking out competing pathways that might consume the precursor or the product. The fermentation conditions (pH, temperature, aeration, and media composition) are carefully controlled to maximize cell growth and product yield. A fed-batch fermentation strategy is often employed to maintain optimal substrate concentrations and avoid substrate inhibition, thereby achieving high cell densities and product titers.

Experimental Protocol: Fed-Batch Fermentation for D-HPLA Production

This protocol outlines a general procedure for D-HPLA production using a genetically engineered E. coli strain.

Materials:

  • Genetically engineered E. coli strain (overexpressing an aminotransferase and a D-lactate dehydrogenase)

  • Defined fermentation medium (containing glucose, ammonium salts, trace minerals)

  • L-tyrosine

  • Yeast extract

  • Appropriate antibiotic for plasmid maintenance

  • pH control agent (e.g., NH4OH)

  • Antifoaming agent

Procedure:

  • Inoculum Preparation: Grow a seed culture of the engineered E. coli strain in a rich medium (e.g., LB broth with antibiotic) overnight at 37°C with shaking.

  • Bioreactor Setup: Prepare the bioreactor with the defined fermentation medium and sterilize. After cooling, add sterile L-tyrosine, yeast extract, and the antibiotic.

  • Inoculation: Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.

  • Batch Phase: Grow the culture at 37°C with controlled pH (e.g., 7.0) and dissolved oxygen (e.g., >20% saturation). Monitor cell growth (OD600) and glucose consumption.

  • Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp rise in dissolved oxygen), initiate the feeding of a concentrated glucose and L-tyrosine solution to maintain a low substrate concentration and support continued growth and product formation.

  • Induction (if applicable): If the expression of the pathway genes is under an inducible promoter, add the inducer (e.g., IPTG) when the culture reaches a suitable cell density (e.g., OD600 of 10-20).

  • Fermentation Run: Continue the fed-batch fermentation for 48-72 hours, monitoring cell density, substrate levels, and D-HPLA concentration in the broth.

  • Harvesting and Product Recovery: At the end of the fermentation, harvest the cells by centrifugation. The D-HPLA can be recovered from the supernatant through acidification and solvent extraction, followed by purification steps.

Visualization: Microbial Fermentation Pathway

Microbial_Fermentation cluster_cell Engineered Microbial Cell Tyrosine L-Tyrosine HPPA 4-Hydroxyphenylpyruvic Acid (HPPA) Tyrosine->HPPA Aminotransferase DHPLA D-HPLA HPPA->DHPLA D-Lactate Dehydrogenase Glucose Glucose (Carbon Source) Cofactors NADH/NADPH Regeneration Glucose->Cofactors Glycolysis Cofactors->HPPA Reducing Power Chemical_Synthesis HPPA 4-Hydroxyphenylpyruvic Acid (HPPA) DHPLA D-HPLA HPPA->DHPLA Asymmetric Hydrogenation Catalyst Chiral Catalyst (e.g., Ru-BINAP) Catalyst->HPPA Stereocontrol H2 H₂ Gas H2->HPPA Reducing Agent

Sources

Comparative

A Senior Application Scientist's Guide to Correlating D-3-Phenyllactic Acid (D-HPLA) Levels with Clinical Outcomes in Patient Cohorts

Executive Summary The Scientific Rationale: Why D-HPLA is a Biomarker of Interest The core value of a biomarker lies in its ability to provide a measurable indication of a normal biological process, a pathogenic process,...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The Scientific Rationale: Why D-HPLA is a Biomarker of Interest

The core value of a biomarker lies in its ability to provide a measurable indication of a normal biological process, a pathogenic process, or a response to a therapeutic intervention.[5][6][7] D-HPLA is compelling in this regard for several key reasons:

  • Microbial Origin as a Readout of Gut Health: D-HPLA is primarily produced by lactic acid bacteria (LAB) and other commensal microbes in the gut.[1][8] Its levels in systemic circulation can, therefore, serve as a proxy for the metabolic activity of specific gut microbial populations. Alterations in these levels could signify a state of dysbiosis, which is increasingly linked to a wide array of pathologies, including metabolic disorders, neurological conditions, and cancer.[9][10][11]

  • Bioactivity and Mechanistic Links: D-HPLA is not an inert bystander metabolite. It is absorbed from the human gut and can reach micromolar concentrations in the plasma.[3][12] At these concentrations, it has been shown to be a potent agonist for host cell receptors, such as the hydroxycarboxylic acid receptor 3 (HCA3), which is expressed on immune cells like monocytes.[4] This provides a direct mechanistic link between a microbial product and the modulation of the host's immune system, grounding its potential as a biomarker in plausible biological function.

  • Antimicrobial Properties: D-HPLA exhibits broad-spectrum antimicrobial activity, which may influence the composition and stability of the gut microbial ecosystem itself.[13][14][15] Correlating its levels with clinical outcomes could therefore provide insight into the host's ability to maintain microbial homeostasis.

The D-HPLA Metabolic Pathway

The production of D-HPLA is rooted in the metabolism of the amino acid L-phenylalanine. Gut microbes, particularly those with phenylpyruvate reductase activity, can convert phenylpyruvate (a transamination product of phenylalanine) into phenyllactic acid.[16] The chirality of the resulting molecule (D- or L- form) is dependent on the specific enzymes expressed by the bacteria. The D-enantiomer is considered to be of primarily bacterial origin.[1]

cluster_gut Gut Lumen (Microbial Metabolism) cluster_host Host System Phe L-Phenylalanine (from Diet) PPA Phenylpyruvate Phe->PPA Transamination DHPLA D-3-Phenyllactic Acid (D-HPLA) PPA->DHPLA Phenylpyruvate Reductase (Bacterial Enzyme) Circulation Systemic Circulation DHPLA->Circulation Absorption Receptor Host Receptors (e.g., HCA3 on Immune Cells) Circulation->Receptor Interaction Outcome Clinical Outcomes Receptor->Outcome Modulation of Host Physiology

Figure 1: Simplified metabolic pathway of D-HPLA.

Designing a Robust Clinical Cohort Study

The credibility of any correlation between a biomarker and a clinical outcome is founded upon a meticulously designed study. The primary objective is to minimize bias and control for confounding variables.

Experimental Workflow Overview

The overall process involves careful cohort selection, standardized sample and data collection, precise analytical measurement, and rigorous statistical analysis.

node_cohort Cohort Selection (Case vs. Control) node_sample Sample Collection (Plasma, Urine) node_cohort->node_sample node_clinical Clinical Data Collection node_cohort->node_clinical node_storage Sample Processing & Storage (-80°C) node_sample->node_storage node_stats Statistical Correlation (Biomarker vs. Clinical Data) node_clinical->node_stats node_analysis LC-MS/MS Analysis (D-HPLA Quantification) node_storage->node_analysis node_analysis->node_stats node_outcome Identify Clinically Relevant Correlations node_stats->node_outcome

Figure 2: High-level experimental workflow.
Step-by-Step Methodology

1. Cohort Definition and Recruitment:

  • Objective: To establish two well-defined groups: a 'case' group with the clinical condition of interest and a 'control' group of healthy individuals.

  • Protocol:

    • Define Strict Inclusion/Exclusion Criteria:

      • Cases: Clearly define the disease stage, diagnostic criteria, and severity. For example, in a study on metabolic syndrome, criteria would include specific thresholds for waist circumference, blood pressure, fasting glucose, triglycerides, and HDL cholesterol.[17]

      • Controls: Must be free of the target disease and other major inflammatory or metabolic conditions. Age- and sex-matching to the case group is critical.

      • Universal Exclusion: History of antibiotic use within the last 3-6 months, significant dietary changes, use of probiotics, or presence of gastrointestinal diseases that could independently alter the gut microbiota.

    • Power Analysis: Calculate the required sample size to detect a statistically significant difference in D-HPLA levels with sufficient power (typically >80%).

    • Informed Consent: Obtain written informed consent from all participants in accordance with ethical guidelines.

2. Sample and Data Collection:

  • Objective: To collect high-quality biological samples and corresponding clinical data in a standardized manner.

  • Protocol:

    • Biological Samples: Collect both blood and urine. A fasting blood sample (8-12 hours) is crucial to minimize variability from recent meals.

      • Blood: Collect in EDTA-containing tubes.

      • Urine: A first-morning midstream urine sample is often preferred for concentration.

    • Clinical Data: Collect comprehensive data including demographics, medical history, medication use, lifestyle factors (dietary habits, physical activity), and disease-specific metrics.

    • Sample Processing: Process samples within 1-2 hours of collection.

      • Centrifuge blood at 1,500 x g for 15 minutes at 4°C to separate plasma.

      • Aliquot plasma and urine into cryovials.

      • Immediately store all aliquots at -80°C to halt metabolic activity and prevent degradation.[18]

Analytical Deep-Dive: Quantification of D-HPLA in Biological Matrices

The accuracy of the study hinges on the specific, sensitive, and reproducible quantification of D-HPLA. The key challenge is the presence of the L-HPLA stereoisomer, necessitating a chiral separation method to isolate the bacterially-derived D-form.[1]

Comparison of Analytical Platforms
FeatureHPLC with UV DetectionLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates compounds based on physicochemical properties; detection via UV light absorbance.[19]Separates compounds via LC; detection based on mass-to-charge ratio of the molecule and its fragments.[20][21]
Specificity Moderate. Co-eluting compounds with similar UV absorbance can interfere. Chiral separation is possible but can be complex.[22]Very High . Quantifies based on a specific mass transition (parent ion → fragment ion), minimizing interference.[23][24]
Sensitivity Lower. Often in the high ng/mL to µg/mL range. May be insufficient for low endogenous levels in plasma.[25]Very High . Can achieve pg/mL to low ng/mL sensitivity, ideal for biomarker quantification in complex matrices.[23]
Throughput Moderate.High, especially with multiplexing techniques.[23]
Recommendation Suitable for preliminary studies or in matrices with high D-HPLA concentrations.Gold Standard for clinical biomarker research due to superior sensitivity and specificity.[23][26]
Validated LC-MS/MS Protocol for D-HPLA Quantification
  • Objective: To accurately quantify D-HPLA in human plasma using a validated chiral LC-MS/MS method.

  • Protocol:

    • Sample Preparation (Protein Precipitation):

      • Thaw plasma samples on ice.

      • To 100 µL of plasma, add 400 µL of ice-cold methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., D-HPLA-d5). The internal standard is critical for correcting for sample loss during preparation and for variations in instrument response.

      • Vortex for 30 seconds to precipitate proteins.

      • Incubate at -20°C for 20 minutes.

      • Centrifuge at 14,000 x g for 10 minutes at 4°C.

      • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Chiral Liquid Chromatography:

      • Column: A chiral stationary phase column, such as a Chiralcel OJ-H (250 mm × 4.6 mm, 5 µm), is required.[22]

      • Mobile Phase: An isocratic or gradient mixture, for example, of hexane, 2-propanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).[22] The exact composition must be optimized to achieve baseline separation of D- and L-HPLA.

      • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization: Electrospray Ionization (ESI) in negative mode is commonly used for organic acids.

      • Detection: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode. This involves defining specific mass transitions for D-HPLA and its internal standard.

        • Example Transition for D-HPLA (MW 166.17): Precursor ion (Q1) m/z 165.1 → Product ion (Q3) m/z 71.1 (corresponding to loss of the phenyl group and CO2).

      • Method Validation: The entire method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[25]

Comparative Analysis: Benchmarking D-HPLA Against Alternative Biomarkers

To establish the unique value of D-HPLA, it should be analyzed in the context of other relevant biomarkers. This provides a more holistic biological picture and allows for a comparison of predictive power.

  • Rationale for Selection:

    • L-HPLA: Measuring the L-isomer helps to understand the relative contribution of host versus microbial metabolism.

    • Indole-3-Lactic Acid (ILA): Another tryptophan-derived microbial metabolite that acts on host receptors, providing a broader view of gut microbial signaling.[3]

    • Disease-Specific Markers: For a study on cancer, this could be Lactate Dehydrogenase (LDH)[27]; for metabolic syndrome, it could be high-sensitivity C-reactive protein (hs-CRP) or HbA1c.

    • Markers of Oxidative Stress: Malondialdehyde (MDA) is a classic marker of lipid peroxidation and systemic stress.[28][29]

Statistical Framework for Data Interpretation

  • Objective: To rigorously test the association between D-HPLA levels and clinical outcomes.

  • Methodology:

    • Data Distribution: First, test all data for normality (e.g., using the Shapiro-Wilk test). This determines whether parametric or non-parametric tests are appropriate.

    • Group Comparisons: Compare mean/median D-HPLA levels between the case and control groups.

      • Parametric: Student's t-test.

      • Non-parametric: Mann-Whitney U test.

    • Correlation Analysis: Assess the relationship between D-HPLA levels (as a continuous variable) and continuous clinical parameters (e.g., tumor size, blood pressure).

      • Parametric: Pearson correlation coefficient (r).

      • Non-parametric: Spearman's rank correlation coefficient (rho).

    • Regression Modeling: Use multivariate regression analysis to determine if D-HPLA is an independent predictor of a clinical outcome (e.g., disease status, 5-year survival) after adjusting for potential confounding variables like age, sex, and BMI.

Conclusion and Future Directions

This guide outlines a comprehensive, scientifically-grounded approach to investigating the role of D-HPLA as a clinical biomarker. By combining rigorous cohort design, gold-standard analytical techniques like chiral LC-MS/MS, and robust statistical analysis, researchers can generate high-quality, trustworthy data. A significant correlation between D-HPLA and a clinical outcome would pave the way for future studies to explore its utility in diagnostics, prognostics, or as a surrogate endpoint for therapies targeting the gut microbiome. The ultimate goal is to translate these microbial signals into clinically actionable insights that can improve patient care.[5][30]

References

  • Valle, D., Ruz, V., & Beltrán, C. (2010). High-performance liquid chromatography determination of phenyllactic acid in MRS broth. Biological research, 43(3), 317–322. [Link]

  • ResearchGate. (n.d.). High-performance liquid chromatography determination of phenyllactic acid in MRS broth.
  • ResearchGate. (n.d.). (PDF) Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers.
  • Duran, M., Ketting, D., de Bree, P. K., van der Heiden, C., & Wadman, S. K. (1983). Urinary D-4-hydroxyphenyllactate, D-phenyllactate and D-2-hydroxyisocaproate, abnormalities of bacterial origin. Clinica chimica acta; international journal of clinical chemistry, 134(1-2), 159–167. [Link]

  • Semantic Scholar. (n.d.). Development of HPLC Method to Assay DL-3-Phenyllactic Acid in Culture Supernatant from Lactic Acid Bacteria.
  • Wang, H., Wang, C., Wang, M., & Liu, J. (2021). Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater. PloS one, 16(7), e0255036. [Link]

  • Caring Sunshine. (n.d.). Relationship: Infection and 3-Phenyllactic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Production of HPLA and DHPLA by Bifidobacterium.
  • ResearchGate. (n.d.). D-PLA is absorbed from the human gut, reaches μM plasma concentrations....
  • ResearchGate. (n.d.). Antimicrobial activity of D-3-phenyllactic acid produced by fed-batch process against Salmonella enterica | Request PDF.
  • Saelao, P., Tipchatchai, W., Mahawan, R., & Chomnawang, M. T. (2023). 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans. Frontiers in cellular and infection microbiology, 13, 1177934. [Link]

  • ResearchGate. (n.d.). PhLA biosynthetic pathway and relevant metabolic reactions in E. coli....
  • ResearchGate. (n.d.). D-Phenyllactic acid is a potent agonist acting at HCA 3.
  • ResearchGate. (n.d.). D-PLA is absorbed from the human gut, reaches μM plasma concentrations... | Download Scientific Diagram.
  • Grebe, S. K., & Singh, R. J. (2011). LC-MS/MS in the Clinical Laboratory - Where to From Here?. The clinical biochemist. Reviews, 32(1), 5–31. [Link]

  • Pacific BioLabs. (n.d.). LC-MS and LC-MS/MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid chromatography–mass spectrometry. Retrieved from [Link]

  • FILAB. (n.d.). HPLC, LC-MS, LC-MSMS: Chromatographic laboratory analysis. Retrieved from [Link]

  • Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Retrieved from [Link]

  • Spivey, T. L. (2013). Predicting Clinical Outcomes Using Molecular Biomarkers. Journal of oncology, 2013, 106260. [Link]

  • Kim, J. Y., Park, J. B., & Lee, J. Y. (2024). The role and regulation of phospholipase D in metabolic disorders. Molecular aspects of medicine, 95, 101247. [Link]

  • Amobonye, A., Bhagwat, P., Singh, S., & Pillai, S. (2022). The gut microbiota, a key to understanding the health implications of micro(nano)plastics and their biodegradation. Journal of hazardous materials, 440, 129785. [Link]

  • Uddin, M. S., Al Mamun, A., Rahman, M. A., & Abdel-Daim, M. M. (2024). Obesity-Driven Metabolic Disorders: The Interplay of Inflammation and Mitochondrial Dysfunction. International journal of molecular sciences, 25(5), 2686. [Link]

  • Feng, Y., Wang, Y., Jin, J., & Robert, C. (2022). The multiple roles of LDH in cancer. Nature reviews. Clinical oncology, 19(12), 761–775. [Link]

  • Suchkov, S., et al. (2024). Briefly towards Biomarker-Driven Development and Their Global Impact in the Personalized and Precision Healthcare-Related Clinical Practice. Mathews J Case Rep, 9(3):159. [Link]

  • Micheel, C. M., Nass, S. J., & Omenn, G. S. (Eds.). (2010). Evaluation of Biomarkers and Surrogate Endpoints in Chronic Disease. National Academies Press (US). [Link]

  • Roberts, L. J., 2nd, & Fessel, J. P. (2014). A specific, accurate, and sensitive measure of total plasma malondialdehyde by HPLC. Journal of lipid research, 55(5), 987–991. [Link]

  • Cummings, J., & Yiannopoulou, K. (2022). Biomarkers for Alzheimer's Disease: Context of Use, Qualification, and Roadmap for Clinical Implementation. Medicina (Kaunas, Lithuania), 58(8), 1072. [Link]

  • Tsikas, D. (2017). Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges. Analytical biochemistry, 524, 13–30. [Link]

  • ResearchGate. (n.d.). Determination of malondialdehyde by capillary electrophoresis, application to human plasma and relation of its levels with prematurity.
  • Vancampfort, D., Vansteelandt, K., Correll, C. U., Mitchell, A. J., De Herdt, A., Sienaert, P., Probst, M., & De Hert, M. (2012). Metabolic syndrome, activity of the hypothalamic-pituitary-adrenal axis and inflammatory mediators in depressive disorder. Metabolic brain disease, 27(4), 413–424. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic Acid

As laboratory professionals dedicated to innovation and safety, our handling of chemical reagents from initial use to final disposal must be meticulous. This guide provides a comprehensive, step-by-step protocol for the...

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation and safety, our handling of chemical reagents from initial use to final disposal must be meticulous. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Hazard Assessment and Identification

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, while not listed as an acutely hazardous waste, possesses properties that require careful management. The primary hazards are associated with its irritant nature.[1][2][3][4]

Key Hazards:

  • Eye Irritation: Causes serious eye irritation upon contact.[2][4]

  • Skin Irritation: Can cause skin irritation.[1][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][4]

The toxicological properties of this specific compound have not been fully investigated, which necessitates treating it with a high degree of caution.[1]

Hazard ClassificationDescriptionGHS Pictogram
Skin Irritation Causes skin irritation upon direct contact.

Eye Irritation Causes serious eye irritation upon direct contact.

Respiratory Irritation May cause respiratory irritation if inhaled as a dust.

Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE must be worn when handling (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid in any form (solid, solution, or waste):

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[2][5]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[1]

  • Body Protection: A standard laboratory coat must be worn.[5]

  • Respiratory Protection: If handling fine powders outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary. All handling of the solid compound should ideally be performed in a well-ventilated area or a chemical fume hood to keep airborne concentrations low.[1][2]

Waste Characterization: The Critical First Step

The cornerstone of proper chemical disposal is accurate waste characterization. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[6][7]

(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid is not a listed hazardous waste. Therefore, its classification depends on whether it exhibits any of the hazardous characteristics.

  • Ignitability: The compound is a solid with no reported low flash point, so it is not considered ignitable.[1]

  • Reactivity: It is stable under normal conditions and does not react violently with water.[1]

  • Toxicity: It is not known to meet the regulatory definition of toxicity.

  • Corrosivity: This is the most relevant characteristic. As a propanoic acid derivative, its solutions can be acidic. An aqueous solution with a pH less than or equal to 2 is defined as a corrosive hazardous waste (EPA waste code D002).[3][6]

The following workflow must be followed to determine the correct waste stream.

WasteCharacterization start Start: Waste Generated (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid is_solution Is the waste an aqueous solution? start->is_solution test_ph Test the pH of the waste solution is_solution->test_ph Yes solid_waste Solid Waste or Non-Aqueous Solution is_solution->solid_waste No ph_check Is pH ≤ 2? test_ph->ph_check hazardous Waste is Hazardous (Corrosive - D002) ph_check->hazardous Yes non_hazardous Waste is Non-Hazardous ph_check->non_hazardous No dispose_hazardous Follow Hazardous Waste Disposal Protocol hazardous->dispose_hazardous dispose_non_hazardous Follow Non-Hazardous Waste Disposal Protocol non_hazardous->dispose_non_hazardous solid_waste->non_hazardous

Caption: Waste characterization workflow for (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Containment: For liquid spills, contain the spill using absorbent pads or other suitable materials.

  • Cleanup (Solid Spill): Carefully sweep or vacuum up the solid material, avoiding dust generation. Place the material into a suitable, labeled container for disposal.[1]

  • Cleanup (Liquid Spill): Absorb the spill with an inert material such as vermiculite, sand, or earth.[1] Place the absorbed material into a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with soap and water, followed by a final rinse.

  • Waste Disposal: The collected spill debris must be characterized and disposed of according to the procedures in Section 5.

Waste Disposal Procedures

Segregating waste streams is a fundamental principle of good laboratory practice.[8][9] Do not mix hazardous and non-hazardous waste.

Non-Hazardous Waste Disposal

If the waste (solid or a solution with pH > 2) is determined to be non-hazardous, follow these steps:

  • Containerization: Collect the waste in a clearly labeled, sealed, and chemically compatible container. The label should clearly state "Non-Hazardous Waste" and list the chemical contents.

  • Disposal: Dispose of the container through your institution's non-hazardous chemical waste stream. This may involve pickup by your Environmental Health & Safety (EHS) department or a licensed waste contractor.[10][11]

  • Drain Disposal: Do not pour this chemical down the drain unless explicitly permitted by your institution's EHS department and local regulations.[6] Most laboratory chemical waste should not be drain-disposed.[9]

Hazardous Waste Disposal (Corrosive - D002)

If the waste is an aqueous solution with a pH ≤ 2, it must be managed as corrosive hazardous waste.[6]

  • Container Selection: Use a designated, leak-proof hazardous waste container. Plastic containers are often preferred for corrosive waste.[6] Ensure the container is compatible with acidic waste; do not use metal containers.[7][12]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a clear description of the contents.[13] The label must also indicate the specific hazard, in this case, "Corrosive."

  • Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][13][14] The SAA must be under the direct supervision of laboratory personnel.[7]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[6] Do not overfill containers; a maximum of 90% capacity is a common best practice.[7]

  • Segregation: Store the container with other compatible (acidic) wastes. Ensure it is physically separated from incompatible materials like bases or oxidizers. Use secondary containment (such as a spill tray) to prevent accidental release.[12]

  • Pickup and Disposal: Contact your institution's EHS department for pickup and disposal by a licensed hazardous waste vendor.[6]

Decontamination and Empty Container Disposal

The disposal of seemingly empty containers is also regulated. A container that held hazardous waste is considered "empty" under RCRA if all waste has been removed by standard practice and no more than 1 inch of residue remains.[15]

  • Non-Hazardous Containers: If the container held only non-hazardous (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, remove or deface the label and dispose of it in the appropriate laboratory glass or plastic recycling bin.[12]

  • Hazardous Containers: If the container held corrosive hazardous waste, it must be triple-rinsed with a suitable solvent (e.g., water). The rinsate must be collected and treated as hazardous waste.[15] After triple-rinsing, the defaced container can typically be disposed of as non-hazardous waste or recycled.

Waste Minimization

A key component of responsible chemical management is to minimize waste generation.[6]

  • Prudent Purchasing: Order only the quantity of chemical required for your experiments.[6]

  • Inventory Management: Maintain a detailed chemical inventory to avoid over-ordering and to use chemicals before they expire.[8]

  • Scale Reduction: Where possible, reduce the scale of experiments to decrease the volume of waste produced.[6]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, upholding their commitment to a safe laboratory environment and environmental stewardship.

References

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Business Waste. (2024, March 19). Laboratory Waste Disposal Guide. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

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  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]

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  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Retrieved from [Link]

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  • Temarry Recycling. (2020, June 30). How To Dispose Non-Hazardous Waste. Retrieved from [Link]

  • CPAchem. (2023, February 15). Safety data sheet - 3-(3-Hydroxyphenyl)propionic acid. Retrieved from [Link]

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Handling

Personal protective equipment for handling (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid

An In-Depth Guide to Personal Protective Equipment for Handling (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic Acid Welcome to a comprehensive guide on the safe handling of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid....

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic Acid

Welcome to a comprehensive guide on the safe handling of (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid. As professionals in research and drug development, our commitment to safety is as paramount as our scientific objectives. This document moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. The causality behind each recommendation is explained to ensure that these protocols become an integrated, self-validating part of your laboratory workflow, safeguarding both you and your research.

Hazard Assessment: Understanding the "Why"

The primary hazards associated with this class of compounds are summarized below.[1][2][3][4][5][6]

Hazard CategoryDescriptionPotential Effects
Skin Irritation Causes skin irritation upon direct contact.Redness, itching, and inflammation.
Eye Irritation Causes serious eye irritation or damage.Pain, redness, watering, and potential damage to eye tissue.
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as a dust or aerosol.Coughing, sneezing, and shortness of breath.

These hazards dictate a multi-faceted approach to personal protection, focusing on creating barriers for the eyes, skin, and respiratory system.

Core Protective Measures: Your Essential PPE Toolkit

The selection of PPE is not a one-size-fits-all solution but is dictated by the specific procedures being undertaken. The following table outlines the essential PPE required for handling (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, with explanations grounded in risk mitigation.

PPE CategoryItemSpecification & Rationale
Eye & Face Protection Chemical Splash GogglesMandatory. Tight-sealing goggles are required to protect against accidental splashes and fine particulates.[7][8] Standard safety glasses with side shields do not offer sufficient protection from splashes that can come from various angles.[9]
Face ShieldRecommended when handling larger quantities (>50g) or when there is a significant risk of splashing (e.g., during vigorous mixing or heating). Worn in conjunction with goggles.[7][10]
Hand Protection Chemical-Resistant GlovesMandatory. Disposable nitrile gloves provide adequate protection for incidental contact.[7] Always inspect gloves for tears or punctures before use. For prolonged contact or immersion, consult glove manufacturer data for specific breakthrough times.
Body Protection Laboratory CoatMandatory. A properly fitting, buttoned lab coat protects the skin and personal clothing from contamination.[7] Ensure cuffs are snug to prevent exposure at the wrist.
Respiratory Protection NIOSH-Approved RespiratorSituational. Not typically required when working in a properly functioning chemical fume hood.[7] However, if you are weighing the powder outside of a hood or if significant dust is generated, a NIOSH-approved N95 respirator is necessary to prevent inhalation of airborne particles.[2][9]

Operational Plan: From Preparation to Disposal

A successful safety protocol is procedural. The following steps provide a clear, repeatable workflow for any experiment involving (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid.

Pre-Handling Safety Checklist
  • Location Assessment: Confirm that the work area is a designated chemical handling zone, preferably within a certified chemical fume hood.[7][11]

  • Ventilation Check: Ensure the fume hood has a current inspection sticker and the airflow is adequate.

  • Emergency Equipment: Locate the nearest safety shower and eyewash station.[5][11] Confirm they are unobstructed.

  • Gather All PPE: Collect all necessary PPE as outlined in the table above before handling the chemical.

Experimental Workflow and PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase cluster_disposal Disposal Phase start Start: Handling (2R)-2-hydroxy-3- (4-hydroxyphenyl)propanoic acid weighing Weighing Solid Powder? start->weighing fume_hood Work in Fume Hood weighing->fume_hood Yes respirator Work on Benchtop (Add N95 Respirator) weighing->respirator No base_ppe Don Base PPE: - Goggles - Nitrile Gloves - Lab Coat fume_hood->base_ppe respirator->base_ppe splash_risk High Splash Risk? (e.g., large volume, heating) base_ppe->splash_risk add_faceshield Add Face Shield splash_risk->add_faceshield Yes proceed Proceed with Experiment splash_risk->proceed No add_faceshield->proceed disposal Dispose of Contaminated PPE & Chemical Waste per Protocol proceed->disposal

Caption: PPE selection workflow for handling the target compound.

Step-by-Step PPE Donning and Doffing

The order of donning and doffing (removing) PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Put on and fasten completely.

  • Respirator (if needed): Perform a seal check.

  • Goggles/Face Shield: Adjust for a snug fit.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off):

  • Gloves: Remove using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them immediately.

  • Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.

  • Goggles/Face Shield: Handle by the strap or sides.

  • Respirator (if used): Remove without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][7]

Disposal Plan: Managing Contaminated Materials

Proper disposal is the final step in a safe handling procedure.

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical should be placed in a designated hazardous waste container.[9]

  • Chemical Waste: Unused chemical and waste solutions must be disposed of according to institutional and local regulations.[1][12]

    • Waste Characterization: As a carboxylic acid, solutions of this compound could be classified as corrosive hazardous waste (EPA code D002) if the pH is less than or equal to 2.[13] Always measure the pH of aqueous waste streams.

    • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

Emergency Response: In Case of Exposure

Immediate and correct action is vital in an exposure event.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[2] Seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[14] Seek immediate medical attention.

By integrating these expert-level protocols and understanding the rationale behind them, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work.

References

  • Cole-Parmer. Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Retrieved from [Link]

  • Pharmacy Times. (2018, September 4). USP Chapter <800>: Personal Protective Equipment. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Purdue University Environmental Health and Safety. Personal Protective Equipment (PPE). Retrieved from [Link]

  • CPAchem. (2023, February 15). Safety data sheet for 3-(3-Hydroxyphenyl)propionic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Propionic Acid. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3-(4-Hydroxyphenyl)propionic acid, 98%. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 2-Hydroxypropanoic acid. Retrieved from [Link]

  • MetaSci. Safety Data Sheet 3-(3-Hydroxyphenyl)propionic acid. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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